molecular formula C5H2F2IN B3025417 2,6-Difluoro-4-iodopyridine CAS No. 685517-71-9

2,6-Difluoro-4-iodopyridine

Cat. No.: B3025417
CAS No.: 685517-71-9
M. Wt: 240.98 g/mol
InChI Key: AXPNCSVJCFXRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-4-iodopyridine is a useful research compound. Its molecular formula is C5H2F2IN and its molecular weight is 240.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-difluoro-4-iodopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2IN/c6-4-1-3(8)2-5(7)9-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPNCSVJCFXRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617679
Record name 2,6-Difluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685517-71-9
Record name 2,6-Difluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-difluoro-4-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of 2,6-Difluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2,6-Difluoro-4-iodopyridine

This compound is a strategically-functionalized heterocyclic aromatic compound that has emerged as a highly valuable building block in modern organic synthesis.[1] Its utility is primarily anchored in the differential reactivity of its halogen substituents: a highly reactive iodine atom at the C4 position and two significantly less reactive fluorine atoms at the C2 and C6 positions.[2][3] This unique electronic and steric arrangement allows for selective, sequential functionalization, making it an invaluable scaffold for the construction of complex 2,4,6-trisubstituted pyridines. These motifs are prevalent in a multitude of biologically active molecules and approved pharmaceuticals, particularly in the domain of oncology and kinase inhibitor development.[2][3]

This guide provides an in-depth exploration of the synthesis, chemical properties, and core applications of this compound, offering field-proven insights and detailed experimental frameworks for researchers, chemists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis and analysis. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 685517-71-9[4][5]
Molecular Formula C₅H₂F₂IN[4][5]
Molecular Weight 240.98 g/mol [4][6]
Appearance Off-white to light yellow solid[5]
Melting Point 78-82 °C[4][5]
Boiling Point 222.0±35.0 °C (Predicted)[5]
¹H NMR (400 MHz, CDCl₃) δ 7.22 (s, 2H)[4][5]
¹³C NMR (100 MHz, CDCl₃) δ 161.1 (dd, J=250, 16 Hz), 115.6 (dd, J=24, 10 Hz), 110.3[4][5]
¹⁹F NMR (376 MHz, CDCl₃) δ -68.1[4][5]
Mass Spectrum (GC-MS) m/z 241 [M⁺][4][5]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is reliably achieved through a directed ortho-metalation and rearrangement pathway. The following protocol, adapted from established literature, provides a robust method for its preparation.[4][5]

Causality Behind Experimental Design

The choice of n-butyllithium to generate lithium diisopropylamide (LDA) in situ at -78 °C is critical. LDA is a strong, non-nucleophilic base, which is essential for the regioselective deprotonation of the starting material, 2,6-difluoro-3-iodopyridine. The extremely low temperature is necessary to control the highly exothermic deprotonation, prevent side reactions, and maintain the stability of the organolithium intermediate. The subsequent 12-hour hold allows for the thermodynamic rearrangement to the more stable 4-iodo isomer. The quench with water protonates the intermediate, and the sodium thiosulfate wash removes any residual iodine.

Synthesis_Workflow cluster_reagents Reagents & Conditions cluster_products Products Start 2,6-Difluoro-3-iodopyridine Reagent1 1. n-BuLi, Diisopropylamine 2. THF, -78°C, 12h Start->Reagent1 Reagent2 3. H₂O (quench) Reagent1->Reagent2 Reagent3 4. Extraction (EtOAc) 5. Na₂SO₃ wash Reagent2->Reagent3 Reagent4 6. Crystallization (Hexane) Reagent3->Reagent4 Product This compound Reagent4->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol
  • Preparation of LDA: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 2 mL) and diisopropylamine (1.30 mL, 4.15 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Formation of LDA: Slowly add n-butyllithium (1.66 mL, 4.15 mmol, 2.5 M in hexane) dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 25 minutes.

  • Addition of Starting Material: In a separate flask, dissolve 2,6-difluoro-3-iodopyridine (1.00 g, 4.15 mmol) in anhydrous THF (5 mL). Transfer this solution dropwise via cannula to the LDA solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 12 hours.

  • Quenching: Quench the reaction by adding a solution of water (0.2 mL, 11 mmol) in THF (2 mL). Allow the mixture to slowly warm to room temperature over 1 hour.

  • Workup: Wash the mixture with a 10% aqueous Na₂SO₃ solution (5 mL) to remove unreacted iodine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by crystallization from hexane to yield this compound as colorless crystals (Typical yield: ~740 mg, 74%).[4][5]

Core Reactivity: The Power of Selective Cross-Coupling

The synthetic prowess of this compound lies in the pronounced reactivity difference between the C-I and C-F bonds. The C(sp²)-I bond at the 4-position is significantly weaker and more susceptible to oxidative addition by palladium(0) catalysts than the strong C(sp²)-F bonds at the 2- and 6-positions.[2][3] This predictable regioselectivity is the cornerstone of its utility, enabling it to serve as a versatile linchpin in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and heteroaryl structures common in pharmaceuticals.[7][8] With this compound, this reaction proceeds selectively at the 4-position, leaving the fluorine atoms untouched for potential subsequent nucleophilic aromatic substitution reactions.

Mechanistic Insight: The reaction is initiated by the oxidative addition of the C-I bond to a Pd(0) catalyst. A base (e.g., Na₂CO₃, K₃PO₄) activates the organoboron species (boronic acid or ester), facilitating transmetalation onto the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[7][9]

Suzuki_Workflow A This compound + Aryl/Vinyl Boronic Acid B Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/EtOH/H₂O) A->B Reagents C Inert Atmosphere (N₂ or Ar) Heat (e.g., 80-110°C) B->C Conditions D Workup & Purification (Extraction, Chromatography) C->D Process E 4-Aryl/Vinyl-2,6-difluoropyridine D->E Product

Caption: General workflow for Suzuki-Miyaura coupling.

General Protocol for Suzuki-Miyaura Coupling:

  • To a flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, 2.0-3.0 eq.).

  • Purge the flask with an inert gas (N₂ or Ar).

  • Add degassed solvents (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the 4-substituted product.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling is the premier method for linking terminal alkynes to sp² carbons, providing access to arylalkynes and conjugated enynes.[10][11][12] This reaction is crucial for creating rigid molecular scaffolds and for intermediates that can undergo further transformations like click chemistry or cyclizations.

Mechanistic Insight: The reaction uniquely employs a dual-catalyst system. The palladium catalyst activates the C-I bond via oxidative addition. Concurrently, a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper acetylide intermediate. This intermediate undergoes transmetalation to the palladium center, followed by reductive elimination to yield the product.[10][13]

Sonogashira_Workflow A This compound + Terminal Alkyne B Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (CuI) Base (e.g., Et₃N, DIPEA) A->B Reagents C Inert Atmosphere (N₂ or Ar) Room Temp to Mild Heat B->C Conditions D Workup & Purification C->D Process E 4-Alkynyl-2,6-difluoropyridine D->E Product

Caption: General workflow for Sonogashira coupling.

General Protocol for Sonogashira Coupling:

  • In a flask under an inert atmosphere, dissolve this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in a suitable solvent (e.g., THF or DMF).

  • Add an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.).

  • Add the terminal alkyne (1.1-1.2 eq.) dropwise.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through celite to remove catalyst residues, and concentrate the filtrate.

  • Purify the crude product via column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, replacing harsher classical methods.[14][15] It enables the coupling of aryl halides with a vast range of primary and secondary amines. When applied to this compound, it provides a direct route to 4-aminopyridine derivatives, which are key pharmacophores. A study on the related 2-fluoro-4-iodopyridine confirms that C-N coupling is exclusive to the 4-position.[16]

Mechanistic Insight: Similar to other cross-coupling reactions, the cycle involves oxidative addition of the C-I bond to Pd(0). The amine then coordinates to the palladium complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃) is crucial for deprotonating the coordinated amine, forming a palladium amide complex. Reductive elimination from this complex forges the C-N bond and regenerates the Pd(0) catalyst.[14][17]

Buchwald_Workflow A This compound + Primary/Secondary Amine B Pd Pre-catalyst (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., BINAP, XPhos) Base (e.g., NaOtBu, Cs₂CO₃) A->B Reagents C Inert Atmosphere (N₂ or Ar) Solvent (e.g., Toluene, Dioxane) Heat B->C Conditions D Workup & Purification C->D Process E N-Substituted-2,6-difluoro-pyridin-4-amine D->E Product

Sources

2,6-Difluoro-4-iodopyridine CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Difluoro-4-iodopyridine (CAS: 685517-71-9) for Advanced Chemical Synthesis

Introduction

This compound is a specialized heterocyclic aromatic compound that has emerged as a critical building block in modern organic synthesis. Its unique trifunctional nature—a pyridine core, electron-withdrawing fluorine atoms, and a reactive carbon-iodine bond—makes it an invaluable precursor for developing complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The fluorine atoms at the 2 and 6 positions significantly modulate the electronic properties of the pyridine ring, enhancing its stability and influencing its reactivity, while the iodine atom at the 4-position serves as a versatile handle for a wide array of synthetic transformations.[1]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, covering its chemical identity, synthesis, and applications, grounded in established scientific principles and methodologies.

Chemical Structure:

  • IUPAC Name: this compound[2]

  • CAS Number: 685517-71-9[1][3][4][5]

  • Structure: Chemical structure of this compound

Part 1: Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The identity and purity of this compound are typically confirmed through a combination of physical property measurements and spectroscopic analysis.

Physicochemical Properties

The key properties of this compound are summarized below. These data are essential for reaction planning, safety assessment, and regulatory compliance.

PropertyValueSource(s)
CAS Number 685517-71-9[3][5]
Molecular Formula C₅H₂F₂IN[3][5]
Molecular Weight 240.98 g/mol [2][3][5]
Physical Form Colorless or white to yellow to brown solid or liquid
Melting Point 78-80 °C[6][7]
Purity Typically ≥97% or ≥98%[3]
SMILES IC1=CC(F)=NC(F)=C1[3][8]
InChI Key AXPNCSVJCFXRBC-UHFFFAOYSA-N[2]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C
Topological Polar Surface Area (TPSA) 12.89 Ų[3]
logP 1.9644[3]
Spectroscopic Data for Structural Verification

Spectroscopic analysis provides an unambiguous fingerprint of the molecule. The following data are characteristic of this compound.[6][7]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.22 (t, 2H, J=1.2 Hz)

    • Expert Insight: The single triplet signal corresponds to the two equivalent protons at the C3 and C5 positions of the pyridine ring. The small coupling constant (J=1.2 Hz) is indicative of a ⁴J (meta) coupling to the adjacent fluorine atoms.

  • ¹³C NMR (100 MHz, CDCl₃): δ 161.1 (dd, J=250, 16 Hz, 2C), 115.6 (dd, J=24, 10 Hz, 2C), 110.3

    • Expert Insight: The large coupling constant (J=250 Hz) for the signal at 161.1 ppm is characteristic of a direct ¹J C-F coupling, confirming the attachment of fluorine to these carbons (C2 and C6). The signal at 110.3 ppm corresponds to the iodine-bearing carbon (C4).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -68.1

    • Expert Insight: This singlet in the ¹⁹F spectrum confirms the chemical equivalence of the two fluorine atoms.

  • GC-MS (m/z): Calculated for C₅H₂F₂IN [M⁺]: 241, Found: 241

    • Expert Insight: The mass spectrum confirms the molecular weight of the compound, providing definitive evidence of its elemental composition.

Part 2: Synthesis Protocol and Mechanistic Rationale

This compound can be synthesized via a directed ortho-metalation pathway. The following protocol is adapted from established procedures.[6][7] This self-validating workflow includes in-process controls and a logical reaction design to ensure a high yield of the target compound.

Experimental Protocol: Synthesis from 2,6-Difluoro-3-iodopyridine

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification LDA 1. Generate LDA in situ: Diisopropylamine + n-BuLi in THF at -78°C Start 2. Add 2,6-difluoro-3-iodopyridine to LDA solution at -78°C LDA->Start Non-nucleophilic base Stir 3. Stir for 12 hours at -78°C (Allows for rearrangement) Start->Stir Deprotonation & Isomerization Quench 4. Quench with H₂O in THF Stir->Quench Protonation Wash 5. Wash with 10% aq. Na₂SO₃ (Removes excess I₂) Quench->Wash Extract 6. Extract with Ethyl Acetate Wash->Extract Dry 7. Dry organic phase (MgSO₄) Extract->Dry Concentrate 8. Concentrate in vacuo Dry->Concentrate Crystallize 9. Crystallize from Hexane Concentrate->Crystallize Product Final Product: This compound Crystallize->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • LDA Generation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF, 2 mL) and diisopropylamine (1.30 mL, 4.15 mmol). Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.66 mL of a 2.5 M solution in hexane, 4.15 mmol) dropwise. Allow the resulting solution to stir for 25 minutes at -78°C to ensure complete formation of lithium diisopropylamide (LDA).

    • Causality: LDA is used as a strong, non-nucleophilic base. The low temperature of -78°C is critical to maintain the stability of the base and the subsequent organolithium intermediates.

  • Reaction: Add a solution of 2,6-difluoro-3-iodopyridine (1.00 g, 4.15 mmol) in anhydrous THF (5 mL) dropwise to the LDA solution via cannula.

  • Incubation: Maintain the reaction mixture at -78°C and stir for 12 hours.

    • Causality: The extended reaction time at low temperature allows for the deprotonation at the 4-position and subsequent rearrangement to the more thermodynamically stable 4-iodo isomer.

  • Quenching: Add a solution of water (0.2 mL, 11 mmol) in THF (2 mL) to the reaction mixture. Allow the mixture to slowly warm to room temperature over 1 hour.

    • Causality: The quench protonates any remaining anionic species, terminating the reaction.

  • Workup: Wash the mixture with a 10% aqueous solution of sodium thiosulfate (Na₂SO₃, 5 mL) to remove any unreacted iodine. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Crystallization: Purify the crude product by crystallization from hexane to yield this compound as colorless crystals (Typical yield: ~74%).[6][7]

Part 3: Applications in Advanced Synthesis

The true value of this compound lies in its utility as a versatile synthetic intermediate. Its structure is primed for sequential, regioselective functionalization. It is widely used in the synthesis of novel compounds for scientific research, including fluorescent dyes and potential pharmaceutical agents.[7][9]

The C-I bond is particularly amenable to a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling.

G cluster_reactions Key Cross-Coupling Reactions Start This compound (Building Block) Suzuki Suzuki Coupling (with Boronic Acids/Esters) Start->Suzuki Pd catalyst, Base Sonogashira Sonogashira Coupling (with Terminal Alkynes) Start->Sonogashira Pd/Cu catalyst, Base Buchwald Buchwald-Hartwig Amination (with Amines) Start->Buchwald Pd catalyst, Base Heck Heck Coupling (with Alkenes) Start->Heck Pd catalyst, Base Product Diverse Functionalized Pyridine Derivatives (e.g., for APIs, Materials) Suzuki->Product Sonogashira->Product Buchwald->Product Heck->Product

Caption: Synthetic utility of this compound in cross-coupling.

This versatility allows for the strategic introduction of aryl, alkyl, alkynyl, and amino groups at the 4-position, making it a cornerstone reagent for building molecular libraries for drug discovery and developing novel materials.

Part 4: Safety and Handling

Adherence to safety protocols is non-negotiable. This compound should be handled by trained personnel in a well-ventilated chemical fume hood.

GHS Hazard Information
CategoryCodeDescription
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Data sourced from Sigma-Aldrich.

Handling Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, dark place under an inert atmosphere as recommended.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, versatile chemical reagent with a well-defined physicochemical and spectroscopic profile. Its strategic importance stems from the unique interplay of its structural features, which enables its use in sophisticated synthetic pathways, particularly those involving metal-catalyzed cross-coupling reactions. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its potential in the creation of novel and functional molecules for pharmaceutical, agrochemical, and materials science applications.

References

  • This compound. Oakwood Chemical. [Link]
  • This compound | C5H2F2IN | CID 21747365. PubChem. [Link]
  • Good Price CAS:685517-71-9 | this compound for Sale. ALFA CHEMICAL. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2,6-Difluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core physical and spectroscopic properties of 2,6-Difluoro-4-iodopyridine, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to ensure a thorough understanding of this compound's characteristics.

Introduction: The Significance of a Multifunctional Building Block

This compound is a heterocyclic aromatic compound with the chemical formula C₅H₂F₂IN.[1][2][3][4][5][6][7] Its structure, featuring a pyridine ring substituted with two electron-withdrawing fluorine atoms and a versatile iodine atom, makes it a highly valuable intermediate in organic synthesis. The fluorine atoms can enhance metabolic stability and binding affinity in pharmaceutical candidates, while the iodine atom serves as a reactive handle for cross-coupling reactions, enabling the construction of complex molecular architectures.[5] This unique combination of properties has led to its use in the development of novel pharmaceuticals and advanced materials.[5][8]

Core Physicochemical Properties

The fundamental physical properties of this compound are summarized below. These values are critical for its handling, reaction setup, and purification.

PropertyValueSource(s)
Molecular Formula C₅H₂F₂IN[1][4]
Molecular Weight 240.98 g/mol [1][3][4]
Appearance Colorless crystals or an off-white to light yellow solid.[1][2][9]
Melting Point 78-82 °C[1][2][9]
Boiling Point 222.0 ± 35.0 °C (Predicted)[2]
Density 2.129 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in ethyl acetate; crystallization from hexane is effective.[1][9]
Storage Store under an inert atmosphere (Nitrogen or Argon) at 2-8 °C in a dark place.[2][4][10]

Spectroscopic and Chromatographic Profile

The structural identity and purity of this compound are definitively established through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide a complete picture of its atomic connectivity and electronic environment.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.22 (t, 2H, J = 1.2 Hz).[1][9]

    • Expert Insight: The single signal appearing as a triplet integrates to two protons, corresponding to the two equivalent hydrogen atoms at the C3 and C5 positions. The triplet multiplicity arises from coupling to the two adjacent fluorine atoms.

  • ¹³C NMR (100 MHz, CDCl₃): δ 161.1 (dd, J = 250, 16 Hz, 2C), 115.6 (dd, J = 24, 10 Hz, 2C), 110.3.[1][9]

    • Expert Insight: The signal at 161.1 ppm corresponds to the two carbon atoms (C2 and C6) directly bonded to fluorine, exhibiting a large carbon-fluorine coupling constant (J = 250 Hz). The signal at 115.6 ppm represents the two carbons (C3 and C5) adjacent to the fluorinated carbons. The signal at 110.3 ppm is assigned to the carbon atom (C4) bonded to iodine.

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -68.1.[1][9]

    • Expert Insight: This single resonance confirms the chemical equivalence of the two fluorine atoms in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique confirms the molecular weight and provides an indication of the compound's purity.

  • m/z: Calculated value: 241 [M+], Measured value: 241.[1][9]

    • Expert Insight: The mass-to-charge ratio (m/z) of the molecular ion [M+] directly corresponds to the compound's molecular weight, confirming its elemental composition.

Experimental Methodologies for Physical Property Determination

The following protocols outline the standard procedures for verifying the physical properties of this compound.

Melting Point Determination

Rationale: The melting point is a crucial indicator of a solid compound's purity. A sharp melting range close to the literature value suggests high purity.

Protocol:

  • A small, dry sample of this compound is finely powdered.

  • The powder is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a rate of 10-20 °C/min until the temperature is about 15 °C below the expected melting point (78-82 °C).[2]

  • The heating rate is then reduced to 1-2 °C/min to allow for accurate determination.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Powder Sample B Pack Capillary Tube A->B C Insert into Apparatus B->C Transfer D Rapid Heat to ~65°C C->D E Slow Heat (1-2°C/min) D->E F Record Melting Range E->F G Sharp Range (e.g., 80-82°C) Indicates High Purity F->G Result

Caption: Workflow for Melting Point Determination.

NMR Sample Preparation and Analysis

Rationale: Proper sample preparation is paramount for obtaining high-resolution NMR spectra. Deuterated chloroform (CDCl₃) is a suitable solvent as it dissolves the compound well and its residual proton signal does not interfere with the analyte's signals.

Protocol:

  • Approximately 5-10 mg of this compound is accurately weighed and placed in a clean, dry NMR tube.

  • About 0.6-0.7 mL of deuterated chloroform (CDCl₃) is added to the NMR tube to dissolve the sample.

  • The tube is capped and gently agitated to ensure complete dissolution.

  • The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

  • ¹H, ¹³C, and ¹⁹F NMR spectra are acquired using standard instrument parameters.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Validation A Weigh 5-10 mg of Sample B Dissolve in ~0.6 mL CDCl₃ A->B C Transfer to NMR Tube B->C D Insert Tube into Spectrometer C->D E Acquire Spectra (¹H, ¹³C, ¹⁹F) D->E F Process and Analyze Data E->F G Confirm Chemical Shifts and Coupling Constants F->G

Caption: NMR Sample Preparation and Analysis Workflow.

Handling, Storage, and Safety

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound possesses specific hazards that require careful management.

Hazard Identification:

  • Skin Irritation (H315): Causes skin irritation.[2][3]

  • Serious Eye Damage (H318): Causes serious eye damage.[2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation.[2][3]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection during handling.[2]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands and skin thoroughly after handling.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C and protect from light.[2][4][10]

References

  • PubChem. This compound | C5H2F2IN | CID 21747365. [Link]
  • Oakwood Chemical. This compound. [Link]
  • Royal Society of Chemistry.
  • Acmec Biochemical. 685517-71-9[this compound]. [Link]
  • ALFA CHEMICAL. Good Price CAS:685517-71-9 | this compound for Sale. [Link]

Sources

The Strategic Reactivity of 2,6-Difluoro-4-iodopyridine: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Chemistry

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic selection of building blocks is paramount. 2,6-Difluoro-4-iodopyridine has emerged as a uniquely versatile scaffold, offering a trifecta of reactive sites that can be addressed with remarkable selectivity. The presence of two electron-withdrawing fluorine atoms flanking the nitrogen atom significantly modulates the electronic properties of the pyridine ring, while the carbon-iodine bond at the C4 position provides a reliable and highly reactive handle for a multitude of transformations.[1] This guide provides an in-depth exploration of the C-I bond's reactivity in this valuable intermediate, offering field-proven insights and detailed protocols for its application in key synthetic methodologies.

The core utility of this compound lies in the orthogonal reactivity of its substituents. The strong inductive effect of the fluorine atoms renders the C2 and C6 positions electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr), while simultaneously activating the C-I bond at the C4 position for a host of metal-catalyzed cross-coupling reactions. This inherent electronic differentiation allows for a predictable and stepwise functionalization of the pyridine core, a critical advantage in the construction of complex molecular architectures.

I. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, making the C4 position of this compound the primary site for such transformations. The high polarizability and relatively low bond strength of the C-I bond facilitate oxidative addition to a low-valent palladium catalyst, the crucial first step in these catalytic cycles.

A. Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds.[2][3] In the context of this compound, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents at the C4 position, providing access to a vast chemical space.

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving the oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.[3] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Toluene/Water (4:1 mixture)

  • Schlenk flask and magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add the degassed toluene/water solvent mixture.

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.[4]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Survey of Suzuki-Miyaura Coupling Conditions

EntryBoronic Acid (Equiv.)Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)ProductYield (%)
1Phenylboronic Acid (1.1)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10016Mono-arylated~70-80
2Phenylboronic Acid (2.5)Pd(PPh₃)₄ (5)-K₂CO₃ (3.0)Dioxane/H₂O10024Di-arylated*>90

*Note: Di-arylation would require a dihalo-substituted starting material. This entry is illustrative of conditions for exhaustive arylation.[4]

Workflow Visualization: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents 1. Combine Reactants: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base solvent 2. Add Degassed Solvent reagents->solvent reaction 3. Heat under Inert Atmosphere solvent->reaction monitoring 4. Monitor Progress (TLC, LC-MS) reaction->monitoring workup 5. Aqueous Work-up & Extraction monitoring->workup purification 6. Column Chromatography workup->purification product 7. Isolated Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

B. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the pyridine ring.[5][6] This reaction is particularly valuable in medicinal chemistry and materials science for the synthesis of rigid, linear structures.

Mechanistic Rationale: The reaction is co-catalyzed by palladium and copper(I). The catalytic cycle involves the oxidative addition of the C-I bond to Pd(0), followed by transmetalation with a copper(I) acetylide, which is formed in situ from the terminal alkyne, a copper(I) salt, and a base. Reductive elimination then furnishes the alkynylated product.[5][7] Performing the reaction under an inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[5]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and magnetic stirrer

Procedure:

  • To a Schlenk flask under an inert atmosphere, dissolve this compound, Pd(PPh₃)₄, and CuI in a mixture of THF and Et₃N (2:1).

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Resuspend the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting Sonogashira Reactions

IssuePotential CauseRecommended Solution
Low YieldInactive catalyst, moisture, oxygenUse fresh, anhydrous solvents and reagents. Thoroughly degas the reaction mixture.
Glaser HomocouplingPresence of oxygenEnsure a strict inert atmosphere. Use freshly distilled and degassed solvents.
No ReactionPoorly reactive alkyneIncrease reaction temperature. Consider a more electron-rich and bulky phosphine ligand.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the palladium-catalyzed formation of C-N bonds.[8][9] This reaction is highly selective for the C-I bond at the C4 position of this compound, leaving the C-F bonds intact under typical conditions.[10]

Mechanistic Rationale: The catalytic cycle mirrors that of other cross-coupling reactions, involving oxidative addition of the aryl iodide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[8] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Sealed reaction vial and magnetic stirrer

Procedure:

  • In a glovebox, charge a reaction vial with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and a magnetic stir bar.

  • Seal the vial, remove it from the glovebox, and add anhydrous toluene and morpholine via syringe under an argon atmosphere.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Catalytic Cycle Visualization: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex L₂Pd(II)(Ar)(I) OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord PdII_Amine [L₂Pd(II)(Ar)(HNR₂)]⁺I⁻ Amine_Coord->PdII_Amine Deprotonation Base (Deprotonation) PdII_Amine->Deprotonation Pd_Amido L₂Pd(II)(Ar)(NR₂) Deprotonation->Pd_Amido Red_Elim Reductive Elimination Pd_Amido->Red_Elim Red_Elim->Pd0 Product Ar-NR₂ Red_Elim->Product ArI Ar-I (Substrate) ArI->OxAdd Amine HNR₂ Amine->Amine_Coord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

II. Nucleophilic Aromatic Substitution (SNAr): Leveraging the Activating Effect of Fluorine

While the C-I bond is the primary site for cross-coupling, the fluorine atoms at C2 and C6 activate the ring for nucleophilic aromatic substitution (SNAr).[11][12] Generally, SNAr reactions on pyridine rings are facile, especially with strong electron-withdrawing groups. However, the reactivity order of halogens as leaving groups in SNAr is often F > Cl > Br > I, which is the reverse of their reactivity in cross-coupling.[13][14] This presents a potential challenge and an opportunity for selective functionalization.

For this compound, SNAr reactions with strong nucleophiles can occur at the C2/C6 positions. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing fluorine atoms and the ring nitrogen.[15]

Causality Behind Experimental Choices: To favor SNAr at the C-F positions over reactions at the C-I bond, one must avoid palladium catalysts and employ strong nucleophiles under conditions that favor the addition-elimination pathway. Forcing conditions (high temperatures, strong bases) may be required to displace the fluoride ions. Conversely, to ensure selectivity for C-I bond chemistry, SNAr-type conditions should be avoided.

Experimental Protocol: SNAr with Sodium Methoxide

Materials:

  • This compound (1.0 equiv)

  • Sodium Methoxide (2.5 equiv)

  • Anhydrous Methanol

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve this compound in anhydrous methanol in a round-bottom flask.

  • Add sodium methoxide portion-wise at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • Carefully neutralize the mixture with 1M HCl.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

III. Metal-Halogen Exchange: Generating Organometallic Intermediates

The carbon-iodine bond can also undergo metal-halogen exchange to form highly reactive organometallic intermediates, such as organolithium or Grignard reagents. This transformation provides an alternative pathway for introducing nucleophilic carbon or other functionalities at the C4 position.

A. Lithiation

Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (-78 °C) can effect a rapid iodine-lithium exchange.[16] The resulting 2,6-difluoro-4-lithiopyridine is a potent nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.).

Causality Behind Experimental Choices: The use of very low temperatures is critical to prevent side reactions, such as the addition of the organolithium reagent to the pyridine ring or decomposition of the lithiated intermediate.[17]

B. Grignard Reagent Formation

The formation of a Grignard reagent from this compound can be achieved by reacting it with magnesium metal in an ethereal solvent like THF or diethyl ether.[18] Activation of the magnesium surface, often with a small crystal of iodine or 1,2-dibromoethane, is typically required to initiate the reaction.[19] The resulting Grignard reagent, 2,6-difluoro-4-(magnesioiodo)pyridine, can then be used in standard Grignard reactions.

Challenges and Considerations: Grignard reagent formation can sometimes be sluggish to initiate.[19] Furthermore, the presence of the acidic C3 and C5 protons, activated by the adjacent fluorine atoms, could potentially lead to side reactions if a strong base is present. However, the primary reaction pathway remains the formation of the Grignard reagent at the C-I bond.

Logical Relationship Diagram: Reactivity Pathways

Reactivity_Pathways start This compound cross_coupling Pd-Catalyzed Cross-Coupling start->cross_coupling C-I bond snar Nucleophilic Aromatic Substitution (SNAr) start->snar C-F bonds metal_halogen Metal-Halogen Exchange start->metal_halogen C-I bond suzuki Suzuki-Miyaura (C-C) cross_coupling->suzuki sonogashira Sonogashira (C-C) cross_coupling->sonogashira buchwald Buchwald-Hartwig (C-N) cross_coupling->buchwald nucleophile Strong Nucleophiles (e.g., RO⁻, R₂N⁻) snar->nucleophile lithiation Organolithium Reagents metal_halogen->lithiation grignard Mg Metal metal_halogen->grignard

Caption: Key reactivity pathways of this compound.

Conclusion

This compound is a powerful and versatile building block whose reactivity is dominated by the carbon-iodine bond. This bond serves as a premier handle for a wide range of palladium-catalyzed cross-coupling reactions and metal-halogen exchange processes, enabling the selective introduction of diverse functionalities at the C4 position. While the C-F bonds activate the ring towards nucleophilic attack, the superior reactivity of the C-I bond in transformations like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations allows for a predictable and controlled synthetic strategy. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can harness the distinct reactivity of this scaffold to accelerate the discovery and development of novel chemical entities.

References

  • Collum, D. B., et al. (2010). Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. Journal of the American Chemical Society, 132(18), 6361-5.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • ResearchGate. (n.d.). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • Barrios-Landeros, F., & Cárdenas, D. J. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. YouTube.
  • PubChem. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Wikipedia. (n.d.). Grignard reagent.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Gutmann, B., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Tajbakhsh, M., & Hosseinzadeh, R. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479-516.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.
  • Terrier, F., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5637-5645.

Sources

A Senior Application Scientist's Guide to the Electronic Landscape of 2,6-Difluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Simple Building Block

In the landscape of modern medicinal chemistry and materials science, 2,6-Difluoro-4-iodopyridine has emerged as a uniquely powerful and versatile building block.[1] Its utility, however, is not merely a consequence of its trifunctional nature. To truly leverage this reagent, one must appreciate the intricate electronic interplay orchestrated by the fluorine substituents. This guide eschews a superficial overview, instead delving into the core electronic principles that govern the reactivity of this scaffold. We will explore the dualistic nature of fluorine's electronic influence, dissect how this translates to predictable reactivity in cornerstone synthetic transformations, and provide robust, field-tested protocols to empower your research and development endeavors.

The Dichotomous Electronic Influence of Fluorine

The chemical behavior of this compound is dominated by the profound electronic effects exerted by the two fluorine atoms positioned ortho to the ring nitrogen. Fluorine, as the most electronegative element, exhibits a powerful electron-withdrawing inductive effect (-I effect) through the sigma (σ) bond framework.[2][3][4] Simultaneously, its lone pair electrons can participate in π-conjugation, exerting a weaker, electron-donating resonance or mesomeric effect (+M effect).[2][5][6]

  • Inductive Effect (-I): The high electronegativity of fluorine (3.98 on the Pauling scale) causes a significant pull of electron density from the carbon atom to which it is attached.[2] In this compound, this effect is amplified by the presence of two fluorine atoms. This potent σ-withdrawal significantly lowers the electron density across the entire pyridine ring, rendering it highly electron-deficient. This effect is transmitted effectively through the sigma bond network.[3][6]

  • Resonance Effect (+M): Despite its electronegativity, fluorine possesses lone pairs in p-orbitals that can overlap with the π-system of the pyridine ring.[5] This donation of electron density into the ring is a resonance effect. However, due to the poor energy and size match between the 2p orbital of carbon and the highly contracted 2p orbital of fluorine, this +M effect is considerably weaker than its -I effect.[7]

In the case of fluorinated pyridines, the strong inductive withdrawal (-I) overwhelmingly dominates the weak resonance donation (+M).[2][8] The cumulative effect of two fluorine atoms at the C2 and C6 positions creates a molecule with a highly electrophilic aromatic core, profoundly influencing its reactivity.

Caption: Reactivity map of this compound.

Palladium-Catalyzed Cross-Coupling Reactions at C4

The C-I bond is significantly weaker than the C-F and C-H bonds, and its reactivity is enhanced by the electron-withdrawing nature of the ring, making it an excellent substrate for oxidative addition to a Palladium(0) catalyst. This regioselectivity is the cornerstone of its synthetic utility. [9]

The Suzuki reaction is a robust method for forming C(sp²)-C(sp²) bonds. [10][11]The electron-deficient nature of the 2,6-difluoropyridine core makes the C4-I bond highly susceptible to oxidative addition, often allowing the reaction to proceed under mild conditions with high efficiency.

Field-Proven Protocol: Synthesis of 2,6-Difluoro-4-phenylpyridine

  • Core Directive: This protocol provides a reliable method for the Suzuki coupling of this compound with phenylboronic acid. The choice of a moderately strong base like K₂CO₃ is crucial to activate the boronic acid without promoting side reactions on the sensitive substrate.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

    • Potassium Carbonate (K₂CO₃) (3.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Experimental Workflow:

    Suzuki_Workflow Setup 1. Setup & Inerting Combine solids in a flask. Evacuate and backfill with Argon (3x). Addition 2. Reagent Addition Add degassed Dioxane/Water. Add Phenylboronic acid. Setup->Addition Reaction 3. Heating Heat to 85-90 °C with vigorous stirring. Monitor by TLC or LC-MS (2-4h). Addition->Reaction Workup 4. Aqueous Workup Cool to RT. Dilute with EtOAc. Wash with water, then brine. Reaction->Workup Purify 5. Purification Dry organic layer (Na₂SO₄). Concentrate and purify by column chromatography. Workup->Purify

    Caption: General workflow for Suzuki-Miyaura cross-coupling.

  • Step-by-Step Procedure:

    • To an oven-dried reaction flask, add this compound (241 mg, 1.0 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

    • Seal the flask with a septum, and evacuate and backfill with argon three times.

    • Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

    • Add phenylboronic acid (146 mg, 1.2 mmol).

    • Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting iodide.

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the mixture with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the product.

  • Troubleshooting:

    • Low Conversion: Ensure reagents and solvents are properly degassed to prevent catalyst deactivation. If the reaction stalls, an additional portion of catalyst (0.01 eq) can be added.

    • Protodeboronation: Use freshly purchased or properly stored boronic acid. Anhydrous conditions for the solid reagents are key.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the pyridine core and a terminal alkyne. [12][13][14][15]This reaction is invaluable for introducing linear, rigid linkers in drug candidates and functional materials.

Field-Proven Protocol: Synthesis of 2,6-Difluoro-4-(phenylethynyl)pyridine

  • Core Directive: This protocol utilizes a classic Pd/Cu co-catalyst system. The amine (e.g., triethylamine) serves as both the base and a solvent. Performing the reaction under a strict inert atmosphere is paramount to prevent the oxidative homocoupling of the alkyne (Glaser coupling). [12]

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Phenylacetylene (1.1 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

    • Copper(I) Iodide (CuI) (0.04 eq)

    • Triethylamine (Et₃N), anhydrous and degassed

    • Tetrahydrofuran (THF), anhydrous and degassed

  • Step-by-Step Procedure:

    • To an oven-dried Schlenk flask, add this compound (241 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous, degassed THF (5 mL) and triethylamine (3 mL).

    • Add phenylacetylene (120 μL, 1.1 mmol) dropwise via syringe.

    • Stir the reaction at room temperature for 6 hours, or until complete as monitored by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify by flash column chromatography to afford the desired product.

  • Troubleshooting:

    • Glaser Homocoupling: This indicates the presence of oxygen. Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas.

    • Sluggish Reaction: Gentle warming (e.g., to 40 °C) can increase the reaction rate. Ensure the CuI is of high purity; older sources can be less active.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for constructing C-N bonds. [16][17][18]The high reactivity of the C4-I bond in this compound allows for its selective amination, even in the presence of other halogens on different aromatic systems. This selectivity is a key advantage in complex molecule synthesis. [19] Field-Proven Protocol: Synthesis of N-benzyl-2,6-difluoropyridin-4-amine

  • Core Directive: This protocol employs a modern catalyst system with a sterically hindered biaryl phosphine ligand (e.g., XPhos) that promotes efficient reductive elimination. A strong, non-nucleophilic base like sodium tert-butoxide is required.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Benzylamine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

    • Toluene, anhydrous and degassed

  • Step-by-Step Procedure:

    • In a glovebox, or using Schlenk technique, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and NaOt-Bu (135 mg, 1.4 mmol) to an oven-dried reaction tube.

    • Add this compound (241 mg, 1.0 mmol).

    • Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene (5 mL) followed by benzylamine (131 μL, 1.2 mmol).

    • Place the reaction in a preheated oil bath at 100 °C and stir for 12-16 hours.

    • Cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

  • Troubleshooting:

    • Incomplete Reaction: Ensure the base is fresh and has been handled under inert conditions, as it is highly hygroscopic. The Pd/ligand ratio is critical for catalyst stability and activity.

    • Side Product Formation: Overheating can lead to decomposition. Maintain the recommended temperature. Ensure the starting amine is pure.

Conclusion and Future Outlook

The electronic properties of this compound are a textbook example of how fluorine's strong inductive effect can be harnessed to create a highly activated, yet selectively reactive, synthetic intermediate. The powerful electron withdrawal by the two fluorine atoms renders the C4-I bond exceptionally labile for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of C-C and C-N bonds. This predictable regioselectivity, combined with the metabolic stability often imparted by fluorine, solidifies the role of this molecule as a privileged scaffold in drug discovery and materials science. [1][20][21][22]As synthetic methodologies continue to advance, the strategic application of electronically-tuned building blocks like this compound will remain a cornerstone of molecular innovation.

References

  • PYRIDINE, 2,6-DIFLUORO-4-IODO- | 685517-71-9. ChemicalBook.
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing.
  • The effect of fluorine on the electronic spectra and ionization potentials of molecules. Royal Society Publishing.
  • Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Chemistry Stack Exchange.
  • CAS 685517-71-9: Pyridine,2,6-difluoro-4-iodo-. CymitQuimica.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom
  • Effect of aromatic ring fluorination on CH…π interactions. RSC Publishing.
  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC - PubMed Central.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed - NIH.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
  • Fluorinated Protein–Ligand Complexes: A Comput
  • Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.
  • Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. Benchchem.
  • Worked ex - Resonance vs Inductive Effects (video). Khan Academy.
  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • PYRIDINE, 2,6-DIFLUORO-4-IODO- synthesis. ChemicalBook.
  • Buchwald–Hartwig amin
  • Application of 2,6-dichloro-4-iodopyridine in Medicinal Chemistry. Benchchem.
  • Inductive Effect Vs Resonance (Rule of Organic Chemistry). YouTube.
  • This compound | C5H2F2IN | CID 21747365. PubChem.
  • Sonogashira reaction. Wikipedia.
  • Inductive Effect vs Resonance Effect: Key Differences & Table. Vedantu.
  • Suzuki reaction. Wikipedia.
  • Buchwald-Hartwig Amin
  • Worked ex - Resonance vs Inductive Effects | Electronic Effects | Chemistry. Khan Academy.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • This compound. Oakwood Chemical.
  • 685517-71-9|this compound. Ambeed.com.
  • PYRIDINE, 2,6-DIFLUORO-4-IODO-. ChemicalBook.
  • This compound | 685517-71-9. ChemScene.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • This compound | 685517-71-9. Sigma-Aldrich.

Sources

2,6-Difluoro-4-iodopyridine: A Versatile Heterocyclic Building Block for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its presence in numerous natural products and synthetic compounds with diverse biological activities and material properties.[1][2] The strategic introduction of fluorine atoms into this heterocyclic system can profoundly influence a molecule's physicochemical and biological characteristics. Fluorine's high electronegativity can alter the pKa of the pyridine nitrogen, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets through favorable electrostatic interactions.[3]

2,6-Difluoro-4-iodopyridine emerges as a particularly valuable trifunctional building block.[1] Its structure combines the electronic effects of two fluorine atoms at the 2 and 6 positions with a highly reactive iodine atom at the 4-position.[3] This unique arrangement allows for selective and sequential functionalization, making it an ideal starting point for the synthesis of complex, multi-substituted pyridine derivatives. The differential reactivity of the C-I bond over the C-F bonds is the key to its synthetic utility, enabling chemists to perform chemoselective cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, offering practical insights and detailed protocols for its effective utilization in research and development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource(s)
CAS Number 685517-71-9[4]
Molecular Formula C₅H₂F₂IN[5]
Molecular Weight 240.98 g/mol [4]
Appearance Colorless crystals or white to yellow to brown solid[5]
Melting Point 78-80 °C[6]
¹H NMR (400 MHz, CDCl₃) δ 7.22 (t, 2H, J = 1.2 Hz)[5][6]
¹³C NMR (100 MHz, CDCl₃) δ 161.1 (dd, J = 250, 16 Hz, 2C), 115.6 (dd, J = 24, 10 Hz, 2C), 110.3[5][6]
¹⁹F NMR (376 MHz, CDCl₃) δ -68.1[5][6]
GC-MS (m/z) [M⁺]: 241 (calculated and found)[5][6]

Synthesis of this compound

The preparation of this compound can be achieved through a reliable and scalable synthetic route. One common method involves the directed ortho-metalation of a dihalopyridine precursor, followed by iodination.[5][6]

Synthetic Workflow Diagram

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product start 2,6-Difluoro-3-iodopyridine step1 1. LDA formation (n-BuLi, Diisopropylamine) 2. Deprotonation at -78 °C start->step1 THF solvent step2 Iodine quench (not explicitly stated but implied in similar syntheses) or Rearrangement/Protonation step1->step2 workup Aqueous wash (10% Na₂SO₃) Extraction with Ethyl Acetate step2->workup Reaction Quench purification Drying (MgSO₄) Concentration Crystallization from Hexane workup->purification product This compound purification->product G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination main This compound suzuki Aryl/Heteroaryl Boronic Acid Pd Catalyst, Base main->suzuki sonogashira Terminal Alkyne Pd/Cu Catalyst, Base main->sonogashira buchwald Amine (R₂NH) Pd Catalyst, Base main->buchwald suzuki_prod 4-Aryl-2,6-difluoropyridine suzuki->suzuki_prod C-C bond formation sonogashira_prod 4-Alkynyl-2,6-difluoropyridine sonogashira->sonogashira_prod C-C bond formation buchwald_prod 4-Amino-2,6-difluoropyridine buchwald->buchwald_prod C-N bond formation

Caption: Key cross-coupling reactions of this compound.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with a boronic acid or ester. [7][8]For this compound, this reaction is ideal for introducing aryl or heteroaryl substituents at the 4-position.

General Protocol:

  • In a reaction vessel purged with an inert gas, combine this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.). [7]2. Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Heat the mixture (typically 80-100 °C) and monitor the reaction by TLC or LC-MS. [9]4. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). [9]5. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate.

  • Purify the residue by flash column chromatography.

Catalyst SystemBaseSolventTemperatureTypical YieldsReference
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100 °C~70-80% (mono-arylated)[7]
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O100 °C>90% (di-arylated analogs)[7]

Note: The table is based on protocols for similar dihalopyridines and serves as a starting point for optimization.

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted pyridines. [10][11][12]These products are valuable intermediates, as the alkyne moiety can be further elaborated.

General Protocol:

  • To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%). [10]2. Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Slowly add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-65 °C) until completion, as monitored by TLC. [10]5. Work-up typically involves dilution with an organic solvent, filtration through celite to remove catalyst residues, washing with water and brine, and drying.

  • Purification is achieved by column chromatography.

Catalyst SystemBaseSolventTemperatureKey ConsiderationsReference
Pd(PPh₃)₄ / CuIEt₃NTHF/Et₃NRoom Temp.Strict inert atmosphere to prevent Glaser coupling.[13]
PdCl₂(PPh₃)₂ / CuIEt₃NTHF or DMFRoom Temp. - 65 °CAnhydrous conditions are optimal.[10]

Note: This table provides general conditions; optimization for specific substrates is recommended.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. [14][15]This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the pyridine ring.

General Protocol:

  • In an oven-dried, inert-atmosphere reaction tube, combine this compound (1.0 equiv.), the desired amine (1.2-1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a specific Pd(I) dimer, 0.5-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 1-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv.). [16][17]2. Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture (typically 80-110 °C) with vigorous stirring until the starting material is consumed.

  • After cooling, the reaction is quenched with water and extracted with an organic solvent.

  • The organic phase is washed, dried, and concentrated.

  • The product is purified by column chromatography.

Catalyst SystemBaseSolventTemperatureKey ConsiderationsReference
Pd(OAc)₂ / BINAPK₂CO₃TolueneMicrowave (30 min)Effective for aromatic amines.[16]
Pd(I) Dimer / XPhosNaOt-Bu1,4-Dioxane80-100 °CBroad scope for various amines.[17]

Note: The choice of ligand and base is critical and often substrate-dependent. [18]

Applications in Drug Discovery and Materials Science

The 2,4,6-trisubstituted pyridine scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. [1]

Case Study: Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a common feature in cancer. [1]The pyridine core can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. The substituents at the 2, 4, and 6 positions can then be tailored to occupy adjacent hydrophobic pockets and form specific interactions, leading to potent and selective inhibition.

G start This compound step1 Step 1: C-4 Functionalization (e.g., Suzuki Coupling) start->step1 step2 Intermediate: 4-Aryl-2,6-difluoropyridine step1->step2 step3 Step 2: C-2/C-6 Functionalization (e.g., Nucleophilic Aromatic Substitution) step2->step3 step4 Final Product: 2,4,6-Trisubstituted Pyridine (Kinase Inhibitor Scaffold) step3->step4

Caption: General synthetic strategy for kinase inhibitors.

By employing the sequential cross-coupling strategies described above, researchers can efficiently generate large libraries of diverse 2,4,6-trisubstituted pyridines for screening against various kinase targets. The fluorine atoms at the 2 and 6 positions can enhance binding affinity and improve metabolic stability, making this building block particularly attractive for drug design.

Beyond medicinal chemistry, the rigid, functionalizable core of this compound makes it a candidate for the synthesis of organic materials, including ligands for catalysis, components of organic light-emitting diodes (OLEDs), and functional polymers.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

  • Hazards: Causes skin irritation, serious eye damage, and may cause respiratory irritation. [4]It is harmful if swallowed, in contact with skin, or if inhaled. [19][20]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [19][20]Use in a well-ventilated area or under a fume hood.

  • Storage: Keep in a tightly closed container in a dark, cool place under an inert atmosphere. Recommended storage temperature is 2-8 °C. * In Case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [19][20] * Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice. [19][20] * Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [19][20] * Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell. [19][20] Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound. [19][20]

Conclusion

This compound is a powerful and versatile heterocyclic building block with significant potential in drug discovery, materials science, and synthetic organic chemistry. Its well-defined reactivity, particularly the chemoselective functionalization of the C-I bond, allows for the rational design and synthesis of complex molecular architectures. The protocols and data presented in this guide provide a solid foundation for researchers to harness the full potential of this valuable compound in their scientific endeavors.

References

  • PubChem. This compound | C5H2F2IN | CID 21747365. [Link]
  • ResearchGate. Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]
  • Wikipedia.
  • ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]
  • Wikipedia. Sonogashira coupling. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Chemistry LibreTexts.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

The Strategic Emergence of Substituted Iodopyridines: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of synthetic chemistry and drug development, the pyridine scaffold stands as a cornerstone, present in a vast array of pharmaceuticals and biologically active compounds.[1] Among its many derivatives, substituted iodopyridines have emerged as particularly powerful and versatile building blocks. This technical guide provides an in-depth exploration of the discovery, history, and evolving synthetic strategies for this critical class of molecules, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Unassuming Power of the Carbon-Iodine Bond on a Pyridine Ring

The utility of substituted iodopyridines lies in the unique properties of the carbon-iodine (C-I) bond. Being the largest and least electronegative of the stable halogens, iodine creates a polarized C-I bond that is significantly weaker and more reactive than its lighter halogen counterparts. This inherent reactivity makes iodopyridines exceptional substrates for a multitude of cross-coupling reactions, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures.[2][3] This has positioned them as indispensable intermediates in the synthesis of novel therapeutic agents, particularly in the realm of oncology and enzyme inhibition.[1][4]

A Historical Perspective: From Classical Methods to Modern Innovations

The journey to efficiently synthesize substituted iodopyridines has been one of continuous innovation, moving from harsh, classical methods to more refined and selective modern techniques.

Early Synthetic Endeavors: The Sandmeyer Reaction and Halogen Exchange

Historically, the synthesis of iodopyridines often relied on established, yet sometimes cumbersome, methodologies. The Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884, provided a foundational method for converting aromatic amines into aryl halides.[5][6][7] This reaction involves the diazotization of an aminopyridine to form a diazonium salt, which is then displaced by an iodide ion, often in the presence of a copper(I) catalyst.[5][6][7][8][9] While effective, the Sandmeyer reaction can require careful control of temperature and handling of potentially unstable diazonium intermediates. For instance, the synthesis of 4-iodopyridine can be achieved in good yield through a low-temperature diazotation-Sandmeyer reaction of the corresponding amine.[10][11][12]

Another classical approach is the Finkelstein reaction , a halogen exchange process where a chloro- or bromopyridine is converted to its iodo-counterpart using an iodide salt, often with a copper(I) catalyst to facilitate the reaction on the aromatic ring.[13][14][15] For example, 2-iodopyridine can be synthesized from 2-chloropyridine or 2-bromopyridine using iodotrimethylsilane.[15][16] Similarly, 3-iodopyridine can be prepared from 3-bromopyridine via an aromatic Finkelstein reaction.[13][14]

The Dawn of Catalysis: C-H Functionalization

A paradigm shift in the synthesis of substituted iodopyridines arrived with the advent of transition-metal-catalyzed C-H functionalization. This powerful strategy allows for the direct conversion of a carbon-hydrogen bond on the pyridine ring to a carbon-iodine bond, offering a more atom-economical and often more regioselective approach. Palladium-catalyzed C-H iodination has been a particularly fruitful area of research, with various directing groups employed to control the site of iodination.[17][18] These reactions often utilize molecular iodine (I₂) as the iodine source and can proceed under milder conditions than many classical methods.[17] Recent advancements have even demonstrated metal-free, radical-based C-H iodination protocols for pyridines and other heteroaromatics.[19][20]

A Comparative Overview of Synthetic Methodologies

The choice of synthetic route to a specific substituted iodopyridine depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. The following table provides a comparative summary of the most common methods.

MethodDescriptionAdvantagesDisadvantages
Sandmeyer Reaction Conversion of an aminopyridine to an iodopyridine via a diazonium salt intermediate.[5][6][7]Well-established, good for specific isomers if the corresponding amine is available.[10][11][12]Requires handling of potentially unstable diazonium salts, can have substrate limitations.
Finkelstein Reaction Halogen exchange of a chloro- or bromopyridine to an iodopyridine.[13][14][15]Utilizes readily available starting materials.May require harsh conditions and a catalyst for aromatic systems.
C-H Iodination Direct conversion of a C-H bond to a C-I bond, often catalyzed by a transition metal.[17][18]High atom economy, can be highly regioselective with appropriate directing groups.Catalyst can be expensive, optimization of reaction conditions may be required.
"Halogen Dance" Reaction Isomerization of a halopyridine via deprotonation and subsequent re-halogenation.Allows for the synthesis of specific isomers that are difficult to access by other means.[21]Can lead to mixtures of products if not carefully controlled.[21]

Physicochemical Properties and Spectroscopic Data

The position of the iodine atom on the pyridine ring significantly influences the physicochemical properties of the molecule.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Iodopyridine C₅H₄IN205.00---52.0 (0.9 mmHg)
3-Iodopyridine C₅H₄IN205.0053-56---
4-Iodopyridine C₅H₄IN205.0092.0-96.0---

Data sourced from[12][14][22][23][24]

Spectroscopic techniques are crucial for the characterization of substituted iodopyridines. ¹H and ¹³C NMR spectroscopy provide detailed information about the substitution pattern on the pyridine ring.[25][26]

The Role of Substituted Iodopyridines in Modern Drug Discovery

The true value of substituted iodopyridines lies in their utility as versatile intermediates in the synthesis of complex drug molecules. Their high reactivity in cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds.[3][4][27][28]

Privileged Scaffolds in Kinase Inhibitors

The 2,4,6-trisubstituted pyridine scaffold, often accessed through intermediates like 2,6-dichloro-4-iodopyridine, is a prominent feature in many kinase inhibitors developed for cancer therapy.[4] The differential reactivity of the halogens allows for sequential and regioselective functionalization, enabling the creation of diverse libraries of compounds for screening.[4]

Building Blocks for Bioactive Alkaloids and Radiopharmaceuticals

Substituted iodopyridines serve as key starting materials in the synthesis of various natural products with biological activity. For instance, 3-iodopyridine is used in the synthesis of pyridine alkaloids like theonelladins and niphatesine C.[14][29] Furthermore, the introduction of a radioactive iodine isotope into a pyridine ring is a strategy employed in the development of radiopharmaceuticals for imaging and therapeutic applications.[30][31]

Experimental Protocols: A Step-by-Step Guide

To illustrate the practical application of the discussed methodologies, detailed protocols for the synthesis of key iodopyridine intermediates are provided below.

Synthesis of 3-Iodopyridine via Aromatic Finkelstein Reaction

This protocol describes the synthesis of 3-iodopyridine from 3-bromopyridine using a copper(I)-catalyzed Finkelstein reaction.[13][14]

Materials:

  • 3-Bromopyridine

  • Sodium Iodide (NaI)

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine

  • Anhydrous 1,4-Dioxane

  • 25% Aqueous Ammonia Solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Argon atmosphere

Procedure:

  • Under an argon atmosphere, charge a two-necked flask equipped with a reflux condenser with 3-bromopyridine, NaI (2 equivalents), and CuI (5 mol%).

  • Add N,N'-dimethylethylenediamine (10 mol%) and anhydrous 1,4-dioxane.

  • Heat the suspension to 110°C and maintain for 18 hours.

  • Cool the reaction mixture to room temperature and pour it into a 25% aqueous ammonia solution.

  • Dilute the resulting blue solution with water and extract three times with dichloromethane.

  • Wash the combined organic phases with brine and dry over MgSO₄.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 3-iodopyridine.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key reactions and workflows.

Sandmeyer_Reaction aminopyridine Aminopyridine diazonium Pyridyl Diazonium Salt aminopyridine->diazonium NaNO₂, HX iodopyridine Iodopyridine diazonium->iodopyridine KI N2 N₂

Caption: The Sandmeyer reaction for the synthesis of iodopyridines.

CH_Iodination pyridine Pyridine Derivative intermediate Palladacycle Intermediate pyridine->intermediate Pd(II) catalyst, Directing Group iodopyridine Iodopyridine intermediate->iodopyridine I₂

Caption: Palladium-catalyzed C-H iodination of a pyridine derivative.

Suzuki_Coupling iodopyridine Iodopyridine catalyst Pd Catalyst, Base iodopyridine->catalyst boronic_acid Arylboronic Acid boronic_acid->catalyst product Arylpyridine catalyst->product

Caption: Suzuki-Miyaura cross-coupling of an iodopyridine.

Future Outlook

The field of substituted iodopyridine chemistry continues to evolve, with ongoing research focused on developing even more efficient, selective, and sustainable synthetic methods. The exploration of novel catalytic systems, including those based on earth-abundant metals, and the further development of C-H functionalization techniques will undoubtedly expand the synthetic toolbox for accessing these valuable compounds. As our understanding of disease pathways deepens, the demand for novel and complex molecular architectures will continue to grow, ensuring that substituted iodopyridines remain at the forefront of innovation in drug discovery and development.

References

  • Coudret, C. (1996). Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester.
  • ChemicalBook. (n.d.). 3-Iodopyridine synthesis.
  • Coudret, C. (1996). Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester.
  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications.
  • ChemicalBook. (2025). 3-Iodopyridine.
  • Benchchem. (n.d.). Application of 2,6-dichloro-4-iodopyridine in Medicinal Chemistry.
  • SpectraBase. (n.d.). 2-Iodopyridine.
  • ChemicalBook. (2025). 4-Iodopyridine.
  • National Institutes of Health. (n.d.). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide.
  • Thieme. (n.d.). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its S.
  • Royal Society of Chemistry. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • Royal Society of Chemistry. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • ChemicalBook. (n.d.). 2-Iodopyridine(5029-67-4) 1H NMR spectrum.
  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • PubChem. (n.d.). 2-Iodopyridine.
  • Sigma-Aldrich. (n.d.). 3-Iodopyridine.
  • ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters.
  • ResearchGate. (2025). Pd(II)-catalyzed C-H Iodination Using Molecular I2 as the Sole Oxidant.
  • Royal Society of Chemistry. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. DOI:10.1039/D5QO00372E.
  • ChemicalBook. (2025). 2-Iodopyridine.
  • National Institutes of Health. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
  • Journal of the American Chemical Society. (n.d.). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes.
  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Sandmeyer reaction.
  • ScienceDirect. (n.d.). Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction.
  • Guidechem. (n.d.). 2-Iodopyridine 5029-67-4 wiki.
  • ACS Publications. (n.d.). Iodopyridine-for-Iodobenzene Substitution for Use with Low Molecular Weight Radiopharmaceuticals: Application to m-Iodobenzylguanidine.
  • ScienceDirect. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • Chinese Chemical Society. (2021).
  • BOC Sciences. (n.d.). CAS 1120-90-7 3-Iodopyridine.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Sigma-Aldrich. (n.d.). 2-Iodopyridine.
  • ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry.
  • ChemicalBook. (n.d.). 2-Iodopyridine synthesis.
  • Semantic Scholar. (2008). Pyridinium Iodochloride: An Efficient Reagent for Iodination of Hydroxylated Aromatic Ketones and Aldehydes. Semantic Scholar.
  • PubChem. (n.d.). 4-Iodopyridine.
  • PubChem. (n.d.). 3-Iodopyridine.
  • PubMed. (n.d.). Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine.
  • ACS Publications. (n.d.). Preparation of 5-Hydroxy-2-iodopyridine: A Refutation of Earlier Reports. The Journal of Organic Chemistry.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • BLD Pharm. (n.d.). 2-Iodopyridine.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • PubMed. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions.
  • PubChem. (n.d.). N-iodo-pyridinium iodide.
  • MDPI. (n.d.). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review.
  • Calibre Chemicals. (n.d.). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.

Sources

Technical Guide: Solubility of 2,6-Difluoro-4-iodopyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Difluoro-4-iodopyridine is a halogenated heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a readily displaceable iodine atom, makes it a valuable synthetic building block for creating complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] The fluorine atoms can enhance properties like lipophilicity and metabolic stability, while the iodine atom provides a reactive handle for cross-coupling reactions.[1][3]

A thorough understanding of a compound's solubility is a cornerstone of its practical application. For scientists and drug development professionals, solubility data is not merely a physical constant; it is critical information that dictates the feasibility of synthesis, dictates the choice of solvents for purification techniques like recrystallization and chromatography, and governs the formulation of the final product. Despite its importance, comprehensive quantitative solubility data for this compound is not widely documented in public literature.

This technical guide serves as a comprehensive resource for researchers. It begins by analyzing the physicochemical properties of this compound to build a theoretical solubility profile. More importantly, it provides a robust, step-by-step experimental protocol for the precise quantitative determination of its solubility in a range of common organic solvents, empowering researchers to generate reliable data tailored to their specific laboratory conditions and needs.

Physicochemical Properties and Molecular Structure Analysis

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. A summary of the known properties of this compound is presented below.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 685517-71-9[4]
Molecular Formula C₅H₂F₂IN[5]
Molecular Weight 240.98 g/mol [4][5]
Appearance Colorless or white to yellow to brown solid or liquid[6]
Melting Point 80-82 °C[7]
Predicted LogP 1.96[5]

The molecular structure of this compound is a balance of polar and non-polar characteristics, which directly influences its interaction with various solvents.[1]

  • Pyridine Ring: The core is a pyridine ring, which is a polar aromatic heterocycle due to the presence of the electronegative nitrogen atom. This nitrogen atom can act as a hydrogen bond acceptor.[8]

  • Fluorine Substituents: The two fluorine atoms at the 2 and 6 positions are highly electronegative. They withdraw electron density from the ring, influencing its reactivity.[9] While C-F bonds are polar, extensive fluorination can increase a molecule's lipophilicity and reduce its solubility in polar solvents.[3]

  • Iodine Substituent: The iodine atom at the 4-position is large and highly polarizable. While the C-I bond has low polarity, the large size of iodine contributes to van der Waals forces and can enhance solubility in non-polar, polarizable solvents.[10]

This combination of a polar, hydrogen-bond accepting core with lipophilic halogen substituents suggests that the solubility of this compound will be highly dependent on the specific nature of the solvent.

Structural Influences on Solubility of this compound mol This compound pyridine Pyridine Ring (Polar Core, H-Bond Acceptor) mol->pyridine fluorine 2,6-Difluoro Groups (Electronegative, Increase Lipophilicity) mol->fluorine iodine 4-Iodo Group (Large, Polarizable, Lipophilic) mol->iodine polar_interaction Solubility in Polar Solvents (e.g., Acetone, Acetonitrile) pyridine->polar_interaction favors hbond_interaction Potential H-Bonding with Protic Solvents (e.g., Alcohols) pyridine->hbond_interaction enables fluorine->polar_interaction hinders (generally) nonpolar_interaction Solubility in Non-Polar Solvents (e.g., Toluene, Hexane) fluorine->nonpolar_interaction favors iodine->nonpolar_interaction favors

Caption: Structural features of this compound and their predicted influence on solubility.

Predicted Qualitative Solubility Profile

Based on the principle of "like dissolves like," we can predict the qualitative solubility of this compound in a range of common organic solvents.[11] These predictions serve as a valuable starting point for experimental work.

Solvent ClassSolventPolarity IndexPredicted SolubilityRationale & Notes
Non-Polar Hexane0.1Sparingly SolubleThe molecule's polarity from the pyridine ring will likely limit solubility in highly non-polar aliphatic solvents.
Toluene2.4SolubleThe aromatic nature of toluene can engage in favorable π-π stacking interactions with the pyridine ring, and its moderate polarizability can interact with the iodine atom.
Polar Aprotic Diethyl Ether2.8Sparingly SolubleModerate polarity may not be sufficient to overcome the solute-solute interactions of the solid crystal lattice.
Dichloromethane (DCM)3.1SolubleA versatile solvent capable of dissolving moderately polar compounds. Often a good choice for halogenated molecules.
Tetrahydrofuran (THF)4.0Very SolubleIts ability to act as a hydrogen bond acceptor and its moderate polarity make it an excellent solvent for many substituted pyridines. Used in its synthesis.[7]
Ethyl Acetate4.4SolubleA good balance of polarity and alkyl character.
Acetone5.1SolubleThe polar ketone group should effectively solvate the polar regions of the solute.
Acetonitrile (ACN)5.8SolubleA highly polar aprotic solvent that should effectively dissolve the compound.
Dimethyl Sulfoxide (DMSO)7.2Very SolubleA highly polar solvent capable of dissolving a wide range of organic compounds.
Polar Protic Methanol5.1SolubleThe hydroxyl group can hydrogen bond with the pyridine nitrogen, facilitating dissolution.
Ethanol4.3SolubleSimilar to methanol, but slightly less polar. Good solubility is expected.
Water10.2InsolubleThe large, hydrophobic, halogenated structure will likely dominate, making it insoluble in water despite the polar pyridine ring.[10]

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the "shake-flask" method, a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.[12] This method is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Principle and Causality

Equilibrium solubility is defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, where the rate of dissolution equals the rate of precipitation. This protocol is designed to achieve this equilibrium state and then accurately measure the concentration of the dissolved solute in a saturated solution.

Materials and Equipment
  • Solute: this compound (purity ≥97%)

  • Solvents: A range of analytical grade organic solvents (e.g., Hexane, Toluene, DCM, THF, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Ethanol)

  • Equipment:

    • Analytical balance (± 0.1 mg precision)

    • Glass vials (e.g., 4 mL or 8 mL) with screw caps and PTFE-lined septa

    • Orbital shaker or rotator with temperature control

    • Constant temperature incubator or water bath

    • Syringes (glass, gas-tight)

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes (Class A)

    • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer, or qNMR)

Step-by-Step Methodology

Step 1: Preparation of the Slurry

  • Accurately weigh an excess amount of this compound (e.g., 20-30 mg) directly into a glass vial.

    • Causality: An excess of solid is essential to ensure that a saturated solution is formed and that solid material remains in equilibrium with the solution.

  • Using a calibrated pipette, add a precise volume of the chosen solvent (e.g., 2.00 mL) to the vial.

  • Securely cap the vial. The PTFE-lined cap prevents solvent evaporation and contamination.

Step 2: Equilibration

  • Place the vials on an orbital shaker or rotator within a temperature-controlled environment (e.g., 25 °C).

  • Agitate the slurries for 24 to 48 hours.

    • Causality: Continuous agitation is necessary to maximize the surface area for dissolution. A prolonged equilibration time (24-48 hours) is critical to ensure that the system reaches true thermodynamic equilibrium. Shorter times may result in an underestimation of solubility.

Step 3: Phase Separation

  • After equilibration, remove the vials from the shaker and let them stand undisturbed in the same temperature-controlled environment for at least 2 hours.

    • Causality: This allows the excess, undissolved solid to settle, reducing the amount of particulate matter that needs to be removed by filtration.

  • Carefully draw the supernatant (the clear liquid phase) into a syringe.

  • Immediately attach a syringe filter (e.g., 0.22 µm PTFE) to the syringe.

  • Filter the solution into a clean, labeled vial, discarding the first few drops to waste.

    • Causality: Filtration is a critical step to separate the saturated solution from any undissolved microcrystals. A 0.22 µm filter is effective for this. The choice of a chemically inert filter material like PTFE is crucial to prevent the filter from dissolving or leaching contaminants into the sample. Discarding the initial portion of the filtrate prevents dilution from any residual solvent in the filter housing.

Step 4: Sample Dilution and Analysis

  • Accurately pipette a known volume of the clear, filtered saturated solution into a volumetric flask.

  • Dilute the sample to the final volume with the same solvent used for the experiment. The dilution factor should be chosen to bring the concentration into the linear range of the analytical instrument.

    • Causality: Saturated solutions are often too concentrated for direct analysis. Accurate, quantitative dilution is necessary for precise measurement.

  • Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

    • Causality: A calibration curve, prepared using standard solutions of known concentrations, is essential for converting the instrument's response (e.g., absorbance or peak area) into a precise concentration value.

Experimental Workflow Diagram

cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analyze 4. Analysis weigh Weigh excess solute (this compound) add_solvent Add precise volume of organic solvent weigh->add_solvent agitate Agitate slurry for 24-48h at constant temperature add_solvent->agitate settle Let solid settle (≥2h) agitate->settle filter Filter supernatant through 0.22 µm PTFE filter settle->filter dilute Perform accurate dilution of the filtrate filter->dilute analyze Quantify concentration (e.g., via HPLC-UV) dilute->analyze calculate Calculate solubility (mg/mL or mol/L) analyze->calculate

Caption: Experimental workflow for the quantitative determination of solubility.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, a detailed analysis of its molecular structure provides a strong basis for predicting its behavior in various organic solvents. The compound's mixed polarity, arising from a polar pyridine core and lipophilic halogen substituents, suggests good solubility in moderately polar to polar aprotic solvents like THF, DCM, and Acetone, and more limited solubility in highly non-polar solvents like hexane or highly polar protic solvents like water.

For researchers requiring precise data for process development, reaction optimization, or formulation, this guide provides a robust, first-principles-based experimental protocol. By carefully following the detailed shake-flask methodology, scientists can confidently generate high-quality, reproducible solubility data. This empowers researchers to make informed decisions, accelerating their progress in the synthesis and application of molecules derived from this versatile chemical building block.

References

[13] ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [12] Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [4] PubChem. (n.d.). This compound. National Center for Biotechnology Information. [14] Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Toronto. (2023, August 31). Solubility of Organic Compounds. [11] Chem LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [6] Sigma-Aldrich. (n.d.). This compound. [7] ChemicalBook. (2025, July 24). PYRIDINE, 2,6-DIFLUORO-4-IODO-. [5] ChemScene. (n.d.). This compound. [1] CymitQuimica. (n.d.). CAS 685517-71-9: Pyridine,2,6-difluoro-4-iodo-. [15] ResearchGate. (2014, September 5). Solubility of methyl halides (CH 3 X with X=F, Cl, Br) in aromatic solvents. [16] ResearchGate. (n.d.). Theoretical pKa calculations of substituted pyridines. [10] ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Hydrocarbons, Halogenated Aromatic. [17] MDPI. (n.d.). Acidity Study on 3-Substituted Pyridines. [18] National Institutes of Health. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. [19] ResearchGate. (n.d.). Observed and predicted permeability values for substituted pyridines... [Download Scientific Diagram]. [20] Schrödinger. (n.d.). Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. [9] National Institutes of Health. (2021, December 7). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. [21] ResearchGate. (n.d.). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New. [22] Chemistry Steps. (n.d.). Solubility of Organic Compounds. [2] ResearchGate. (2025, August 6). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. [8] Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [23] National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [3] ChemistryViews. (2018, June 5). When Fluorine Meets Iodine.

Sources

An In-Depth Technical Guide to 2,6-Difluoro-4-iodopyridine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,6-difluoro-4-iodopyridine, a key building block in modern medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, chemical reactivity, and significant applications, with a focus on providing actionable insights for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

This compound is a trifunctional heterocyclic compound that has become indispensable in the synthesis of complex molecular architectures.[1][2] Its utility stems from the distinct reactivity of its halogen substituents, which allows for selective and sequential chemical modifications.

A summary of its key properties is presented below:

PropertyValueSource(s)
Molecular Formula C₅H₂F₂IN[3][4][5][6]
Molecular Weight 240.98 g/mol [3][4][5][6][7][8]
CAS Number 685517-71-9[3][4][8]
Appearance Colorless crystals or white to yellow to brown solid or liquid[3][8]
Melting Point 78-80 °C[3][9]
SMILES C1=C(C=C(N=C1F)F)I[7]
InChIKey AXPNCSVJCFXRBC-UHFFFAOYSA-N[7][8]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a regioselective iodination of a difluoropyridine precursor. The following protocol describes a common and reliable method.[3][9]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,6-Difluoro-3-iodopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • 10% aqueous Sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • Lithiation: To a solution of diisopropylamine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, slowly add n-butyllithium (1.0 eq). Stir the mixture for 25 minutes to form lithium diisopropylamide (LDA).

  • Reaction: Slowly add a solution of 2,6-difluoro-3-iodopyridine (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Maintain the reaction at this temperature for 12 hours.

  • Quenching: Quench the reaction by adding water in THF. Allow the mixture to slowly warm to room temperature over 1 hour.

  • Workup: Wash the reaction mixture with 10% aqueous Na₂S₂O₃ solution and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by crystallization from hexane to yield this compound as colorless crystals.[3][9]

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Core Synthesis cluster_purification Workup & Purification Start Start: Inert Atmosphere Reagents Prepare Solutions: - Diisopropylamine in THF - n-BuLi in Hexanes - 2,6-Difluoro-3-iodopyridine in THF Start->Reagents Cooling Cool to -78°C Reagents->Cooling LDA_Formation Form LDA: Add n-BuLi to Diisopropylamine Cooling->LDA_Formation Reaction_Step Add 2,6-Difluoro-3-iodopyridine React for 12 hours LDA_Formation->Reaction_Step Quench Quench with H₂O in THF Warm to Room Temp Reaction_Step->Quench Workup Aqueous Workup: - Wash with Na₂S₂O₃ - Extract with Ethyl Acetate Quench->Workup Drying Dry Organic Layer (MgSO₄) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Crystallization Crystallize from Hexane Concentration->Crystallization Product Final Product: This compound Crystallization->Product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound is rooted in the differential reactivity of its halogen atoms.[1][2] The carbon-iodine bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the more robust carbon-fluorine bonds. This regioselectivity allows for a modular approach to constructing complex, substituted pyridine derivatives.[1][2]

Key Cross-Coupling Reactions:
  • Suzuki-Miyaura Coupling: Enables the formation of carbon-carbon bonds by reacting the 4-iodo position with boronic acids or their esters.

  • Sonogashira Coupling: Facilitates the creation of carbon-carbon triple bonds by coupling with terminal alkynes.

  • Buchwald-Hartwig Amination: Allows for the introduction of nitrogen-based nucleophiles at the 4-position.

The fluorine atoms at the 2 and 6 positions enhance the electrophilic character of the pyridine ring, influencing its reactivity and providing sites for subsequent nucleophilic aromatic substitution under more forcing conditions.[10]

Reactivity_Diagram cluster_couplings Palladium-Catalyzed Cross-Coupling at C4-Iodo cluster_subsequent Potential Subsequent Reactions at C2/C6-Fluoro Main This compound Suzuki Suzuki-Miyaura (C-C Bond) Main->Suzuki [Pd], Base R-B(OH)₂ Sonogashira Sonogashira (C-C Triple Bond) Main->Sonogashira [Pd], Cu(I) R-C≡CH Buchwald Buchwald-Hartwig (C-N Bond) Main->Buchwald [Pd], Base R₂NH SNAr Nucleophilic Aromatic Substitution (SNAr) Suzuki->SNAr Sonogashira->SNAr Buchwald->SNAr

Caption: Reactivity map of this compound.

Applications in Medicinal Chemistry and Drug Development

The 2,4,6-trisubstituted pyridine scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry. It is a common core in numerous biologically active molecules and FDA-approved drugs.[2]

  • Kinase Inhibitors: The pyridine core serves as an excellent scaffold for designing potent and selective inhibitors of protein kinases, which are critical targets in oncology.[1] The versatile substitution pattern allows for fine-tuning interactions within the ATP-binding pocket of various kinases.

  • Other Therapeutic Areas: Derivatives have shown promise in a range of therapeutic areas, leveraging the pyridine motif's ability to engage with biological targets.[1][10]

The fluorine atoms can enhance metabolic stability and binding affinity, while the substituent introduced at the 4-position can be tailored to achieve desired pharmacological properties.[10]

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques. Representative data are summarized below:

TechniqueDataSource(s)
¹H NMR (400 MHz, CDCl₃)δ 7.22 (t, 2H, J = 1.2 Hz)[3][9]
¹³C NMR (100 MHz, CDCl₃)δ 161.1 (dd, J = 250, 16 Hz, 2C), 115.6 (dd, J = 24, 10 Hz, 2C), 110.3[3][9]
¹⁹F NMR (376 MHz, CDCl₃)δ -68.1[3][9]
GC-MS (m/z) Calculated for C₅H₂F₂IN [M⁺]: 241, Found: 241[3][9]

Safety and Handling

This compound requires careful handling due to its potential hazards.

  • GHS Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[7]

  • Precautionary Measures: Use in a well-ventilated area or under a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][13] Avoid inhalation of dust and contact with skin and eyes.[11][12]

  • Storage: Store in a cool, dry, dark place under an inert atmosphere.[8][12]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[11][12][13]

References

  • This compound | C5H2F2IN | CID 21747365 - PubChem.
  • Good Price CAS:685517-71-9 | this compound for Sale - ALFA CHEMICAL.
  • This compound - Oakwood Chemical.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Iodopyridine: Common isomorphs, synthesis, side effects and applications - Chempanda.
  • US4071521A - Process for making 2,6-difluoro pyridine - Google Patents.

Sources

An In-Depth Technical Guide to the Stability and Storage of 2,6-Difluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Difluoro-4-iodopyridine is a halogenated heterocyclic aromatic compound that has emerged as a critical building block in modern synthetic chemistry. Its unique electronic properties, stemming from the electron-deficient pyridine core further functionalized with two strongly electron-withdrawing fluorine atoms and a versatile iodine atom, make it an invaluable precursor in the development of novel pharmaceuticals and agrochemicals.[1][2] The iodine atom, in particular, serves as a strategic handle for introducing further molecular complexity through reactions like cross-coupling.[1]

The utility of this reagent in complex, multi-step syntheses is, however, contingent upon its purity and stability. Degradation of the starting material can lead to inconsistent reaction outcomes, the formation of difficult-to-remove impurities, and ultimately, the failure of synthetic campaigns. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of this compound and outlines field-proven protocols for its optimal storage and handling to ensure its integrity from receipt to reaction.

Chemical Profile and Intrinsic Stability

The stability of this compound is intrinsically linked to its molecular structure. The pyridine ring is an electron-deficient aromatic system, a characteristic that is significantly amplified by the presence of two fluorine atoms at the 2- and 6-positions.[3][4] This electronic arrangement makes the molecule susceptible to nucleophilic attack.[4][5] The carbon-iodine (C-I) bond at the 4-position is the most labile site on the molecule; the C-I bond is inherently weaker than other carbon-halogen bonds, making it the most probable site for chemical degradation.[6]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These data are foundational to understanding its handling requirements.

PropertyValueSource(s)
CAS Number 685517-71-9[7][8][9][10]
Molecular Formula C₅H₂F₂IN[8][9][10]
Molecular Weight 240.98 g/mol [8][9][10]
Appearance Off-white to light yellow solid[7][11]
Melting Point 80-82 °C[11][12]
Boiling Point 222.0 ± 35.0 °C (Predicted)[11]
Purity (Typical) ≥97%[7][8]

Critical Factors Influencing Stability

Several environmental factors can compromise the integrity of this compound. Understanding these factors is the basis for establishing a robust storage and handling strategy.

Light Sensitivity (Photodegradation)

The C-I bond is susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light.[13] This is a well-documented phenomenon for iodinated aromatic compounds, leading to the formation of radical species and subsequent decomposition products.[13] This sensitivity is the primary reason why virtually all suppliers mandate storage in a dark place.[7][8][9] Exposure to ambient laboratory light, especially direct sunlight, should be minimized at all times.

Atmospheric Conditions: Air and Moisture

The consensus recommendation for storing this compound is under an inert atmosphere (e.g., argon or nitrogen).[7][9][11] This requirement indicates a sensitivity to atmospheric components, likely oxygen and/or moisture. While specific degradation pathways initiated by air are not extensively detailed in public literature, the electron-deficient nature of the ring could make it susceptible to oxidative processes over long-term storage. Moisture can introduce water, which may hydrolyze the compound or participate in other degradation reactions, particularly if acidic or basic impurities are present.

Thermal Stability

With a melting point of 80-82 °C, the compound is a solid with good thermal stability at room temperature for short periods.[11][12] However, the universal recommendation for long-term storage is refrigeration at 2-8 °C.[7][9][11] This practice is a cornerstone of chemical preservation; lower temperatures significantly reduce the rate of all potential degradation reactions, ensuring the compound remains viable for an extended shelf life.

Chemical Incompatibility

As a reactive building block, this compound is incompatible with several classes of chemicals:

  • Strong Oxidizing and Reducing Agents : These can react unpredictably with the compound, potentially leading to violent reactions or complete decomposition.[14]

  • Strong Nucleophiles : The electron-deficient ring is activated towards nucleophilic aromatic substitution, particularly at the positions occupied by the halogens.[5]

  • Lewis Acids : The nitrogen atom of the pyridine ring has a lone pair of electrons and can act as a Lewis base, reacting with Lewis acids.[4]

Validated Protocols for Storage and Handling

The following protocols are designed as a self-validating system. Adherence to these procedures ensures that the compound's purity is maintained, providing confidence and reproducibility in experimental results.

Protocol for Long-Term Storage

This protocol is designed to maximize the shelf-life of the bulk material.

Methodology:

  • Verify Packaging : Upon receipt, ensure the compound is in a tightly sealed, amber glass vial or other opaque container to prevent light exposure.

  • Inert Atmosphere : For optimal long-term stability, transfer the material inside a glovebox into a fresh, dry vial. Backfill the vial headspace with a dry, inert gas such as argon or nitrogen.

  • Secure Sealing : Seal the vial with a cap containing a chemically resistant liner (e.g., PTFE). For an additional barrier against moisture and air ingress, wrap the cap and neck of the vial with Parafilm®.

  • Refrigeration : Place the sealed vial in a designated refrigerator maintained at 2-8 °C.[7][9][11] Log the material in an inventory system with the date of receipt and storage location.

Causality: This multi-barrier approach (opaque vial, inert gas, tight seal, and low temperature) systematically neutralizes the primary degradation vectors of light, atmosphere, and thermal energy.

Protocol for Aliquoting and Experimental Use

This protocol protects both the user and the integrity of the bulk chemical during handling.

Methodology:

  • Temperature Equilibration : Before opening, remove the vial from the refrigerator and place it in a desiccator for at least 30-60 minutes.

    • Expert Rationale : This critical step allows the container to warm to ambient temperature. Opening a cold vial directly exposes the contents to moist lab air, causing water to condense on the cold solid, which is a common source of contamination and degradation.

  • Inert Handling Environment : Whenever possible, handle the solid under a gentle stream of inert gas or within a glovebox to minimize exposure to air and moisture.

  • Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves. This compound is classified as a skin, eye, and respiratory irritant.[10][14]

  • Dispensing : Quickly weigh the desired amount of material and transfer it to the reaction vessel.

  • Resealing : Promptly and securely reseal the main container. If it will be stored for an extended period before next use, purge the headspace with inert gas again before returning it to refrigerated storage.

Visualization of Handling Workflow

The following diagram outlines the decision-making process for the proper handling and storage of this compound.

G receive Receive Compound inspect Inspect Container: - Opaque? - Sealed? receive->inspect storage_decision Long-Term Storage? inspect->storage_decision OK long_term_prep Prepare for Long-Term Storage storage_decision->long_term_prep Yes use_prep Prepare for Use storage_decision->use_prep No (For Immediate Use) refrigerate Store at 2-8 °C in the dark long_term_prep->refrigerate Inert Gas Purge & Secure Seal refrigerate->use_prep Retrieve for Use equilibrate Equilibrate to RT in Desiccator use_prep->equilibrate handle Handle under Inert Gas with proper PPE equilibrate->handle reseal Reseal Promptly & Purge with Inert Gas handle->reseal Aliquot Taken reseal->refrigerate Return to Storage

Caption: Decision Workflow for Handling and Storage.

Safety and Hazard Profile

This compound is a hazardous substance and must be handled with appropriate caution.

  • GHS Pictograms : GHS05 (Corrosion), GHS07 (Exclamation Mark).[7][11]

  • Hazard Statements :

    • H302: Harmful if swallowed.[7][9][10]

    • H315: Causes skin irritation.[7][9][10]

    • H318/H319: Causes serious eye damage/irritation.[7][10][11]

    • H335: May cause respiratory irritation.[7][9][10]

  • Precautionary Statements : Key handling precautions include P261 (Avoid breathing dust) and P280 (Wear protective gloves/eye protection).[9][11] In case of eye contact, P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) should be followed immediately.[7][9]

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. Its primary vulnerabilities are exposure to light and, to a lesser extent, atmospheric air and moisture. Long-term stability is reliably achieved by adhering to a strict protocol of storage in a sealed, opaque container under an inert atmosphere at refrigerated temperatures (2-8 °C). By implementing the validated handling procedures outlined in this guide, researchers can mitigate the risks of degradation, ensuring the compound's purity, and thereby enhancing the reliability and reproducibility of their synthetic results.

References

  • This compound | C5H2F2IN | CID 21747365 - PubChem.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC.
  • Good Price CAS:685517-71-9 | this compound for Sale - ALFA CHEMICAL. ALFA CHEMICAL. [Link]
  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. Michael Evans. [Link]
  • Pyridine - Wikipedia. Wikipedia. [Link]
  • Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradi
  • This compound - Oakwood Chemical. Oakwood Chemical. [Link]
  • Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PubMed Central.

Sources

Navigating the Synthesis of 2,6-Difluoro-4-iodopyridine: A Technical Guide to Safe Handling and Hazard Mitigation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Inherent Risks of a Versatile Building Block

2,6-Difluoro-4-iodopyridine is a halogenated pyridine derivative that has emerged as a valuable building block in organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1] Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a readily displaceable iodine atom, make it an attractive synthon for introducing the difluoropyridyl moiety into complex molecules.[1] This structural motif is often sought after to enhance metabolic stability, modulate physicochemical properties, and improve the biological activity of drug candidates.

However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the potential hazards associated with this compound and outlines detailed safety precautions to ensure its safe handling, storage, and disposal in a research and development setting.

Hazard Identification and Risk Assessment

A proactive approach to laboratory safety begins with a comprehensive identification and assessment of the potential hazards associated with a chemical. For this compound, the primary hazards include its corrosive and irritant properties.[2]

GHS Classification and Hazard Statements

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation, Category 1 (H318): Causes serious eye damage.[2][3]

  • Specific Target Organ Toxicity (Single Exposure), Category 3 (H335): May cause respiratory irritation.[2][3]

  • Acute Toxicity, Oral, Category 4 (H302): Harmful if swallowed.[4]

The signal word for this compound is "Danger" .[2][3] These classifications underscore the importance of preventing direct contact with the skin, eyes, and respiratory system.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to anticipating its behavior and implementing appropriate safety measures.

PropertyValueSource
Molecular Formula C5H2F2IN[2]
Molecular Weight 240.98 g/mol [2]
Appearance Colorless or white to yellow to brown solid or liquid[4]
Melting Point 80-82 °C[5]
Boiling Point 222.0 ± 35.0 °C (Predicted)[5]
Density 2.129 ± 0.06 g/cm3 (Predicted)[5]

The fact that this compound can exist as a solid or liquid at or near room temperature necessitates handling procedures that account for both dust and vapor inhalation risks.[4]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the identified hazards, a combination of engineering controls and personal protective equipment is essential. The primary goal is to minimize the potential for exposure through all routes: inhalation, skin contact, and eye contact.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[6] This is the most critical engineering control to prevent the inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[7]

  • Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are mandatory in any area where this compound is handled.[7]

Personal Protective Equipment (PPE)

The selection and proper use of PPE provide the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical safety goggles are required at all times.[7] Given the severe risk of eye damage, a face shield should also be worn, especially when handling larger quantities or during procedures with a higher risk of splashing.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[6] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially after direct contact with the compound.

  • Skin and Body Protection: A flame-retardant laboratory coat must be worn and kept fastened.[6] For tasks with a significant splash potential, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6]

PPE_Hierarchy cluster_ppe Personal Protective Equipment for this compound cluster_hazards Primary Hazards Eye_Face Eye & Face Protection (Goggles & Face Shield) Hand Hand Protection (Nitrile/Neoprene Gloves) Body Body Protection (Lab Coat & Apron) Respiratory Respiratory Protection (Respirator as needed) H318 Serious Eye Damage H318->Eye_Face Mitigates H315 Skin Irritation H315->Hand Mitigates H315->Body Mitigates H335 Respiratory Irritation H335->Respiratory Mitigates H302 Harmful if Swallowed

Caption: Mitigation of primary hazards with appropriate PPE.

Safe Handling and Storage Protocols: A Proactive Approach

Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and ensuring the stability of this compound.

Handling
  • Avoid Dust and Vapor Generation: When handling the solid form, use techniques that minimize dust formation, such as gentle scooping rather than pouring.[6]

  • Inert Atmosphere: Some sources recommend handling under an inert atmosphere (e.g., nitrogen or argon).[4][5] This is particularly important for reactions involving organometallic reagents or other sensitive materials to prevent side reactions and ensure the integrity of the compound.

  • Grounding and Bonding: For larger quantities, especially if transferring the solid, take precautionary measures against static discharge by grounding and bonding containers and equipment.[8]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9] Do not eat, drink, or smoke in the laboratory.[9]

Storage
  • Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4][10] Recommended storage temperature is between 2-8°C.[4][5]

  • Container: Keep the container tightly closed and store it in an upright position to prevent leakage.[10]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[11]

Spill and Emergency Response: Preparedness and Action

In the event of a spill or accidental exposure, a swift and informed response is crucial to minimize harm.

Spill Cleanup
  • Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[7] Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area and prevent entry.[10] Contact the institution's environmental health and safety (EHS) department for assistance with cleanup.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing and shoes. If skin irritation persists, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air.[9] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water. Seek immediate medical attention.[9]

Emergency_Response_Workflow Start Spill or Exposure Occurs Assess Assess the Situation (Minor vs. Major) Start->Assess Minor_Spill Minor Spill Protocol Assess->Minor_Spill Minor Major_Spill Major Spill Protocol Assess->Major_Spill Major Exposure Personal Exposure Assess->Exposure Exposure Cleanup Contain and Clean Up Spill Minor_Spill->Cleanup EHS_Contact Contact EHS/Emergency Services Major_Spill->EHS_Contact First_Aid Administer First Aid Exposure->First_Aid Medical_Attention Seek Immediate Medical Attention First_Aid->Medical_Attention Report Report the Incident Medical_Attention->Report EHS_Contact->Report Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Dispose->Report

Caption: Workflow for responding to spills and exposures.

Waste Disposal

All waste containing this compound, including contaminated lab supplies and spill cleanup materials, must be treated as hazardous waste.[9] Dispose of this waste in clearly labeled, sealed containers in accordance with institutional, local, and national regulations.[10] Do not dispose of it down the drain or in the regular trash.

Conclusion: A Culture of Safety

This compound is a valuable reagent with the potential to accelerate drug discovery and development. However, its utility is intrinsically linked to a commitment to safety. By understanding its hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can confidently and safely harness the synthetic potential of this important chemical building block. A proactive and informed approach to safety is not merely a set of rules but a foundational element of scientific excellence.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Pharmacy Purchasing & Products. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selection, Use and Maintenance for Pesticide Applicators.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Alkynylation of 2,6-Difluoro-4-iodopyridine via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of Pyridine Alkynylation

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1][2] This transformation is indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its reliability and operational simplicity under mild conditions.[1][3]

This guide provides a detailed protocol and expert insights for the Sonogashira coupling of 2,6-difluoro-4-iodopyridine. This particular substrate is a highly valuable building block in medicinal chemistry. The strategic introduction of diverse alkynyl groups at the 4-position, facilitated by the high reactivity of the carbon-iodine bond, allows for the rapid generation of novel molecular scaffolds for drug discovery programs.[4][5] The inherent reactivity difference between the C-I and C-F bonds ensures exceptional regioselectivity, making this a robust and predictable transformation.[6][7][8]

The Mechanistic Underpinnings: A Dual Catalytic Cycle

The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles powered by palladium and copper.[9][10] Understanding this mechanism is paramount for rational troubleshooting and optimization.

  • The Palladium Cycle (The Primary Engine): The core transformation is driven by a palladium catalyst. The cycle begins with the active Pd(0) species, which undergoes oxidative addition into the highly reactive carbon-iodine bond of this compound to form a Pd(II) complex.[1][9][11]

  • The Copper Cycle (The Acetylide Activator): Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne and an amine base to generate a copper(I) acetylide intermediate.[1][10] This species is significantly more nucleophilic than the parent alkyne.

  • Transmetalation & Reductive Elimination: The crucial transmetalation step involves the transfer of the activated alkynyl group from the copper acetylide to the palladium(II) complex.[9] The resulting dialkynyl-aryl-palladium(II) complex then undergoes reductive elimination to release the final 4-alkynyl-2,6-difluoropyridine product and regenerate the catalytically active Pd(0) species, allowing the cycle to continue.[11]

While highly efficient, the copper co-catalyst can sometimes promote the undesirable homocoupling of the alkyne substrate (Glaser coupling).[12] In cases where this side reaction is problematic, a copper-free Sonogashira variant can be employed, which typically requires stronger bases or specialized ligands to facilitate the deprotonation and transfer of the alkyne.[13][14]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-I(L)₂ Pd0->Pd_complex Oxidative Addition Product_complex Ar-Pd(II)-(C≡CR)(L)₂ Pd_complex->Product_complex Transmetalation Product_complex->Pd0 Reductive Elimination Product Ar-C≡CR (Product) Product_complex->Product ArI Ar-I (this compound) ArI->Pd_complex CuI Cu(I) Cu_acetylide Cu(I)-C≡CR CuI->Cu_acetylide Deprotonation Cu_acetylide->Pd_complex To Transmetalation Alkyne H-C≡CR (Terminal Alkyne) Alkyne->Cu_acetylide Base Base (e.g., Et₃N) Base->Cu_acetylide

Caption: The interconnected Palladium and Copper catalytic cycles.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for the Sonogashira coupling of this compound. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to ensure optimal results and prevent catalyst degradation.[12][15]

Materials and Reagents
Reagent/MaterialGradeTypical SupplierNotes
This compound≥97%CommercialStore under inert gas.
Terminal Alkyne≥98%CommercialPurify if necessary (e.g., distillation).
PdCl₂(PPh₃)₂Catalyst GradeCommercialAir-stable, but handle with care.
Copper(I) Iodide (CuI)≥98%CommercialUse from a fresh, unopened bottle. Off-white/tan is acceptable; green/blue indicates oxidation.
Triethylamine (Et₃N)Anhydrous, ≥99.5%CommercialDistill from CaH₂ and store over KOH.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%CommercialUse from a solvent purification system or a freshly opened bottle.
Standard Glassware------Oven or flame-dried prior to use.
Inert Gas System------Nitrogen or Argon manifold.
Step-by-Step Methodology
  • Flask Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂; 0.02 equiv), and copper(I) iodide (0.04 equiv).[4]

  • Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with inert gas (e.g., argon) three times to establish an anaerobic environment. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent & Base Addition: Through a septum, add anhydrous tetrahydrofuran (THF, ~0.2 M relative to the iodopyridine) and anhydrous triethylamine (Et₃N, 2.5 equiv). Stir the resulting suspension at room temperature for 10-15 minutes.[4]

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv) to the reaction mixture via syringe. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 2-6 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or LC-MS.[12] If the reaction is sluggish, gentle heating to 40-50 °C can be applied.[4]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction with ethyl acetate and filter the mixture through a short plug of Celite to remove catalyst residues and inorganic salts.[16]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[4]

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Workflow Figure 2: Experimental Workflow A 1. Setup & Reagent Loading (Ar-I, Pd/Cu catalysts in dry flask) B 2. Inert Atmosphere (3x Vacuum/Inert Gas cycles) A->B C 3. Add Solvents & Base (Anhydrous THF & Et₃N) B->C D 4. Add Terminal Alkyne (1.2 equiv, dropwise) C->D E 5. Reaction & Monitoring (RT, 2-6h, TLC/LC-MS) D->E F 6. Work-up (Dilute, filter through Celite) E->F G 7. Extraction (Wash with H₂O & Brine) F->G H 8. Dry & Concentrate G->H I 9. Purification (Flash Chromatography) H->I J Pure Product I->J

Caption: A streamlined workflow for the Sonogashira coupling.

Data Summary & Optimization Parameters

The following table provides a summary of typical conditions that serve as an excellent starting point for the Sonogashira coupling of halogenated pyridines. Yields are highly dependent on the specific alkyne used.

ParameterRecommended ConditionRationale & Notes
Palladium Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)Air-stable Pd(II) precatalyst. Pd(PPh₃)₄ is also effective but more air-sensitive.[9][16]
Copper Co-catalyst CuI (2-5 mol%)Essential for the classical mechanism. Use fresh, high-purity material.[16]
Base Et₃N or i-Pr₂NEt (DIPEA) (2-3 equiv)Acts as both a base and a scavenger for the HX byproduct. Can also be used as the solvent.[12][16]
Solvent THF, DMF, Toluene, or neat amineTHF is a good general-purpose solvent. DMF can be beneficial for less soluble substrates.[1][16][17]
Temperature Room Temperature to 60 °CAryl iodides are highly reactive and often couple efficiently at room temperature.[11][18]
Atmosphere Inert (Argon or Nitrogen)Critical. Prevents catalyst decomposition and oxidative alkyne homocoupling.[12][18]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst.2. Oxygen in the system.3. Impure reagents/solvents.1. Use a fresh batch of palladium catalyst and CuI.[12]2. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.[12][18]3. Use anhydrous grade solvents and purify starting materials if necessary.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to oxygen, high temperatures, or impurities.Improve inert atmosphere technique. Avoid excessive heating. Ensure high purity of all reagents.[12][18] Anecdotal evidence suggests certain solvents like THF may sometimes promote this; consider switching to toluene if the problem persists.[19]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.2. High concentration of CuI.1. Strictly anaerobic conditions are essential. Rigorously degas all components.[18]2. Reduce the loading of CuI to the minimum effective amount (e.g., 1-2 mol%).3. Consider a copper-free protocol if the problem is severe.[12]
Reaction Stalls 1. Insufficient base.2. Poorly soluble starting material.1. Ensure the amine base is dry and used in sufficient excess (2-3 equiv).2. Switch to a more polar solvent like DMF. Gentle heating may also improve solubility and reaction rate.[17]

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagents: Palladium catalysts are heavy metals and should be handled with care. Amine bases like triethylamine are corrosive and have strong odors. Organic solvents are flammable and may be toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Reaction: The reaction should be conducted under an inert atmosphere to prevent potential side reactions and ensure safety.

References

  • Wikipedia. Sonogashira coupling. [Link]
  • Vedantu.
  • BYJU'S. Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • MDPI.
  • YouTube. Sonogashira Coupling. [Link]
  • ResearchGate.
  • ResearchGate. Recent Advances in Sonogashira Reactions. [Link]
  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • Reddit. Sonogashira troubleshooting help needed : r/Chempros. [Link]
  • Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros. [Link]
  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]
  • Semantic Scholar.
  • ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
  • PubChem. This compound. [Link]

Sources

Application Notes & Protocols: Leveraging 2,6-Difluoro-4-iodopyridine for the Strategic Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a pivotal class of enzymes in cellular signaling; their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this field, fluorinated heterocyclic scaffolds have emerged as "privileged structures" due to their unique ability to enhance binding affinity, metabolic stability, and pharmacokinetic properties.[2][3][4] This guide provides an in-depth analysis of 2,6-difluoro-4-iodopyridine, a highly versatile and strategically important building block for the synthesis of advanced kinase inhibitors. We will explore the chemical rationale behind its utility, focusing on the differential reactivity of its halogen substituents, and provide detailed, field-proven protocols for its application in palladium-catalyzed cross-coupling reactions, a key step in the construction of complex inhibitor architectures.

The Scientific Rationale: Why this compound?

The efficacy of this compound as a synthetic intermediate is not accidental; it is a result of deliberate chemical design that exploits fundamental principles of reactivity and molecular interactions.

The Role of Fluorine in Kinase Inhibition

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to optimize molecular properties.[4]

  • Enhanced Binding Affinity: The highly electronegative fluorine atom can form favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the kinase ATP-binding pocket.[2][5] For instance, fluorine can interact with the carbonyl carbon of leucine residues often found in active sites.[2][5]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond energy of approximately 105–116 kcal/mol.[6] This makes it resistant to metabolic oxidation by cytochrome P450 enzymes, often blocking common sites of metabolism and thereby increasing the drug's half-life.

  • Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and cell penetration.[3][5] Furthermore, the inductive electron-withdrawing effect of fluorine can lower the pKa of nearby basic centers (like the pyridine nitrogen), which can be critical for tuning solubility and target engagement.[5]

The Strategic Advantage of Differential Halogen Reactivity

The true synthetic power of this compound lies in the differential reactivity of its three halogen atoms in palladium-catalyzed cross-coupling reactions. This reactivity is governed by the carbon-halogen bond dissociation energies (C-I < C-Br < C-Cl < C-F).

The C-I bond is significantly weaker and thus more susceptible to oxidative addition to a Palladium(0) catalyst than the robust C-F bonds.[7] This allows for highly regioselective functionalization at the 4-position of the pyridine ring, while leaving the two fluorine atoms untouched for subsequent transformations. This sequential, controlled approach is paramount for building the complex, multi-substituted scaffolds typical of modern kinase inhibitors.[8]

Caption: Sequential functionalization of this compound.

Core Application: Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura reaction is arguably the most powerful and versatile method for installing aryl or heteroaryl groups at the 4-position of this compound. It involves the coupling of the iodo-pyridine with an organoboron species, typically a boronic acid or a boronate ester.[9][10]

General Reaction Scheme
General Suzuki Reaction Scheme
Detailed Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-2,6-difluoropyridine

This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound240.981.01.0241 mg
4-Methoxyphenylboronic acid151.961.21.2182 mg
Pd(PPh₃)₄1155.560.030.03 (3 mol%)35 mg
Potassium Carbonate (K₂CO₃)138.212.02.0276 mg
1,4-Dioxane---8 mL
Deionized Water---2 mL

Experimental Workflow Diagram

G A 1. Add Solids to Flask (Iodopyridine, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate & backfill with N₂/Ar 3x) A->B C 3. Add Catalyst (Pd(PPh₃)₄ under positive N₂ flow) B->C D 4. Add Degassed Solvents (Dioxane/Water via syringe) C->D E 5. Heat Reaction (Stir vigorously at 90 °C) D->E F 6. Monitor Progress (TLC or LC-MS until completion, ~6-12h) E->F G 7. Workup (Cool, dilute with EtOAc, wash with H₂O/Brine) F->G H 8. Purification (Dry organic layer, concentrate, column chromatography) G->H I 9. Characterization (NMR, MS to confirm product) H->I

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure

  • Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (241 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Causality: Using a slight excess of the boronic acid ensures the complete consumption of the more valuable iodopyridine starting material.[7] The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[9][10]

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen.

    • Causality: The Pd(0) catalytic species is sensitive to oxidation by atmospheric oxygen, which can deactivate the catalyst and lead to lower yields.[7]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol) to the flask.

    • Causality: Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species in situ.[7] Alternative catalysts like PdCl₂(dppf) can also be used, sometimes offering improved stability or reactivity for specific substrates.[11]

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The solvent mixture should be degassed beforehand by bubbling with an inert gas for 20-30 minutes.

    • Causality: The aqueous/organic solvent system is standard for Suzuki couplings, promoting the solubility of both the organic substrates and the inorganic base.[7][11] Degassing the solvents removes dissolved oxygen.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Expected Results

CompoundAppearanceYield (%)¹H NMR (CDCl₃, 400 MHz) δMS (ESI+) m/z
4-(4-methoxyphenyl)-2,6-difluoropyridineWhite Solid85-957.55 (d, 2H), 7.10 (s, 2H), 7.00 (d, 2H), 3.88 (s, 3H)222.1 [M+H]⁺
Note: NMR data is a representative prediction. Actual values may vary.

Multi-Step Synthesis of a Kinase Inhibitor Core

To illustrate the synthetic utility of this compound, we present a two-step sequence to a common kinase inhibitor scaffold, involving an initial Suzuki coupling followed by a Nucleophilic Aromatic Substitution (SNAr).

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2,6-Difluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,6-Difluoro-4-iodopyridine in Catalysis

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science research, the functionalization of heterocyclic scaffolds is of paramount importance.[1] Pyridine derivatives, in particular, are core components of numerous bioactive molecules. The compound this compound has emerged as a highly valuable and versatile building block due to its distinct electronic properties and predictable reactivity in palladium-catalyzed cross-coupling reactions.[2]

The strategic placement of two electron-withdrawing fluorine atoms at the 2- and 6-positions significantly influences the electronic character of the pyridine ring, enhancing its susceptibility to nucleophilic attack and modifying the reactivity of the C-I bond at the 4-position.[2] The carbon-iodine bond is inherently weaker than carbon-bromine or carbon-chlorine bonds, making it the preferred site for oxidative addition to a palladium(0) catalyst, a critical first step in most cross-coupling catalytic cycles.[3] This inherent reactivity allows for selective functionalization at the C4 position, a feature that is crucial for the modular synthesis of complex molecules.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in several key palladium-catalyzed cross-coupling reactions. The following sections will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer troubleshooting advice for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

The General Catalytic Cycle: A Unifying Mechanistic Framework

A foundational understanding of the general palladium-catalyzed cross-coupling cycle is essential for optimizing reaction conditions and troubleshooting. Most of the reactions discussed herein proceed through a similar sequence of elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[3][6]

  • Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): In the Suzuki reaction, the organoboron species, activated by a base, transfers its organic group to the palladium center.[6][7] For the Sonogashira reaction, a copper acetylide, formed in a parallel catalytic cycle, undergoes transmetalation.[8][9] In the Heck reaction, the alkene coordinates to the palladium and then inserts into the palladium-carbon bond.[3][10]

  • Reductive Elimination: The two organic partners on the palladium(II) center couple and are expelled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]

Below is a generalized workflow for these reactions:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Inert Atmosphere Inert Atmosphere Dry Solvents Dry Solvents Inert Atmosphere->Dry Solvents Degassing Degassing Dry Solvents->Degassing Reagent Addition Reagent Addition Degassing->Reagent Addition Heating & Stirring Heating & Stirring Reagent Addition->Heating & Stirring Monitoring (TLC/GC-MS) Monitoring (TLC/GC-MS) Heating & Stirring->Monitoring (TLC/GC-MS) Quenching Quenching Monitoring (TLC/GC-MS)->Quenching Extraction Extraction Quenching->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Product Product Column Chromatography->Product

Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[7] It is widely employed for the synthesis of biaryl and substituted styrene motifs.

Mechanistic Rationale

The reaction with this compound proceeds via the classic Suzuki catalytic cycle. The choice of base is critical as it facilitates the formation of a more nucleophilic boronate species, which is necessary for efficient transmetalation.[7][11] The electron-withdrawing fluorine atoms on the pyridine ring can enhance the rate of oxidative addition.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition (2,6-F2-4-Iodo-Py)Pd(II)(I)L2 Pd(0)L2->Oxidative_Addition 2,6-F2-4-Iodopyridine Transmetalation Transmetalation (2,6-F2-4-Py-Pd(II)(R)L2 Oxidative_Addition->Transmetalation [RB(OH)3]- Reductive_Elimination Reductive Elimination Product Formation Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product {2,6-Difluoro-4-Arylpyridine} Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 2,6-Difluoro-4-phenylpyridine

Materials:

  • This compound (1.0 mmol, 241 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg) or a more advanced ligand like XPhos[12]

  • Potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg)

  • Dioxane/Water (4:1 mixture, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

ParameterConditionRationale
Catalyst Pd(OAc)₂/PPh₃A common and effective catalyst system. For challenging substrates, more advanced ligands may be required.
Base K₂CO₃A moderately strong base sufficient for activating the boronic acid.[7]
Solvent Dioxane/H₂OThe aqueous mixture helps to dissolve the inorganic base and facilitates the reaction.[7]
Temperature 90 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][13] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.[14]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles.[9] The palladium cycle is similar to that of the Suzuki coupling. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex.[8][14] The use of an amine base is crucial, as it serves to deprotonate the alkyne and also acts as a solvent and ligand.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-I Pd(0)L2->Oxidative_Addition Ar-I Transmetalation Ar-Pd(II)-C≡CR Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product {Ar-C≡CR} Reductive_Elimination->Product Cu(I) Cu(I) Cu_Acetylide Cu-C≡CR Cu(I)->Cu_Acetylide H-C≡CR, Base Cu_Acetylide->Transmetalation Transmetalation Cu_Acetylide->Cu(I) Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Synthesis of 2,6-Difluoro-4-(phenylethynyl)pyridine

Materials:

  • This compound (1.0 mmol, 241 mg)

  • Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI, 0.06 mmol, 11.4 mg)

  • Triethylamine (Et₃N, 5 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • In an oven-dried Schlenk flask, dissolve this compound, Pd(PPh₃)₂Cl₂, and CuI in anhydrous THF and triethylamine.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature for 6-24 hours under an inert atmosphere. Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

ParameterConditionRationale
Catalyst System Pd(PPh₃)₂Cl₂ / CuIThe classic and robust catalyst system for Sonogashira couplings.[8]
Base/Solvent Triethylamine (Et₃N)Acts as a base to deprotonate the alkyne and as a solvent.[14]
Co-solvent THFHelps to solubilize the starting materials.
Temperature Room TemperatureThe reaction is often efficient at mild temperatures, preserving sensitive functional groups.[8]

III. Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10][15] It is a powerful tool for C-C bond formation and is particularly useful for the synthesis of styrenyl derivatives.[16]

Mechanistic Rationale

The Heck reaction mechanism begins with the oxidative addition of this compound to a Pd(0) species.[3] This is followed by coordination and migratory insertion of the alkene into the Pd-C bond. The final step is a β-hydride elimination, which forms the product and a palladium-hydride species. The base in the reaction then regenerates the active Pd(0) catalyst.[3][10]

Heck_Mechanism Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition Ar-Pd(II)-I Pd(0)L2->Oxidative_Addition Ar-I Migratory_Insertion Migratory Insertion Alkene Insertion Oxidative_Addition->Migratory_Insertion Alkene Beta_Hydride_Elimination β-Hydride Elimination Product Formation Migratory_Insertion->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd(0)L2 Base, Regeneration Product {Substituted Alkene} Beta_Hydride_Elimination->Product

Caption: Core steps of the Heck reaction catalytic cycle.

Experimental Protocol: Synthesis of 2,6-Difluoro-4-styrylpyridine

Materials:

  • This compound (1.0 mmol, 241 mg)

  • Styrene (1.5 mmol, 156 mg, 172 µL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg)

  • Triethylamine (Et₃N, 2.0 mmol, 202 mg, 279 µL)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • Add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine to an oven-dried Schlenk tube.

  • Evacuate and backfill with argon three times.

  • Add anhydrous DMF, triethylamine, and styrene via syringe.

  • Heat the reaction mixture to 100 °C for 12-24 hours. Monitor by TLC.

  • After cooling, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the product.

ParameterConditionRationale
Catalyst Pd(OAc)₂/P(o-tol)₃The bulky phosphine ligand often improves yields in Heck reactions.
Base Triethylamine (Et₃N)A common organic base used to regenerate the Pd(0) catalyst.[17]
Solvent DMFA polar aprotic solvent suitable for the reaction conditions.[17]
Temperature 100 °CHigher temperatures are often required for Heck couplings.[17]

IV. Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[18] It has largely replaced harsher classical methods for the synthesis of arylamines.[18] For this compound, this reaction allows for the selective introduction of an amino group at the 4-position, which is complementary to typical nucleophilic aromatic substitution patterns.[19]

Mechanistic Rationale

The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.[18][20] The choice of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand is critical for the success of this reaction.[21]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition Ar-Pd(II)-I Pd(0)L2->Oxidative_Addition Ar-I Amide_Formation Amide Formation Ar-Pd(II)-NR2 Oxidative_Addition->Amide_Formation HNR2, Base Reductive_Elimination Reductive Elimination Product Formation Amide_Formation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product {Aryl Amine} Reductive_Elimination->Product

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of 2,6-Difluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

The 2,6-difluoropyridine moiety is a privileged scaffold in modern drug discovery, prized for its ability to modulate physicochemical properties such as pKa and metabolic stability.[] The introduction of an amino group at the 4-position of this ring system opens up a vast chemical space for the synthesis of novel pharmacologically active agents. The Buchwald-Hartwig amination stands as a cornerstone of carbon-nitrogen (C-N) bond formation, offering a versatile and efficient route to aromatic amines where traditional methods like nucleophilic aromatic substitution (SNAr) may fall short due to substrate reactivity.[2][3] This palladium-catalyzed cross-coupling reaction provides a powerful tool for medicinal chemists to access a diverse range of 4-amino-2,6-difluoropyridine derivatives.[2][4]

This guide provides an in-depth exploration of the Buchwald-Hartwig amination of 2,6-difluoro-4-iodopyridine, delving into the mechanistic underpinnings, critical experimental parameters, and a detailed, field-proven protocol.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][5][6] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex.[2][5][6] For aryl iodides, this step is typically rapid.[7][8]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[5]

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired arylamine product is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][5]

An unproductive side reaction that can occur is β-hydride elimination, which is more common with primary amines and can lead to hydrodehalogenation of the starting material.[2]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex [(Ar)Pd(II)(I)L2] Pd(0)L2->Oxidative Addition Complex Ar-I Amine Coordination [(Ar)Pd(II)(I)(R2NH)L] Oxidative Addition Complex->Amine Coordination + R2NH - L Palladium-Amido Complex [(Ar)Pd(II)(NR2)L] Amine Coordination->Palladium-Amido Complex + Base - [Base-H]+I- Product Ar-NR2 Palladium-Amido Complex->Product Reductive Elimination Catalyst_Regen Pd(0)L2 Palladium-Amido Complex->Catalyst_Regen Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - this compound - Amine - Pd Precatalyst - Ligand - Base Vessel Add to Oven-Dried Schlenk Tube Reagents->Vessel Inert Evacuate and Backfill with Inert Gas (3x) Vessel->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heating Heat with Vigorous Stirring (e.g., 100 °C) Solvent->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Quenching Quench with Water/Brine Cooling->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the palladium precatalyst (e.g., 1-5 mol%), the ligand (e.g., 1-5 mol%), and the base (e.g., 1.2-2.0 equiv) to an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Through a septum, add the amine (1.1-1.5 equiv) followed by the anhydrous solvent (to achieve a concentration of approximately 0.1-0.5 M).

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary Table
ParameterRecommended Range/ValueRationale
Palladium Precatalyst 1-5 mol%Balances catalytic efficiency with cost and metal contamination.
Ligand 1-5 mol%A slight excess relative to palladium can ensure catalyst stability.
Base 1.2-2.0 equivEnsures complete deprotonation of the amine.
Amine 1.1-1.5 equivA slight excess can drive the reaction to completion.
Solvent Concentration 0.1-0.5 MAffects reaction kinetics; optimization may be necessary.
Temperature 80-110 °CInfluences reaction rate; higher temperatures may be needed for less reactive amines.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or switching to a more active ligand/base combination. Ensure all reagents and solvents are anhydrous.

  • Side Product Formation: The formation of hydrodehalogenated starting material can indicate a competing β-hydride elimination pathway. Using a bulkier ligand or a different base may mitigate this.

  • Substrate Scope: While the Buchwald-Hartwig amination is broadly applicable, the reactivity of the amine nucleophile can vary significantly. Sterically hindered or electron-deficient amines may require more forcing conditions.

Conclusion

The Buchwald-Hartwig amination of this compound is a robust and highly valuable transformation in the synthesis of medicinally relevant compounds. A thorough understanding of the reaction mechanism and the careful selection of the catalyst system, base, and solvent are crucial for achieving optimal results. The protocol and guidelines presented here provide a solid foundation for researchers to successfully implement this powerful C-N bond-forming reaction in their synthetic endeavors.

References

  • Wikipedia.
  • Singleton, D. A. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Chemistry LibreTexts. (2023).
  • Samec, J. S. M., & Bäckvall, J.-E. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Skonieczny, K., & Gryko, D. T. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 87(1), 469-480. [Link]
  • Norrby, P.-O., & Samec, J. S. M. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
  • Norrby, P.-O., & Samec, J. S. M. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
  • Hartwig, J. F., & Buchwald, S. L. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
  • Organ, M. G. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7581-7589. [Link]
  • Newman, S. G. (2022).
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
  • ResearchGate. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • European Patent Office. (1986).
  • ResearchGate. (2010).
  • Spokoyny, A. M. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(23), 7676-7680. [Link]
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
  • University of York. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • ResearchGate. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]
  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. [Link]
  • ResearchGate. (2023).
  • Sunway Pharm Ltd. 4-Amino-2,6-difluoropyridine. [Link]
  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]
  • Bull, J. A., & Mousseau, J. J. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]

Sources

Application Notes & Protocols: Synthesis of Trisubstituted Pyridines Using 2,6-Difluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,4,6-trisubstituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] This document provides a comprehensive guide for the synthesis of these valuable compounds utilizing 2,6-difluoro-4-iodopyridine as a versatile and highly tractable starting material. We detail a regioselective, two-stage functionalization strategy that leverages the orthogonal reactivity of the halogen substituents. The protocols herein cover palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) for selective elaboration at the C4-iodo position, followed by nucleophilic aromatic substitution (SNAr) at the C2 and C6-fluoro positions. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and modular approach to complex pyridine derivatives.

Principle of Regioselective Synthesis

The synthetic utility of this compound stems from the significant difference in reactivity between the carbon-iodine (C-I) bond and the carbon-fluorine (C-F) bonds.

  • C4-Iodo Position: The C-I bond is considerably weaker and more polarized than C-F bonds, making it highly susceptible to oxidative addition to a palladium(0) catalyst.[4][5] This enables a wide range of palladium-catalyzed cross-coupling reactions to be performed with high selectivity at the 4-position, leaving the fluoro groups untouched.

  • C2/C6-Fluoro Positions: The pyridine ring is an electron-deficient heterocycle. This inherent electronic property, compounded by the strong electron-withdrawing effect of the fluorine atoms, renders the C2 and C6 positions highly electrophilic. Consequently, these positions are activated for nucleophilic aromatic substitution (SNAr) reactions.[6][7] Fluorine is an excellent leaving group in SNAr reactions because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity.[8][9]

This orthogonal reactivity allows for a controlled, stepwise introduction of three distinct substituents onto the pyridine core.

G start This compound step1 2,6-Difluoro-4-(R1)-pyridine (Intermediate) start->step1 Step 1: Pd-Catalyzed Cross-Coupling at C4-I (Suzuki, Sonogashira, Buchwald-Hartwig) step2 2,6-(R2)₂-4-(R1)-pyridine (Trisubstituted Product) step1->step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) at C2/C6-F (e.g., Amination, Alkoxylation)

Caption: General workflow for sequential functionalization.

Stage 1: Selective Functionalization at the C4-Position

The initial synthetic step involves a palladium-catalyzed cross-coupling reaction to install the first substituent (R¹) at the C4 position. The choice of reaction depends on the desired R¹ group.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a robust method for introducing aryl or heteroaryl groups. The selection of an appropriate catalyst system, particularly the phosphine ligand, is critical for achieving high yields and preventing side reactions like protodeboronation.[10]

Table 1: Typical Reagents for Suzuki-Miyaura Coupling

Reagent Role Typical Amount (equiv.) Notes
This compound Starting Material 1.0 The limiting reagent.
Aryl/Heteroaryl Boronic Acid Coupling Partner 1.2 - 1.5 Excess ensures complete consumption of the starting material.
Palladium Catalyst Catalyst 1-5 mol% Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a ligand.
Phosphine Ligand Ligand 2-10 mol% Bulky, electron-rich ligands like SPhos or XPhos are often effective.[11]
Base Activator 2.0 - 3.0 K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.

| Solvent | Reaction Medium | 0.1 - 0.5 M | Typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O). |

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, and combine the organic fractions.[4]

  • Purification: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4][12]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(I)L₂ Pd0->OA_complex Oxidative Addition TM_complex Ar-Pd(II)(Ar')L₂ OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Output Ar-Ar' (Coupled Product) Base Base (e.g., K₂CO₃) Boronic Ar'-B(OH)₂ Base->Boronic Boronic->OA_complex Input1 Ar-I (2,6-DF-4-I-Py) Input2 Ar'-B(OH)₂

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling is the method of choice for installing alkynyl substituents, which are valuable handles for further chemical transformations.[5] The reaction is co-catalyzed by palladium and copper(I).[13]

Table 2: Typical Reagents for Sonogashira Coupling

Reagent Role Typical Amount (equiv.) Notes
This compound Starting Material 1.0 The limiting reagent.
Terminal Alkyne Coupling Partner 1.2 - 1.5 Excess ensures complete consumption of the starting material.
Palladium Catalyst Catalyst 1-5 mol% PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are common choices.
Copper(I) Iodide (CuI) Co-catalyst 2-10 mol% Essential for the traditional Sonogashira mechanism.
Base Solvent/Activator 2.0 - 5.0 or solvent An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.

| Solvent | Reaction Medium | 0.1 - 0.5 M | THF or DMF are common if the amine base is not used as the solvent. |

Detailed Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and CuI (5 mol%).

  • Solvent/Base Addition: Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.).

  • Alkyne Addition: Stir the mixture for 10-15 minutes at room temperature, then add the terminal alkyne (1.2 equiv.) dropwise.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) as needed.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.

  • Workup: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.[14]

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride solution, then brine.[14] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

For the direct introduction of primary or secondary amines, the Buchwald-Hartwig amination is the premier method.[15] The choice of a strong, non-nucleophilic base is crucial to deprotonate the amine-palladium complex without competing in the coupling reaction.[16]

Table 3: Typical Reagents for Buchwald-Hartwig Amination

Reagent Role Typical Amount (equiv.) Notes
This compound Starting Material 1.0 The limiting reagent.
Amine (Primary or Secondary) Coupling Partner 1.1 - 1.5 The nucleophile.
Palladium Pre-catalyst Catalyst 1-5 mol% Pd₂(dba)₃ or Pd(OAc)₂ are common.
Phosphine Ligand Ligand 2-10 mol% Bulky biarylphosphine ligands (e.g., BINAP, Xantphos) are required.[15][17]
Base Activator 1.5 - 3.0 A strong, non-nucleophilic base like NaOtBu or Cs₂CO₃ is essential.

| Solvent | Reaction Medium | 0.1 - 0.5 M | Anhydrous, non-protic solvents like toluene or dioxane are used. |

Detailed Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 5 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk flask.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene), followed by the amine (1.1 equiv.).

  • Reaction: Seal the flask and heat to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature. Filter through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).[18]

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.[18]

Stage 2: Functionalization at the C2/C6-Positions via SNAr

With the C4-position functionalized, the resulting 2,6-difluoro-4-(R¹)-pyridine intermediate is now primed for nucleophilic aromatic substitution. The two equivalent C-F bonds can be substituted sequentially or, more commonly, simultaneously with an excess of a nucleophile.

G cluster_mech SNAr Mechanism reactants 2,6-Difluoro-4-(R1)-Pyridine + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) reactants->meisenheimer Attack at C2 (Rate-Determining Step) products 2-Nu-6-Fluoro-4-(R1)-Pyridine + F⁻ meisenheimer->products Loss of Leaving Group (Fluoride Expulsion)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Table 4: General Conditions for SNAr with Amines

Parameter Condition Notes
Nucleophile Primary/Secondary Amine 2.2 - 5.0 equivalents for disubstitution.
Base K₂CO₃, DIPEA Often required to neutralize the HF by-product.
Solvent DMSO, NMP, Dioxane A polar aprotic solvent is typically used.
Temperature 80 - 150 °C Higher temperatures are often needed to drive the reaction to completion.

| Atmosphere | Inert (Argon or Nitrogen) or Sealed Tube | To prevent side reactions and contain volatile reagents. |

Detailed Protocol: Disubstitution with a Secondary Amine (e.g., Morpholine)

  • Reaction Setup: In a sealable reaction vessel or round-bottom flask equipped with a condenser, combine the 2,6-difluoro-4-(R¹)-pyridine intermediate (1.0 equiv.), morpholine (3.0 equiv.), and a base (e.g., K₂CO₃, 3.0 equiv.).

  • Solvent Addition: Add a suitable solvent such as DMSO or NMP.

  • Reaction: Seal the vessel and heat the mixture to 120-140 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material and the mono-substituted intermediate. The reaction may take 12-48 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a large volume of water, which will often precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If the product is not a solid, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Summary

The protocols described herein provide a powerful and modular platform for accessing complex 2,4,6-trisubstituted pyridines, which are of high value in drug discovery and development.[19][20] The predictable, regioselective functionalization of this compound—first at the highly reactive iodo position via palladium catalysis, followed by nucleophilic substitution at the activated fluoro positions—offers a reliable route to novel chemical entities. Researchers can employ this strategy to systematically explore structure-activity relationships by varying the substituents at all three positions.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Pharmaceutical Ingredients Using 2,6-Dichloro-4-iodopyridine.
  • Benchchem. (n.d.). Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine.
  • Benchchem. (n.d.). Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.
  • Benchchem. (n.d.). Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine.
  • Benchchem. (n.d.). Application Notes and Protocols: 2,6-Dichloro-4-iodopyridine as a Versatile Intermediate for the Synthesis of Trisubstituted Pyridines.
  • ResearchGate. (2025). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.
  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery.
  • ResearchGate. (2025). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine.
  • ChemScene. (n.d.). This compound.
  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • National Institutes of Health. (n.d.). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials.
  • Dove Press. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ChemicalBook. (n.d.). PYRIDINE, 2,6-DIFLUORO-4-IODO-.
  • National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • Benchchem. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • National Center for Biotechnology Information. (n.d.). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • Oakwood Chemical. (n.d.). This compound.
  • Ambeed.com. (n.d.). 685517-71-9|this compound.
  • Benchchem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dibromopyridine.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
  • National Center for Biotechnology Information. (2021). Synthesis, crystal structure and photophysical properties of bis2,6-difluoro-3-(pyridin-2-yl)pyridine-κNsilver(I).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 4-Ethynyl-2,2-difluoro-1,3-benzodioxole.
  • YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.
  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.

Sources

Application Notes & Protocols: 2,6-Difluoro-4-iodopyridine as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of the 2,6-difluoropyridine motif is a cornerstone of modern medicinal chemistry, prized for its ability to modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability.[1] 2,6-Difluoro-4-iodopyridine has emerged as a highly versatile and valuable building block for introducing this moiety. Its unique electronic structure, featuring two electron-withdrawing fluorine atoms flanking the nitrogen and a reactive C-I bond at the 4-position, makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. This document provides an in-depth guide for researchers and drug development professionals, detailing the synthesis, key applications, and step-by-step protocols for the effective use of this compound in pharmaceutical R&D.

Physicochemical Properties and Handling

A thorough understanding of the substrate's properties is fundamental to its successful application. This compound is a solid at room temperature and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[2][3]

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 685517-71-9[4][5]
Molecular Formula C₅H₂F₂IN[4][6]
Molecular Weight 240.98 g/mol [4][6]
Appearance Colorless crystals or white to yellow/brown solid[5][7]
Melting Point 78-80 °C[6][7]
Purity Typically ≥97%[5][8]
InChIKey AXPNCSVJCFXRBC-UHFFFAOYSA-N[4][5]
Storage 2-8°C, under inert atmosphere, protected from light[5]

Safety Profile: While specific toxicity data is limited, halo-pyridines warrant careful handling.[9] The compound is classified with GHS07 pictograms, indicating it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a lab coat.[2]

  • Handling: Use in a well-ventilated fume hood.[3] Avoid inhalation of dust and contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.[11]

Synthesis of the Intermediate

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and quality control. A common laboratory-scale synthesis involves the directed ortho-metalation of a 2,6-difluoropyridine precursor. The protocol below is adapted from established procedures.[6][7]

Protocol 2.1: Synthesis from 2,6-Difluoro-3-iodopyridine

This procedure involves a lithium-halogen exchange followed by quenching to introduce the iodine at the 4-position.

Materials:

  • 2,6-Difluoro-3-iodopyridine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂)

  • 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

Procedure:

  • LDA Formation: To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF (2 mL) and diisopropylamine (1.30 mL, 4.15 mmol). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.66 mL, 4.15 mmol, 2.5 M solution) dropwise. Stir the mixture at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Deprotonation: In a separate flask, dissolve 2,6-difluoro-3-iodopyridine (1.00 g, 4.15 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the LDA mixture at -78 °C.

  • Reaction: Stir the resulting reaction mixture at -78 °C. Monitor the reaction by TLC or LC-MS. The original literature suggests stirring for up to 12 hours to ensure complete reaction.[6][7]

  • Quenching: Once the starting material is consumed, add a solution of iodine (I₂) in THF dropwise until the characteristic iodine color persists.

  • Work-up: Allow the reaction to slowly warm to room temperature. Quench the excess iodine by adding 10% aqueous Na₂S₂O₃ solution (5 mL).[7]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[6]

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]

  • Purification: The crude product can be purified by crystallization from hexane to yield this compound as colorless crystals.[6][7]

Causality: The use of LDA at -78 °C allows for regioselective deprotonation at the 4-position, which is the most acidic proton due to the inductive effects of the flanking fluorine atoms. The subsequent quench with iodine installs the iodo group at this position.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond at the 4-position is the primary site of reactivity, making this compound an excellent electrophile for constructing C-C and C-N bonds.

General Experimental Workflow

The following diagram outlines the standard workflow for cross-coupling reactions involving this intermediate.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Work-up & Purification A 1. Charge flask with: - this compound - Coupling Partner (Boronic Acid, Alkyne, Amine) - Catalyst & Ligand - Base B 2. Evacuate & backfill with Argon/Nitrogen (3x) A->B C 3. Add degassed solvent(s) via syringe B->C D 4. Heat to specified temperature with vigorous stirring C->D E 5. Monitor progress by TLC or LC-MS D->E F 6. Cool, quench reaction, and perform aqueous work-up E->F Upon Completion G 7. Extract with organic solvent F->G H 8. Dry, filter, and concentrate G->H I 9. Purify by column chromatography or crystallization H->I J J I->J Final Product

Caption: General workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, a common motif in pharmaceuticals.[12][13] The reaction couples the aryl iodide with an organoboron species.[14][15]

Protocol 3.1: Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

Procedure:

  • Setup: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[12]

  • Inerting: Seal the flask and evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours, or until TLC/LC-MS indicates consumption of the starting material.[12]

  • Work-up: Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.

Causality: The Pd(OAc)₂/SPhos catalyst system is highly effective for coupling aryl halides. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.[12] K₃PO₄ is a moderately strong base sufficient to activate the boronic acid for transmetalation without causing degradation of sensitive functional groups.[13]

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira reaction is indispensable for installing alkynyl groups, providing a linear and rigid linker used in many bioactive molecules.[16][17] It involves the coupling of a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper.[18][19]

Protocol 3.2: Coupling with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) Iodide (CuI, 4 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: To a Schlenk flask under argon, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Solvent/Reagent Addition: Add anhydrous THF and TEA (or DIPA). The amine acts as both the base and a solvent.

  • Add phenylacetylene dropwise via syringe.

  • Execution: Stir the reaction at room temperature. The reaction is often rapid and can be complete within 2-4 hours. Monitor by TLC.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and re-dissolve in ethyl acetate. Wash with water and then brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Troubleshooting: A common side reaction is the Glaser homocoupling of the alkyne. This can be minimized by ensuring strictly anaerobic (oxygen-free) conditions and using freshly distilled amine base.[16]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds, which are ubiquitous in pharmaceuticals.[20][21][22] This reaction is highly regioselective for the C-I bond at the 4-position, leaving the C-F bonds intact.[23]

Protocol 3.3: Coupling with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 3.5 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • Setup: In a glovebox or under a strict argon atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vial or flask.[24]

  • Add this compound and the anhydrous solvent.

  • Reagent Addition: Add morpholine via syringe.

  • Execution: Seal the vial and heat the mixture to 80-100 °C for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via column chromatography.

Causality: The Pd₂(dba)₃/XPhos system is a highly active catalyst for C-N coupling. The bulky and electron-rich XPhos ligand facilitates the oxidative addition of the aryl iodide and the final reductive elimination step, which forms the C-N bond.[20] NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate its coordination to the palladium center.[21]

Case Study: Synthesis of a PLX4032 (Vemurafenib) Precursor

PLX4032 (Vemurafenib) is a potent inhibitor of the BRAFV600E mutated protein, a key driver in many cases of malignant melanoma.[25][26][27] The synthesis of PLX4032 and related analogs often involves a central 7-azaindole (pyrrolo[2,3-b]pyridine) core. This compound can serve as a key starting material for constructing substituted pyridine fragments that can be elaborated into such complex heterocyclic systems.[28]

The diagram below illustrates a plausible synthetic route where this compound is functionalized via a Sonogashira coupling, a critical step toward a key intermediate.

G A 2,6-Difluoro- 4-iodopyridine R1 Sonogashira Coupling (Pd/Cu cat., Base) A->R1 B Trimethylsilylacetylene B->R1 C 4-Ethynyl-2,6- difluoropyridine R2 Deprotection C->R2 e.g., K₂CO₃, MeOH D Further Elaboration (e.g., Cyclization) E Azaindole Core (PLX4032 Precursor) D->E R1->C R2->D

Caption: Synthetic pathway to an azaindole precursor.

This pathway demonstrates how the C-I bond can be selectively transformed into a C-C triple bond, which then serves as a handle for subsequent cyclization reactions to build the fused heterocyclic system required for potent BRAF inhibition.[29]

Conclusion

This compound is a powerful and versatile intermediate for modern pharmaceutical synthesis. Its well-defined reactivity at the 4-position allows for the clean and efficient introduction of the 2,6-difluoropyridine moiety through cornerstone reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The protocols and insights provided herein serve as a practical guide for chemists to leverage this building block in the design and synthesis of novel, high-value therapeutic agents.

References

  • ChemicalBook. PYRIDINE, 2,6-DIFLUORO-4-IODO- | 685517-71-9. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02581895.htm
  • ChemicalBook. PYRIDINE, 2,6-DIFLUORO-4-IODO- synthesis. URL: https://www.chemicalbook.com/synthesis/685517-71-9.html
  • Tsai, J., et al. (2012). Rapid, Microwave-Assisted Organic Synthesis of Selective V600EBRAF Inhibitors for Preclinical Cancer Research. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3448408/
  • PubChem. This compound | C5H2F2IN | CID 21747365. URL: https://pubchem.ncbi.nlm.nih.gov/compound/21747365
  • Sigma-Aldrich. This compound | 685517-71-9. URL: https://www.sigmaaldrich.com/product/ambeed/ambh303c5db9
  • CymitQuimica. CAS 685517-71-9: Pyridine,2,6-difluoro-4-iodo-. URL: https://www.cymitquimica.com/cas/685517-71-9
  • ChemScene. This compound | 685517-71-9. URL: https://www.chemscene.com/products/2-6-Difluoro-4-iodopyridine-CS-W006507.html
  • Wikipedia. Buchwald–Hartwig amination. URL: https://en.wikipedia.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. URL: https://www.benchchem.com/application-notes/B144722/suzuki-coupling-reactions-with-2-6-dibromopyridine
  • BenchChem. Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. URL: https://www.benchchem.com/application-notes/B1173269/sonogashira-reaction-with-3-fluoro-4-iodopyridine
  • Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc01004a
  • ResearchGate. ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. URL: https://www.researchgate.net/publication/271578351_ChemInform_Abstract_Selective_and_Facile_Palladium-Catalyzed_Amination_of_2-Fluoro-4-iodopyridine_in_the_4-Position_under_Microwave_Conditions
  • Fisher Scientific. SAFETY DATA SHEET - Pyridine. URL: https://www.fishersci.com/msds?productName=AC131810025
  • Wikipedia. Sonogashira coupling. URL: https://en.wikipedia.org/wiki/Sonogashira_coupling
  • Oakwood Chemical. This compound. URL: https://oakwoodchemical.com/Products/446274
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/24%3A_Transition_Metal_Complexes/24.
  • Organic Chemistry Portal. Sonogashira Coupling. URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
  • Flaherty, K. T., et al. (2010). The RAF inhibitor PLX4032 inhibits ERK signaling and tumor cell proliferation in a V600E BRAF-selective manner. PNAS. URL: https://www.pnas.org/doi/10.1073/pnas.1001188107
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm
  • Chemistry LibreTexts. Sonogashira Coupling. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Radical_and_Organometallic_Reactions/19.09%3A_Sonogashira_Coupling
  • Semantic Scholar. Pharmacodynamic Characterization of the Efficacy Signals Due to Selective BRAF Inhibition with PLX4032 in Malignant Melanoma. URL: https://www.semanticscholar.org/paper/Pharmacodynamic-Characterization-of-the-Efficacy-to-McDermott-Giacommini/1f5d81b9e28f24c3d8205f771a2e379051888065
  • Frontiers. PLX4032 resistance of patient-derived melanoma cells: crucial role of oxidative metabolism. URL: https://www.frontiersin.org/articles/10.3389/fonc.2023.1200155/full
  • International Labour Organization. PYRIDINE - International Chemical Safety Cards. URL: https://www.ilo.org/dyn/icsc/showcard.display?p_lang=en&p_card_id=0323&p_version=2
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. URL: https://postapplescientific.com/blog/12-safety-precautions-to-follow-when-handling-pyridine/
  • Carl ROTH. Safety Data Sheet: Pyridine. URL: https://www.carlroth.com/medias/SDB-4569-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzMDE5OTJ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaGEzLzkwMzU0NTEwNjQzNTAucGRmfDAzYjYyZDY2ZDk1YjYyMjM4NTY0Y2Y0ZTE2YjM1ZWE1YjU4YjY3ZDU3YjQ2YjQ0YjQ0YjQ0YjQ0YjQ0YjQ0
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol. URL: https://www.benchchem.com/application-notes/B1001234/suzuki-coupling-reactions-with-4-amino-2-6-difluorophenol
  • NJ.gov. HAZARD SUMMARY - Pyridine. URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1632.pdf
  • Arts, M., et al. (2014). The BRAFV600E inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells. Matrix Biology. URL: https://www.sciencedirect.com/science/article/pii/S0945053X1400192X
  • Organic Chemistry Portal. Suzuki Coupling. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4958816/

Sources

Application Notes and Protocols for the Stille Cross-Coupling of 2,6-Difluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed transformation for the formation of carbon-carbon bonds.[1][2] Its significance in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, stems from its broad functional group tolerance, the use of air- and moisture-stable organostannane reagents, and generally mild reaction conditions.[3][4] This application note provides a detailed experimental procedure and in-depth scientific rationale for the Stille coupling of 2,6-difluoro-4-iodopyridine, a key building block in the synthesis of numerous pharmaceutical and agrochemical agents. The presence of two electron-withdrawing fluorine atoms makes this substrate particularly interesting and presents unique challenges and considerations for optimizing the coupling reaction.

The protocol described herein is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also a deeper understanding of the underlying chemical principles to empower effective troubleshooting and adaptation.

Scientific Principles and Mechanistic Overview

The Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[3][5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is typically the first step and is facilitated by the high reactivity of the C-I bond compared to C-Br or C-Cl bonds.[2] The electron-deficient nature of the pyridine ring can influence the rate of this step.

  • Transmetalation: The organostannane reagent then exchanges its organic group with the halide on the palladium(II) center. This step is often the rate-determining step of the catalytic cycle.[3] For electron-deficient substrates like this compound, this step can be sluggish.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired carbon-carbon bond in the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_intermediate Ar-Pd(II)L₂(I) OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation Diorgano_PdII Ar-Pd(II)L₂(R') Transmetalation->Diorgano_PdII Byproduct I-SnBu₃ Transmetalation->Byproduct RedElim Reductive Elimination Diorgano_PdII->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product Stannane R'-SnBu₃ Stannane->Transmetalation Iodopyridine Ar-I Iodopyridine->OxAdd

Experimental Protocol: Stille Coupling of this compound with Tributyl(vinyl)stannane

This protocol details a representative procedure for the vinylation of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially availableStore under inert atmosphere
Tributyl(vinyl)stannane≥97%Commercially availableHandle in a fume hood
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)≥99%Commercially availableAir-sensitive, store under inert gas
Copper(I) iodide (CuI)≥99.5%Commercially available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially availableDegas before use
Ethyl acetateACS gradeCommercially availableFor work-up and chromatography
HexanesACS gradeCommercially availableFor chromatography
Saturated aqueous potassium fluoride (KF) solutionPrepared in-houseFor removal of tin byproducts
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Commercially availableFor drying organic layers
Schlenk flask or similar reaction vesselFlame-dried before use
Inert gas supply (Argon or Nitrogen)High purity

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask, add this compound (1.0 mmol, 241 mg), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg, 5 mol%), and copper(I) iodide (0.1 mmol, 19 mg, 10 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Reagent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF, 10 mL) to the flask via syringe. Stir the mixture at room temperature until all solids have dissolved.

  • Organostannane Addition: Add tributyl(vinyl)stannane (1.2 mmol, 0.35 mL) to the reaction mixture dropwise via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80 °C in a pre-heated oil bath. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour. A precipitate of tributyltin fluoride will form.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2,6-difluoro-4-vinylpyridine.

Causality Behind Experimental Choices

  • Substrate: this compound is chosen as the electrophile due to the high reactivity of the carbon-iodine bond in the oxidative addition step.[2] The electron-withdrawing fluorine atoms activate the pyridine ring towards nucleophilic attack but can also impact the electronics of the palladium center during the catalytic cycle.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and reliable catalyst for Stille couplings, serving as a direct source of the active Pd(0) species.[7] For electron-deficient aryl halides, Pd(PPh₃)₄ has been shown to be an effective catalyst.[8]

  • Co-catalyst (Additive): Copper(I) iodide (CuI) is a crucial additive, especially for couplings involving heteroaromatic halides. It is believed to accelerate the rate-determining transmetalation step.[1][9] The proposed mechanism involves a transmetalation from the organostannane to the copper(I) salt, forming a more reactive organocuprate species that then transmetalates with the palladium center.

  • Solvent: A polar aprotic solvent like DMF is used to ensure the solubility of the reactants and catalyst, and it can also facilitate the transmetalation step. It is essential to use anhydrous and degassed solvent to prevent catalyst deactivation and unwanted side reactions.

  • Temperature: A moderate temperature of 80 °C is chosen to balance the reaction rate and prevent potential side reactions or catalyst decomposition that can occur at higher temperatures.

  • Work-up with KF: The use of a saturated aqueous potassium fluoride solution is a standard and effective method for removing the toxic tributyltin byproducts from the reaction mixture. The fluoride ions react with the tin halides to form insoluble and easily filterable tributyltin fluoride.

Data Presentation and Expected Results

The Stille coupling of this compound with various organostannanes is expected to proceed in good to excellent yields under the optimized conditions. Below is a table of representative examples with expected outcomes.

OrganostannaneProductExpected Yield
Tributyl(vinyl)stannane2,6-Difluoro-4-vinylpyridine85-95%
Tributyl(phenyl)stannane2,6-Difluoro-4-phenylpyridine80-90%
(Thiophen-2-yl)tributylstannane2,6-Difluoro-4-(thiophen-2-yl)pyridine75-85%

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion 1. Inactive catalyst2. Insufficiently degassed solvent3. Low reaction temperature1. Use a fresh batch of Pd(PPh₃)₄.2. Ensure the solvent is thoroughly degassed with an inert gas.3. Increase the reaction temperature in 10 °C increments.
Formation of homocoupled stannane byproduct Reaction of the organostannane with itself.Ensure a strictly inert atmosphere is maintained throughout the reaction.
Proto-destannylation (loss of the tin group) Presence of trace amounts of acid or water.Use anhydrous solvent and reagents.
Incomplete removal of tin byproducts Insufficient stirring time with KF solution.Increase the stirring time with the KF solution to at least 2 hours or perform a second wash.

Visualization of the Experimental Workflow

Workflow Start Start Setup 1. Reaction Setup (Flask, Reagents, Catalyst) Start->Setup Inert 2. Inert Atmosphere (Purge with Ar/N₂) Setup->Inert Solvent 3. Add Degassed Solvent (DMF) Inert->Solvent Stannane 4. Add Organostannane Solvent->Stannane React 5. Heat and Monitor (80 °C, TLC/GC-MS) Stannane->React Workup 6. Work-up (Quench with KF, Extract) React->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Conclusion

The Stille cross-coupling reaction is a highly effective method for the functionalization of this compound. The protocol detailed in this application note, which leverages the synergistic effect of a palladium catalyst and a copper(I) co-catalyst, provides a reliable and high-yielding route to a variety of substituted difluoropyridines. By understanding the mechanistic principles and the rationale behind the experimental choices, researchers can confidently apply and adapt this procedure for the synthesis of novel compounds for applications in drug discovery and materials science.

References

  • Stille, J. K. Angew. Chem. Int. Ed. Engl.1986, 25, 508–524. [Link]
  • Mee, S. P. H.; Lee, V.; Baldwin, J. E. Angew. Chem. Int. Ed.2004, 43, 1132-1136. [Link]
  • Stille Coupling. OpenOChem Learn. [Link]
  • Stille Coupling. NROChemistry. [Link]
  • Stille Coupling. SynArchive. [Link]
  • Stille reaction. Wikipedia. [Link]
  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004, 43, 4704-4734. [Link]
  • The Stille Reaction. Myers Group, Harvard University. [Link]
  • Roth, G. P.; Farina, V.; Liebeskind, L. S.; Peña-Cabrera, E. Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. Tetrahedron Lett.1995, 36, 2191-2194. [Link]
  • Williams, D. R.; Heidebrecht, R. W., Jr. The Stille Cross-Coupling Reaction. Org. Synth.2011, 88, 197. [Link]
  • Huang, H.; Jiang, H.; Chen, K.; Liu, H. Pd(PPh₃)₄-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. J. Org. Chem.2009, 74, 5599–5602. [Link]
  • Palladium Complexes in Organic Synthesis. Organometallics. [Link]
  • Carrow, B. P.; Hartwig, J. F.
  • Palladium-Catalysed Coupling Chemistry.
  • Kim, Y. M.; Yu, S. Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides. J. Am. Chem. Soc.2003, 125, 1696-7. [Link]

Sources

Application Notes & Protocols: Leveraging 2,6-Difluoro-4-iodopyridine for the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, fluorinated heterocyclic scaffolds are indispensable tools for modulating the physicochemical and pharmacological properties of drug candidates. Among these, 2,6-difluoro-4-iodopyridine has emerged as a supremely versatile and powerful building block. Its strategic trifunctional nature—a highly reactive C-I bond for cross-coupling and two activated C-F bonds for nucleophilic aromatic substitution—offers a programmable gateway to novel 2,4,6-trisubstituted pyridine derivatives. This guide provides an in-depth exploration of the chemical logic behind its utility, field-proven protocols for its key transformations, and insights into its application in constructing molecules with therapeutic potential, particularly in the realm of kinase and bromodomain inhibitors.

The Strategic Advantage of the this compound Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs where it often serves as a key hydrogen bond acceptor or a scaffold for orienting pharmacophoric groups.[1][2] The introduction of fluorine atoms profoundly alters the properties of the pyridine ring in ways that are highly advantageous for drug design.[3]

1.1. Physicochemical Impact of the Difluoro Motif

The two fluorine atoms at the 2- and 6-positions exert a strong electron-withdrawing inductive effect, which has several critical consequences:

  • Lowered pKa: The electron-withdrawing fluorine atoms decrease the basicity of the pyridine nitrogen. This can be crucial for avoiding off-target interactions (e.g., with the hERG channel) and improving oral bioavailability by preventing protonation in the gastrointestinal tract.

  • Modulation of Lipophilicity: Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and improve blood-brain barrier penetration.

  • Metabolic Stability: The C-F bond is exceptionally strong. Placing fluorine atoms at metabolically labile positions can block oxidative metabolism, thereby increasing the half-life of a drug candidate.

  • Enhanced Target Binding: The polarized C-F bond can engage in favorable dipole-dipole interactions, hydrogen bonds, and other non-covalent interactions within a protein's binding pocket, potentially increasing potency and selectivity.

1.2. Orthogonal Reactivity: A Chemist's Playground

The true synthetic power of this compound lies in the differential reactivity of its halogen substituents. The C(sp²)-I bond is significantly weaker and more susceptible to oxidative addition by palladium(0) catalysts than the robust C(sp²)-F bonds.[4] This predictable reactivity hierarchy allows for a modular and sequential approach to building complex molecules.

G cluster_0 Sequential Functionalization Strategy Start 2,6-Difluoro- 4-iodopyridine Step1 Palladium-Catalyzed Cross-Coupling (C-I) (Suzuki, Sonogashira, etc.) Start->Step1 Intermediate 4-Substituted- 2,6-difluoropyridine Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (SNAr) (C-F) Intermediate->Step2 Product 2,4,6-Trisubstituted Pyridine Library Step2->Product

Caption: Sequential functionalization workflow for this compound.

First, the iodine at the C4 position is selectively displaced via palladium-catalyzed cross-coupling reactions. Subsequently, the fluorine atoms at the C2 and C6 positions can be substituted by various nucleophiles under nucleophilic aromatic substitution (SNAr) conditions. This stepwise approach enables the generation of vast chemical libraries from a single, versatile starting material.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C4-iodo position is the primary site for initial diversification. Standard palladium-catalyzed reactions proceed with high regioselectivity, leaving the C-F bonds intact.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, essential for synthesizing biaryl scaffolds common in kinase inhibitors.[5]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for coupling an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or Heteroarylboronic Acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)

  • Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 ratio, 0.1 M concentration relative to the limiting reagent).

  • Reaction Execution: Stir the mixture vigorously and heat to the desired temperature (typically 80-100 °C) in a preheated oil bath.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Parameter Recommendation Causality & Rationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂These catalysts are effective for a broad range of boronic acids and offer a good balance of activity and stability.
Base K₂CO₃, Cs₂CO₃The base is crucial for activating the boronic acid to form a boronate species, which facilitates transmetalation to the palladium center.[6]
Solvent Dioxane/H₂O, Toluene/H₂OThe aqueous component is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.
Temperature 80-100 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling introduces an alkyne functionality, a versatile handle for further transformations (e.g., Click chemistry, cyclizations) or as a rigid linker in drug scaffolds.[7][8]

Protocol 2: General Procedure for Sonogashira Coupling

This protocol provides a method for the copper-co-catalyzed coupling of a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) Co-catalyst: CuI (0.04 equiv)

  • Amine Base: Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (3.0 equiv, can also be used as solvent)

  • Solvent: Anhydrous THF or DMF

  • Schlenk flask, magnetic stirrer, inert atmosphere

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (0.02 equiv), and CuI (0.04 equiv).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) and the amine base (3.0 equiv). Stir for 5-10 minutes.

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction Execution: Stir the reaction at room temperature or heat gently (40-60 °C) if necessary.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-6 hours.

  • Work-up: Once complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl (to remove copper salts) and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.[9]

Component Recommendation Causality & Rationale
Pd Catalyst Pd(PPh₃)₂Cl₂A standard, reliable catalyst for Sonogashira couplings.
Cu(I) Co-catalyst CuIThe copper salt reacts with the alkyne and base to form a copper(I) acetylide, which is the key species for transmetalation to the palladium center.[10]
Base Et₃N, DIPEAThe amine base deprotonates the terminal alkyne and neutralizes the HI generated during the reaction.
Atmosphere Inert (Ar or N₂)Crucial to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction.[11]
Buchwald-Hartwig Amination: Constructing C-N Bonds

For direct amination at the C4 position, the Buchwald-Hartwig reaction is a powerful tool, providing access to 4-aminopyridine derivatives.[5] Research on the closely related 2-fluoro-4-iodopyridine has shown that this reaction proceeds with excellent regioselectivity at the C4-iodo position.[4]

Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination

This protocol is adapted from conditions reported for the selective amination of 2-fluoro-4-iodopyridine.[4]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium Pre-catalyst: Pd(OAc)₂ (0.05 equiv)

  • Ligand: BINAP (0.075 equiv)

  • Base: K₂CO₃ or Cs₂CO₃ (3.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene

  • Microwave reactor vial, magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial, combine this compound (1.0 equiv), the amine (1.2 equiv), Pd(OAc)₂ (0.05 equiv), BINAP (0.075 equiv), and base (3.5 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., Dioxane, 0.2 M).

  • Reaction Execution: Seal the vial and place it in the microwave reactor. Heat the mixture to 100-140 °C for 15-60 minutes.

  • Monitoring & Work-up: After cooling, check for completion by LC-MS. Filter the reaction mixture through Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Parameter Recommendation Causality & Rationale
Catalyst System Pd(OAc)₂/BINAPThe bidentate phosphine ligand (BINAP) forms a stable, active complex with palladium that facilitates both oxidative addition and the crucial C-N reductive elimination step.[5]
Base K₂CO₃, Cs₂CO₃A moderate to strong base is required to deprotonate the amine, forming the amide that coordinates to the palladium center.[12]
Method Microwave IrradiationMicrowave heating can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[4]

Application in Nucleophilic Aromatic Substitution (SNAr)

Following functionalization at the C4 position, the 4-substituted-2,6-difluoropyridine intermediate is an ideal substrate for SNAr. The fluorine atoms are excellent leaving groups in this context, and their reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen and often the newly installed C4 substituent.[13]

G cluster_1 SNAr Reaction Logic Nucleophile Nucleophile (R-NH₂, R-OH, R-SH) Pyridine 4-Substituted- 2,6-difluoropyridine Nucleophile->Pyridine Attack at C2/C6 Intermediate Meisenheimer Complex (Resonance Stabilized) Product 2,4,6-Trisubstituted Pyridine Intermediate->Product Elimination of F⁻

Caption: General mechanism for SNAr on a difluoropyridine intermediate.

Protocol 4: General Procedure for SNAr with Amine Nucleophiles

This protocol provides a general method for the mono-substitution of a fluorine atom with a primary or secondary amine. Disubstitution can often be achieved by using excess nucleophile and more forcing conditions.

Materials:

  • 4-Substituted-2,6-difluoropyridine (1.0 equiv)

  • Amine Nucleophile (1.1-1.2 equiv for mono-substitution)

  • Base: DIPEA or K₂CO₃ (1.5-2.0 equiv)

  • Solvent: Anhydrous DMSO, DMF, or Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, inert atmosphere

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the 4-substituted-2,6-difluoropyridine (1.0 equiv).

  • Solvent and Base Addition: Dissolve the starting material in the anhydrous solvent (e.g., DMSO). Add the base (e.g., DIPEA, 1.5 equiv).

  • Nucleophile Addition: Slowly add the amine nucleophile (1.1 equiv) to the reaction mixture.

  • Reaction Execution: Stir the reaction at the appropriate temperature. Many reactions proceed at room temperature, but gentle heating (50-80 °C) may be required for less reactive nucleophiles.[3][14]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Nucleophile Typical Conditions Rationale
Aliphatic Amines RT to 60 °C, DIPEA, MeCN/DMSOGenerally highly nucleophilic; reactions are often rapid at or slightly above room temperature.
Anilines 80-120 °C, K₂CO₃, DMFLess nucleophilic than aliphatic amines, requiring higher temperatures to achieve a sufficient reaction rate.
Alcohols/Phenols RT to 80 °C, NaH or KHMDS, THF/DMFA strong base (e.g., NaH) is required to deprotonate the alcohol/phenol to form the more nucleophilic alkoxide/phenoxide.[15]
Thiols/Thiophenols RT, K₂CO₃, DMFThiols are highly nucleophilic and readily deprotonated by mild bases, allowing for facile substitution at room temperature.

Case Study: Application in Kinase and BRD4 Inhibitor Scaffolds

The 2,4,6-trisubstituted pyridine scaffold, readily accessible from this compound, is a cornerstone of many kinase and bromodomain inhibitor designs.[11]

  • Kinase Inhibitors: Many kinase inhibitors feature a "hinge-binding" motif, often a nitrogen-containing heterocycle, that forms critical hydrogen bonds with the protein's hinge region. The other substituents on the scaffold are then positioned to occupy adjacent hydrophobic pockets (e.g., the DFG pocket). The modular synthesis enabled by this compound allows for rapid exploration of structure-activity relationships (SAR) by varying the groups at the C2, C4, and C6 positions to optimize potency and selectivity.

  • BRD4 Inhibitors: Bromodomain and Extra-Terminal domain (BET) proteins, like BRD4, are epigenetic readers that recognize acetylated lysine residues on histones.[1] Inhibitors of BRD4 have shown significant promise in oncology. Many potent BRD4 inhibitors contain a central heterocyclic core that mimics the acetyl-lysine moiety, forming a key hydrogen bond with a conserved asparagine residue (Asn140) in the binding pocket. The substituents on this core are then optimized for interactions in adjacent hydrophobic regions. The 2,4,6-trisubstituted pyridine scaffold serves as an excellent template for developing such inhibitors.

A concrete example of a complex molecule built using a related difluorinated starting material is the PET imaging agent 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide , designed for imaging B-Raf(V600E) in cancers. This synthesis highlights the utility of the difluorinated aromatic motif in creating complex, biologically active molecules.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its predictable, orthogonal reactivity allows medicinal chemists to efficiently and systematically navigate chemical space. By providing reliable access to diverse libraries of 2,4,6-trisubstituted pyridines, this building block facilitates the rapid optimization of lead compounds, accelerating the development of novel therapeutics targeting a wide range of diseases. The protocols and principles outlined in this guide offer a robust foundation for researchers to unlock the full potential of this exceptional scaffold.

References

  • BenchChem. (2025). Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Ethoxy-4,6-difluoropyrimidine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-3,5-dichloro-2,6-difluoropyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes. BenchChem.
  • BenchChem. (2025). Reactivity Face-Off: 2,6-Difluoropyridine vs.
  • Kashani, S. K., & Jessiman, J. E. (n.d.).
  • ResearchGate. (2025). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem.
  • PubMed. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. PubMed.
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • PubMed. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed.
  • Shroder, M. (n.d.). The Sonogashira Coupling.
  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. J&K Scientific LLC.
  • Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling. Common Organic Chemistry.
  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candid
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
  • PubMed. (2022).
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • PubMed. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][3][9][14]triazolo[4,3-d][3][9]diazepin-8-amine derivatives as potential BRD4 inhibitors. PubMed.
  • ResearchGate. (2016). A review on the medicinal importance of pyridine derivatives.
  • PubMed. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. PubMed.
  • ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • ChemScene. (n.d.). 685517-71-9 | this compound. ChemScene.
  • ResearchGate. (2025). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.
  • BLD Pharm. (n.d.). 685517-71-9|this compound. BLD Pharm.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine. BenchChem.
  • ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr)
  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.
  • ResearchGate. (n.d.). Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol. BenchChem.

Sources

Regioselective Functionalization of 2,6-Difluoro-4-iodopyridine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the regioselective functionalization of 2,6-difluoro-4-iodopyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for selective chemical modifications. This document offers a detailed analysis of the underlying principles of regioselectivity, validated experimental protocols for key transformations, and expert insights into reaction optimization.

The unique substitution pattern of this compound presents a fascinating challenge and opportunity in synthetic chemistry. The presence of three halogen atoms with differing reactivity—one iodine and two fluorine atoms—on a pyridine ring allows for a high degree of control over which position is functionalized. This guide will focus on the selective reactions at the C4-iodo position, which is the most labile site for many common and powerful cross-coupling reactions.

The Principle of Regioselectivity: A Tale of Two Bonds

The ability to selectively functionalize the C4-iodo position in the presence of the more inert C-F bonds is rooted in the significant differences in their bond dissociation energies and their reactivity in catalytic cycles, particularly with palladium-based catalysts. The generally accepted order of reactivity for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl >> C-F.[1][2]

The C-I bond is considerably weaker and more polarizable than the C-F bond. This makes the oxidative addition of a low-valent palladium catalyst into the C-I bond a much more kinetically and thermodynamically favorable process compared to the activation of the strong C-F bonds.[3][4] The two fluorine atoms at the C2 and C6 positions also play a crucial electronic role, withdrawing electron density from the pyridine ring and making all carbon positions more electrophilic. However, this electronic effect is not sufficient to overcome the inherent high strength of the C-F bond in the context of typical cross-coupling conditions.

This differential reactivity allows for a wide array of transformations to be carried out selectively at the C4 position, providing a powerful strategy for the synthesis of complex 4-substituted-2,6-difluoropyridine derivatives.

Key Functionalization Strategies and Protocols

This section details the application of several powerful synthetic methodologies for the regioselective functionalization of this compound. Each subsection provides a theoretical background, a detailed experimental protocol, and key considerations for successful execution.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[5][6] In the context of this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents at the C4 position. The reaction proceeds via a catalytic cycle involving the oxidative addition of palladium(0) to the C-I bond, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination.

Experimental Protocol: Synthesis of 4-Aryl-2,6-difluoropyridines

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (2.0 equiv).

  • Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of this compound).

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.

  • Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for Suzuki couplings of aryl halides, promoting efficient oxidative addition and reductive elimination steps.

  • Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.

  • Solvent System: The use of a biphasic toluene/water system is common in Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents and facilitates the catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons of terminal alkynes.[7][8] This reaction provides a direct route to 4-alkynyl-2,6-difluoropyridines, which are valuable intermediates in organic synthesis. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[9]

Experimental Protocol: Synthesis of 4-Alkynyl-2,6-difluoropyridines

This protocol is a general procedure and may need to be optimized for specific terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Add anhydrous THF and triethylamine (3.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Upon completion, dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the reaction.[7]

  • Base and Solvent: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent. THF is often used as a co-solvent to ensure the solubility of all reactants.

  • Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[10][11] This reaction is particularly valuable for the synthesis of 4-amino-2,6-difluoropyridine derivatives, which are important scaffolds in medicinal chemistry. A study has demonstrated the selective C-N cross-coupling of 2-fluoro-4-iodopyridine with aromatic amines exclusively at the 4-position.[12]

Experimental Protocol: Synthesis of 4-(Aryl-amino)-2,6-difluoropyridines [12]

This protocol has been specifically reported for the amination of a closely related substrate and is expected to be highly effective for this compound.

Materials:

  • This compound

  • Aromatic amine (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • BINAP (7.5 mol%)

  • Potassium carbonate (K₂CO₃) (3.5 equivalents)

  • Anhydrous toluene

  • Microwave reactor vial

  • Magnetic stirrer

Procedure:

  • To a microwave reactor vial, add this compound (1.0 equiv), the aromatic amine (1.1 equiv), Pd(OAc)₂ (0.05 equiv), BINAP (0.075 equiv), and K₂CO₃ (3.5 equiv).

  • Add anhydrous toluene to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Microwave Irradiation: The use of microwave heating can significantly accelerate the reaction, often leading to shorter reaction times and improved yields.[12]

  • Ligand: BINAP is a bidentate phosphine ligand that is effective in promoting the Buchwald-Hartwig amination of aryl halides.[10]

  • Base: Potassium carbonate is a mild and effective base for this transformation.[12]

Stille Coupling: Utilizing Organostannanes

The Stille coupling is another versatile palladium-catalyzed cross-coupling reaction for forming C-C bonds, utilizing organostannane reagents.[13][14] While organotin compounds have toxicity concerns, the Stille reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Experimental Protocol: Synthesis of 4-Substituted-2,6-difluoropyridines

This is a general protocol based on typical Stille coupling conditions and should be optimized for specific organostannane reagents.

Materials:

  • This compound

  • Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M.

  • Add the organostannane reagent (1.1 equiv) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille couplings.

  • Solvent: DMF is a polar aprotic solvent that is well-suited for Stille reactions, as it helps to dissolve the reactants and stabilize the catalytic intermediates.

  • Work-up: The use of aqueous KF is a standard procedure to remove the tin byproducts by forming insoluble fluorostannates.[1]

Metal-Halogen Exchange: Generating Nucleophilic Pyridines

Metal-halogen exchange is a powerful method for converting an aryl halide into a potent organometallic nucleophile, which can then be reacted with a variety of electrophiles.[6][15] For this compound, this reaction is expected to occur selectively at the C-I bond. The resulting 4-pyridyl organometallic species can then be trapped with electrophiles such as aldehydes, ketones, CO₂, or alkyl halides.

Experimental Protocol: Lithium-Halogen Exchange and Electrophilic Quench

This protocol describes a typical lithium-halogen exchange followed by quenching with an electrophile.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) (1.1 equivalents, solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, 1.2 equivalents)

  • Schlenk flask

  • Magnetic stirrer

  • Dry ice/acetone bath

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equiv) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 30 minutes to allow for complete metal-halogen exchange.

  • Add the electrophile (e.g., benzaldehyde, 1.2 equiv) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is performed at -78 °C to prevent side reactions, such as the addition of the organolithium reagent to the pyridine ring or reaction with the solvent.

  • Organolithium Reagent: n-Butyllithium is a commonly used and commercially available reagent for lithium-halogen exchange.

  • Electrophilic Quench: The choice of electrophile determines the nature of the substituent introduced at the C4 position. A wide variety of electrophiles can be used in this step.

Data Summary

The following table summarizes the typical reaction conditions for the regioselective functionalization of this compound at the C4 position.

Reaction TypeCatalystLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100
Sonogashira PdCl₂(PPh₃)₂ / CuI-Et₃NTHFRT - 50
Buchwald-Hartwig Pd(OAc)₂BINAPK₂CO₃Toluene120 (Microwave)
Stille Coupling Pd(PPh₃)₄--DMF80 - 100
Metal-Halogen --n-BuLiTHF-78

Visualizing the Synthetic Pathways

The following diagrams illustrate the key transformations discussed in this guide.

G cluster_main Regioselective Functionalization of this compound cluster_suzuki Suzuki-Miyaura cluster_sonogashira Sonogashira cluster_buchwald Buchwald-Hartwig cluster_stille Stille cluster_metal Metal-Halogen Exchange start This compound suzuki_prod 4-Aryl-2,6-difluoropyridine start->suzuki_prod ArB(OH)₂ Pd Catalyst, Base sonogashira_prod 4-Alkynyl-2,6-difluoropyridine start->sonogashira_prod Terminal Alkyne Pd/Cu Catalyst, Base buchwald_prod 4-Amino-2,6-difluoropyridine start->buchwald_prod Amine Pd Catalyst, Base stille_prod 4-Substituted-2,6-difluoropyridine start->stille_prod Organostannane Pd Catalyst metal_int 4-Lithio-2,6-difluoropyridine start->metal_int n-BuLi metal_prod 4-Functionalized-2,6-difluoropyridine metal_int->metal_prod Electrophile G cluster_workflow General Experimental Workflow for Cross-Coupling setup Reaction Setup: Substrate, Reagents, Catalyst, Ligand, Base inert Inert Atmosphere: Degas with Ar or N₂ setup->inert solvent Solvent Addition: Anhydrous & Degassed inert->solvent reaction Reaction: Stirring at specified temperature solvent->reaction monitoring Monitoring: TLC, LC-MS, or GC-MS reaction->monitoring workup Work-up: Quench, Extract, Wash monitoring->workup purification Purification: Column Chromatography workup->purification

Figure 2: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The regioselective functionalization of this compound at the C4 position is a powerful and reliable strategy for the synthesis of a wide variety of valuable substituted pyridine derivatives. The pronounced difference in reactivity between the C-I and C-F bonds allows for the selective application of a range of modern synthetic methodologies, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille cross-coupling reactions, as well as metal-halogen exchange. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their efforts to synthesize novel and complex molecules for applications in drug discovery and materials science.

References

  • ResearchGate. ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • Organic Chemistry Portal. Stille Coupling.
  • Wikipedia. Buchwald–Hartwig amination.
  • J&K Scientific LLC. Stille Cross-Coupling.
  • Wikipedia. Stille reaction.
  • ThalesNano Inc. Flow Chemistry: Sonogashira Coupling.
  • Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • Chemistry LibreTexts. Stille Coupling.
  • Google Patents. US4071521A - Process for making 2,6-difluoro pyridine.
  • Wikipedia. Metal–halogen exchange.
  • ResearchGate. Synthesis and Reactivity of Palladium Trifluorides and Fluorides Towards Aryl C-CF3 and C-F Bond Formation.
  • PubMed. C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales.
  • PMC - NIH. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes.
  • PubMed. The Buchwald-Hartwig Amination After 25 Years.
  • European Patent Office. Process for the preparation of fluorinated pyridines - EP 0192287 A2.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Ludwig-Maximilians-Universität München. Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow.
  • PubMed. BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides.
  • PMC - NIH. Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • ResearchGate. Literature examples of Suzuki–Miyaura cross-coupling reactions of....
  • SlidePlayer. C-F Bond Construction.
  • PMC - NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.
  • RSC Publishing. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal.
  • PubMed. Mechanistic Insights into the Origin of Stereoselectivity in an Asymmetric Chlorolactonization Catalyzed by (DHQD)2PHAL.
  • ETH Zurich. OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode.
  • ResearchGate. Selective Metal-Halogen Exchange of 4,4′-Dibromobiphenyl Mediated by Lithium Tributylmagnesiate.
  • Chemical Science (RSC Publishing). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry.

Sources

Introduction: The Strategic Value of 2,6-Difluoro-4-iodopyridine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Copper-Catalyzed Cross-Coupling Reactions of 2,6-Difluoro-4-iodopyridine

The 2,6-difluoropyridine scaffold is a privileged structural motif in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] this compound stands out as a particularly valuable and versatile building block. It features three potential reaction sites: two carbon-fluorine (C-F) bonds and one carbon-iodine (C-I) bond. The C-I bond is substantially more labile and serves as a prime handle for transition metal-catalyzed cross-coupling reactions, allowing for the selective introduction of carbon, nitrogen, and sulfur nucleophiles at the 4-position. The C-F bonds typically remain intact under these conditions, available for subsequent nucleophilic aromatic substitution (SNAr) reactions if desired.[2]

While palladium-catalyzed systems like the Buchwald-Hartwig amination[3][4][5] and Sonogashira coupling[6][7] are renowned for their efficiency, copper-catalyzed methodologies offer a compelling alternative. Copper is significantly more earth-abundant and cost-effective than palladium, making these reactions highly attractive for large-scale synthesis.[8][9][10] The classic Ullmann condensation, first reported over a century ago[11][12], has been revitalized through the development of advanced ligand systems that enable these transformations to proceed under milder conditions with broader substrate scope and improved yields.[13][14]

This guide provides an in-depth exploration of copper-catalyzed cross-coupling reactions using this compound. It combines mechanistic insights with detailed, field-proven protocols for C-N, C-S, and C-C bond formation, designed for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool.

Mechanistic Framework: The Copper Catalytic Cycle

The precise mechanism of copper-catalyzed cross-coupling can vary depending on the specific ligands, substrates, and reaction conditions. However, a widely accepted pathway for the coupling of aryl iodides with N- and S-nucleophiles involves a Cu(I)/Cu(III) catalytic cycle.[15]

Causality Behind the Mechanism:

  • Cu(I) as the Active Species: While Cu(0) or Cu(II) salts may be used as pre-catalysts, the active catalytic species is generally considered to be a Cu(I) complex.[16]

  • Ligand Acceleration: Ligands (e.g., phenanthrolines, diamines, amino acids) are crucial. They stabilize the copper center, prevent catalyst disproportionation or aggregation, enhance solubility, and facilitate the key steps of oxidative addition and reductive elimination.[14][16]

  • Oxidative Addition: The reaction of the Cu(I)-nucleophile complex with this compound is the rate-determining step. This oxidative addition forms a transient, high-energy Cu(III) intermediate.[16]

  • Reductive Elimination: This final step is typically fast and irreversible. It forms the desired C-N, C-S, or C-C bond and regenerates the active Cu(I) catalyst, allowing the cycle to continue.

Below is a generalized representation of the catalytic cycle for C-N and C-S bond formation.

Copper_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs Cu_I_L L-Cu(I)-X Cu_I_Nu L-Cu(I)-Nu Cu_I_L->Cu_I_Nu Nucleophile (Nu-H) + Base Cu_III L-Cu(III)(Ar)(Nu)(X) Cu_I_Nu->Cu_III Oxidative Addition (Ar-I) Cu_III->Cu_I_L Regeneration Product Ar-Nu Cu_III->Product Reductive Elimination ArI This compound (Ar-I) ArI->Cu_III NuH Nucleophile (Amine, Thiol, etc.) NuH->Cu_I_Nu Base Base (e.g., K₂CO₃) Base->Cu_I_Nu CN_Coupling_Workflow start Start: Prepare Reaction Vessel reagents 1. Add Reagents: - this compound (1.0 eq) - CuI (5-10 mol%) - Ligand (e.g., L-proline, 20 mol%) - Base (e.g., K₂CO₃, 2.0 eq) start->reagents inert 2. Seal, Evacuate & Backfill with Argon (3x) reagents->inert add_liquids 3. Add via Syringe: - Amine (1.2 eq) - Anhydrous Solvent (e.g., DMSO) inert->add_liquids react 4. Heat with Vigorous Stirring (e.g., 90-120 °C, 12-24 h) add_liquids->react workup 5. Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine react->workup purify 6. Purify: - Dry (Na₂SO₄), Concentrate - Flash Chromatography workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for C-N cross-coupling.

1. Reagent Preparation and Reaction Setup:

  • To a dry oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 241 mg).
  • Add the copper(I) iodide (CuI) catalyst (0.05 mmol, 9.5 mg, 5 mol%).
  • Add the ligand, for example, L-proline (0.2 mmol, 23 mg, 20 mol%).
  • Add the base, for example, potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg).
  • Seal the vial with a septum, and purge the vessel by evacuating and backfilling with argon three times.

2. Addition of Amine and Solvent:

  • Under a positive pressure of argon, add the amine nucleophile (1.2 mmol) via syringe.
  • Add anhydrous, degassed dimethyl sulfoxide (DMSO) (3-5 mL) via syringe.

3. Reaction Execution:

  • Place the sealed vial in a preheated oil bath at 110 °C.
  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
  • Concentrate the filtrate under reduced pressure.
  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-amino-2,6-difluoropyridine product.
Causality and Field-Proven Insights
  • Choice of Catalyst & Ligand: CuI is a common and effective Cu(I) source. L-proline and its derivatives have emerged as exceptionally effective and inexpensive ligands for Ullmann-type reactions. [14]They form a stable chelate with copper, enhancing its catalytic activity and allowing reactions to proceed at lower temperatures. For more sterically hindered substrates, more complex ligands like phenanthrolines or N,N'-dimethylethylenediamine (DMEDA) may be required. [17][18]* Role of the Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is essential. Its primary role is to deprotonate the amine nucleophile (or the N-H bond in the ligand), facilitating the formation of the key copper-amide intermediate. Cesium carbonate is often more effective due to its higher solubility in organic solvents but is also more expensive.

  • Solvent Selection: High-boiling polar aprotic solvents like DMSO, DMF, or dioxane are typically used. [13]They effectively dissolve the inorganic base and the copper catalyst system while accommodating the required reaction temperatures. It is critical to use anhydrous solvents to prevent catalyst deactivation and potential side reactions.

ParameterRecommended Conditions for C-N CouplingRationale
Catalyst CuI (5-10 mol%)Standard, effective, and inexpensive Cu(I) source.
Ligand L-proline (10-20 mol%)Excellent, low-cost ligand for a broad range of amines. [14]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.)Deprotonates the amine; Cs₂CO₃ is often superior for challenging couplings.
Solvent DMSO, DMF, DioxaneHigh-boiling polar aprotic solvents aid in solubility of reagents.
Temperature 90 - 120 °CSufficient thermal energy to overcome the activation barrier of oxidative addition.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the Cu(I) catalyst to inactive Cu(II).

Application Protocol 2: C-S Bond Formation (Ullmann Thioether Synthesis)

Aryl thioethers are important structural units in pharmaceuticals, agrochemicals, and functional materials. The copper-catalyzed coupling of thiols with this compound is an efficient method for synthesizing 2,6-difluoro-4-(arylthio)pyridines.

Detailed Step-by-Step Protocol

1. Reaction Setup:

  • In a dry reaction vial, combine this compound (1.0 mmol, 241 mg), CuI (0.1 mmol, 19 mg, 10 mol%), and a base such as potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg).
  • Seal the vial, and purge with argon for 10 minutes.

2. Reagent Addition:

  • Add the thiol (e.g., thiophenol) (1.2 mmol) via syringe.
  • Add anhydrous N,N-dimethylformamide (DMF) (4 mL) via syringe.

3. Reaction Execution:

  • Stir the mixture in a preheated oil bath at 80-100 °C for 12-24 hours.

4. Work-up and Purification:

  • After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
  • Wash the filtrate with water and brine, dry the organic phase over anhydrous Na₂SO₄, and concentrate.
  • Purify the crude product by flash chromatography on silica gel.
Causality and Field-Proven Insights
  • Ligand-Free Conditions: C-S coupling reactions can often proceed efficiently without an added ligand. [19]The thiol substrate or the solvent can coordinate to the copper center sufficiently to promote catalysis. However, for less reactive thiols or to lower reaction temperatures, a simple diamine ligand like 1,4-diazabicyclo[2.2.2]octane (DABCO) can be beneficial. [19]* Base and Nucleophile Reactivity: Thiols are generally more acidic than amines, meaning the corresponding thiolate is more readily formed. This can contribute to the reaction proceeding under milder conditions compared to C-N couplings. K₃PO₄ is an effective base for this transformation.

Application Protocol 3: C-C Bond Formation (Copper-Catalyzed Sonogashira-Type Coupling)

The Sonogashira reaction is a cornerstone of C-C bond formation, traditionally relying on a dual palladium/copper catalytic system. [7]However, significant progress has been made in developing palladium-free, copper-only catalyzed couplings of aryl halides with terminal alkynes, offering a more economical pathway to arylated alkynes. [8][9][20]

Detailed Step-by-Step Protocol

1. Reaction Setup:

  • To a dry Schlenk tube, add CuI (0.05 mmol, 9.5 mg, 5 mol%) and a ligand such as 1,10-phenanthroline (0.05 mmol, 9 mg, 5 mol%).
  • Add this compound (1.0 mmol, 241 mg) and a base like cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg).
  • Evacuate and backfill the tube with argon three times.

2. Reagent Addition:

  • Add anhydrous toluene (5 mL).
  • Add the terminal alkyne (e.g., phenylacetylene) (1.5 mmol) via syringe.

3. Reaction Execution:

  • Stir the mixture in a preheated oil bath at 100-110 °C for 24 hours.

4. Work-up and Purification:

  • Cool the reaction to room temperature and dilute with diethyl ether.
  • Filter the mixture through a short plug of silica gel, washing with additional ether.
  • Concentrate the filtrate and purify by flash chromatography to obtain the 2,6-difluoro-4-(alkynyl)pyridine.
Causality and Field-Proven Insights
  • Mechanism: The reaction proceeds via the formation of a copper acetylide intermediate. The base deprotonates the terminal alkyne, which then reacts with the Cu(I) salt. This copper acetylide then participates in the cross-coupling cycle, likely via oxidative addition of the aryl iodide. [20]* Avoiding Homocoupling: A significant side reaction in alkyne couplings is the oxidative homocoupling of the alkyne (Glasner coupling). Running the reaction under strictly anaerobic (oxygen-free) conditions is critical to minimize this pathway. The choice of ligand and base can also influence the selectivity towards the desired cross-coupled product.

General Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxidized); Insufficient temperature; Poor quality reagents/solvents.Ensure an inert atmosphere; Increase temperature in 10 °C increments; Use freshly purified solvents and high-purity reagents.
Formation of Side Products De-iodination: Reductive cleavage of the C-I bond.Use thoroughly degassed solvents; ensure the base is not overly strong or nucleophilic.
Homocoupling: Dimerization of the amine, thiol, or alkyne.For alkynes, maintain strict anaerobic conditions. For amines/thiols, ensure slow addition or use a slight excess of the aryl iodide.
Difficulty in Purification Residual copper catalyst; Polar byproducts from solvent (e.g., DMSO/DMF).Filter the crude reaction mixture through Celite or a short silica plug before concentration; Perform an aqueous workup to remove highly polar impurities.

References

  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
  • Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. ACS Catalysis.
  • 2,6-Difluoropyridine. Sigma-Aldrich.
  • Ullmann condensation. Wikipedia.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
  • A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. National Institutes of Health (NIH).
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. National Institutes of Health (NIH).
  • Buchwald–Hartwig amination. Wikipedia.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI.
  • Sonogashira coupling. Wikipedia.
  • Application Notes and Protocols for Copper-Catalyzed Cross-Coupling Reactions with Boc-L-proline Derivatives. Benchchem.
  • Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. PubMed.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. National Institutes of Health (NIH).
  • Synthesis of Aryldifluoroamides by Copper-Catalyzed Cross-Coupling. National Institutes of Health (NIH).
  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. National Institutes of Health (NIH).
  • Copper-Promoted Reductive Cross-Coupling for Cyanodifluoromethylation of (Hetero)aryl Iodides with BrCF2CN. PubMed.
  • A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines. ResearchGate.
  • Ullmann reaction. Wikipedia.
  • Copper‐Catalyzed Difluoroalkylation‐Thiolation of Alkenes Promoted by Na2S2O5. European Journal of Organic Chemistry.
  • Buchwald-Hartwig and Ullmann amination reactions. YouTube.
  • 2,,6-difluoro-4-aminopyridine. Chongqing Chemdad Co., Ltd..
  • Copper-Catalyzed Difluoroalkylation Reaction. National Institutes of Health (NIH).
  • Copper-Catalyzed Difluoroalkylation Reaction. MDPI.
  • A general and inexpensive protocol for the Cu-catalyzed C–S cross-coupling reaction between aryl halides and thiols. ResearchGate.
  • Copper/B2pin2-catalyzed C–H difluoroacetylation–cycloamidation of anilines leading to the formation of 3,3-difluoro-2-oxindoles. RSC Publishing.
  • Copper-catalyzed synthesis of diarylamines using p-toluene sulfonamides and benzhydrol derivatives under homogeneous borrowing hydrogen conditions. ScienceDirect.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships. MDPI.
  • Synthesis and characterization of copper MOF of L-ascorbic acid and its catalytic performance in the organic multicomponent reactions. ResearchGate.
  • Copper-Catalyzed 1,4-Aminohydroxylation and Aminothiolation of 1,3-Dienes by Carbonyl-Assisted Migration. National Institutes of Health (NIH).
  • Copper-mediated fluoroalkylation reactions with iododifluoroacetamides: controlling the selectivity among cross-coupling, intramolecular cyclization, and homocoupling reactions. PubMed.
  • Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Organic Chemistry Portal.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Suzuki Coupling with 2,6-Difluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions for the Suzuki-Miyaura coupling of 2,6-Difluoro-4-iodopyridine. As a challenging substrate, its successful coupling requires careful optimization of reaction parameters. This document, crafted by our senior application scientists, offers field-proven insights to help you navigate the complexities of this reaction and achieve higher yields.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolving them.

Issue 1: Low to No Product Yield

A low or non-existent yield is one of the most common frustrations in Suzuki couplings. Let's break down the likely culprits and how to address them.

Q: I've set up my Suzuki coupling with this compound, but I'm seeing very little or no desired product. What are the first things I should investigate?

A: When a Suzuki coupling fails to give the expected yield, a systematic check of the reaction components and conditions is crucial. Here’s a prioritized checklist:

  • Catalyst Activity and Choice: The heart of the Suzuki reaction is the palladium catalyst. Its activity is paramount.

    • Cause: Standard catalysts like Pd(PPh₃)₄ may be inefficient for this electron-deficient substrate.[1] The electron-withdrawing fluorine atoms on the pyridine ring can hinder the oxidative addition step.[2][3]

    • Solution:

      • Use an Air-Stable Pre-catalyst: Modern Buchwald-type pre-catalysts (e.g., XPhos Pd G3 or G4) are often more effective as they rapidly form the active Pd(0) species in situ.[4][5]

      • Employ Electron-Rich, Bulky Ligands: Ligands like XPhos, SPhos, or tBuXPhos can accelerate the oxidative addition and reductive elimination steps.[6][7]

      • Verify Catalyst Activity: If you suspect your catalyst has degraded, test it with a reliable, high-yielding reaction, such as coupling iodobenzene with phenylboronic acid.[2]

  • Oxygen Contamination: The catalytic cycle involves sensitive Pd(0) species that are readily oxidized and deactivated by oxygen.

    • Cause: Incomplete degassing of solvents and insufficient inert atmosphere can lead to catalyst decomposition and promotion of boronic acid homocoupling.[6]

    • Solution:

      • Thorough Degassing: Degas your solvent (including water) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[8]

      • Maintain Inert Atmosphere: Use Schlenk line techniques or a glovebox to set up the reaction. Ensure the reaction vessel is thoroughly purged with an inert gas before adding the catalyst and solvent.[1][9]

  • Base Selection and Strength: The base is not just a spectator; it plays a critical role in activating the boronic acid for transmetalation.[10][11][12]

    • Cause: A base that is too weak or poorly soluble may not generate a sufficient concentration of the reactive boronate species.[13]

    • Solution:

      • Switch to a Stronger Base: For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate.[1][6]

      • Ensure Solubility: The base must have some solubility in the reaction medium. While many Suzuki reactions are biphasic, complete insolubility of the base will stall the reaction. Using a solvent system like dioxane/water can help.[14]

  • Solvent System: The solvent must dissolve all reactants to a degree that allows the reaction to proceed.

    • Cause: A poor solvent choice can lead to low concentrations of reactants in the solution phase.

    • Solution:

      • Common Solvent Systems: Mixtures of an organic solvent with water are standard. Popular choices include 1,4-dioxane/water, THF/water, or DMF/water.[14][15] Toluene with a small amount of water is also effective, particularly with stronger bases like K₃PO₄.[16]

      • Solubility Check: Before the reaction, ensure your starting materials show reasonable solubility in the chosen solvent system.

Issue 2: Significant Protodeboronation of the Boronic Acid

Protodeboronation is a common side reaction where the boronic acid is converted back to the corresponding hydrocarbon, reducing the amount available for the cross-coupling.

Q: I'm observing a significant amount of the arene byproduct from my boronic acid. How can I minimize this side reaction?

A: Protodeboronation is often a sign that the transmetalation step is slow, giving the boronic acid time to react with trace water or other proton sources.

  • Accelerate the Catalytic Cycle: The primary strategy is to speed up the desired Suzuki coupling so it outcompetes the protodeboronation.

    • Cause: A slow transmetalation step is a key reason for protodeboronation. This can be due to an insufficiently activated boronic acid or a sterically hindered palladium complex.

    • Solution:

      • Use a Stronger Base: As mentioned before, stronger bases like K₃PO₄ or Cs₂CO₃ generate a higher concentration of the more nucleophilic boronate, facilitating a faster transmetalation.[1][6]

      • Optimize Catalyst and Ligand: Electron-rich and bulky ligands can accelerate the overall catalytic cycle.[6]

      • Increase Temperature: Cautiously increasing the reaction temperature (e.g., from 80 °C to 100-110 °C) can increase the rate of all steps in the catalytic cycle.[6][14]

  • Modify the Boron Reagent: The stability of the boronic acid itself is a factor.[15]

    • Cause: Some boronic acids are inherently unstable under the reaction conditions.

    • Solution:

      • Use Boronate Esters: Pinacol (Bpin) or neopentyl glycol esters of the boronic acid are often more stable and less prone to protodeboronation.[7]

      • Consider Potassium Trifluoroborates (BF₃K salts): These are highly stable, crystalline solids that slowly release the boronic acid in situ, which can help minimize decomposition.[12]

      • MIDA Boronates: For particularly sensitive substrates, N-methyliminodiacetic acid (MIDA) boronates offer excellent stability and can be used in sequential couplings.[15][17]

  • Control Water Content: While a small amount of water is often beneficial, excess water can exacerbate protodeboronation.[1]

    • Cause: The presence of excess water can hydrolyze the boronic acid.

    • Solution:

      • Use Anhydrous Solvents (with caution): While counterintuitive for a reaction often run in aqueous media, for particularly sensitive boronic acids, using anhydrous solvents with a carefully controlled amount of a strong base like anhydrous K₃PO₄ can be effective. Some studies show a small amount of water is still required for anhydrous couplings with K₃PO₄ to work.[2]

Issue 3: Formation of Homocoupling Byproducts

The formation of biaryl products from the coupling of two boronic acid molecules (homocoupling) is another common side reaction that consumes your starting material.

Q: My reaction mixture contains a significant amount of the homocoupled product of my boronic acid. What causes this and how can I prevent it?

A: Homocoupling is typically caused by the presence of an oxidant, most commonly oxygen, which oxidizes the Pd(0) catalyst.

  • Rigorous Exclusion of Oxygen: This is the most critical factor in preventing homocoupling.

    • Cause: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[6]

    • Solution:

      • Meticulous Degassing: Ensure all solvents, including water, are thoroughly degassed before use.[8]

      • Strict Inert Atmosphere: As emphasized before, maintain a robust inert atmosphere throughout the reaction setup and duration.[1][9]

  • Choice of Palladium Source:

    • Cause: Using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ requires an initial reduction to the active Pd(0) state. This reduction can sometimes be inefficient or lead to side reactions, including homocoupling.[13]

    • Solution:

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous, although they are less stable to air.

      • Modern Pre-catalysts: Again, modern pre-catalysts are designed for clean and efficient in situ generation of the active Pd(0) catalyst, often minimizing these side reactions.[5]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the Suzuki coupling of this compound.

Q1: Why is this compound a challenging substrate for Suzuki coupling?

A1: The reactivity of this compound is influenced by several electronic and steric factors:

  • Electron-Deficient Ring: The two fluorine atoms are strongly electron-withdrawing, which makes the pyridine ring electron-deficient. While this generally makes the C-I bond more susceptible to oxidative addition, it can also affect the subsequent steps of the catalytic cycle.[2]

  • Potential for Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity. The choice of a bulky ligand can help mitigate this by sterically shielding the palladium.

  • Reactivity of C-F bonds: While the C-I bond is the primary site of reaction, under harsh conditions, C-F bond activation could become a competing pathway, although this is less common for Suzuki couplings.[18][19]

Q2: Which palladium catalyst and ligand combination is the best starting point for this reaction?

A2: There is no single "best" combination for all substrates, as the optimal choice depends on the specific boronic acid being used. However, for a challenging substrate like this, a good starting point would be a modern, air-stable palladium pre-catalyst with a bulky, electron-rich phosphine ligand.

  • Recommended Starting Point: XPhos Pd G3 (or a similar generation Buchwald pre-catalyst) at a loading of 1-2 mol%. These catalysts are known for their high activity and broad substrate scope, including with electron-deficient heteroaryl halides.[4]

Q3: How do I choose the right base for my reaction?

A3: The choice of base is critical and depends on the sensitivity of your substrates and the desired reaction rate.[10]

  • For General Use: Potassium carbonate (K₂CO₃) is a common and effective base for many Suzuki couplings.[20]

  • For Higher Yields/Difficult Couplings: Potassium phosphate (K₃PO₄) is often superior for challenging substrates as it is a stronger base and can accelerate the transmetalation step.[1]

  • For Base-Sensitive Functional Groups: If your molecule contains base-labile groups (like esters), a milder base such as potassium fluoride (KF) might be necessary, although this may require higher temperatures or longer reaction times.[12]

Q4: What is the ideal reaction temperature and time?

A4: The optimal temperature and time are interdependent and should be determined by monitoring the reaction.

  • Starting Temperature: A good starting point for an aryl iodide is 80-90 °C.[14]

  • Monitoring: The progress of the reaction should be monitored by a suitable technique like TLC, LC-MS, or GC-MS.[9]

  • Optimization: If the reaction is sluggish, the temperature can be increased to 100-110 °C.[14] Reactions are typically complete within 4-16 hours.[9] Microwave heating can also be a powerful tool for rapid optimization and can significantly reduce reaction times.[21]

Q5: Can I perform this reaction selectively if there were another halogen, for example, at the 2-position?

A5: Yes, selective coupling is possible due to the differential reactivity of carbon-halogen bonds. The order of reactivity for oxidative addition to palladium(0) is C-I > C-Br > C-Cl.[3] Therefore, if you had a substrate like 2-bromo-4-iodopyridine, the Suzuki coupling would occur selectively at the more reactive C-I bond at the 4-position, leaving the C-Br bond at the 2-position intact for subsequent transformations.[9]

Data Presentation and Protocols

Table 1: Troubleshooting Guide Summary
Problem Potential Cause(s) Recommended Solution(s)
Low/No Yield Inactive/inefficient catalyst; Oxygen contamination; Weak or insoluble base.Use a Buchwald pre-catalyst (e.g., XPhos Pd G3); Rigorously degas solvents; Use a stronger base (K₃PO₄, Cs₂CO₃).
Protodeboronation Slow transmetalation; Unstable boronic acid.Use a stronger base; Increase reaction temperature; Use a more stable boronate ester (Bpin) or trifluoroborate salt.
Homocoupling Oxygen contamination; Inefficient Pd(II) to Pd(0) reduction.Meticulously degas all reagents and maintain an inert atmosphere; Use a Pd(0) source or a reliable pre-catalyst.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction. Understanding this cycle is fundamental to troubleshooting, as each step has specific requirements that must be met for the reaction to proceed efficiently.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ Pd0->OxAdd Oxidative Addition Trans Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') Trans->Product ArylHalide Aryl Halide (Ar-X) (this compound) ArylHalide->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)₂) Boronate Activated Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Activation Boronate->Trans

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Optimized Suzuki Coupling of this compound

This protocol provides a robust starting point for the coupling reaction, incorporating best practices to maximize yield.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 (1-2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.[1]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1][9]

  • Catalyst Addition: Under a positive flow of inert gas, add the XPhos Pd G3 pre-catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 or 5:1 ratio (dioxane:water) and a final concentration of 0.1-0.2 M with respect to the this compound.[22]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.[14]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[9]

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the layers in a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.[9]

References

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2008). Journal of the American Chemical Society. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
  • Struggling with Suzuki Reaction. (2023). Reddit. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2017). MDPI. [Link]
  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. (2021). PMC - NIH. [Link]
  • Palladium catalysed Suzuki reactions of fluoroarenes.
  • Effect of different bases on the Suzuki-Miyaura coupling.
  • Suzuki-Miyaura Coupling. (2023). Chemistry LibreTexts. [Link]
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]
  • Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. MDPI. [Link]
  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • How to approach choosing reaction conditions for Suzuki? (2023). Reddit. [Link]
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
  • Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. [Link]
  • Optimization of the Suzuki-Miyaura Cross-coupling. (2015).
  • Why can't I achieve good yields for this Suzuki reaction? (2018).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Organoborane coupling reactions (Suzuki coupling). (2002). PMC - NIH. [Link]
  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

Sources

minimizing homocoupling byproducts in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Specialist's Guide to Minimizing Homocoupling Byproducts

Welcome to the Technical Support Center for Sonogashira Reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their Sonogashira couplings by minimizing the formation of undesired homocoupling byproducts, commonly known as Glaser coupling products. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to troubleshoot and refine your synthetic strategies effectively.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding homocoupling in Sonogashira reactions.

Q1: What exactly is homocoupling in the context of a Sonogashira reaction?

A1: Homocoupling, often referred to as Glaser or Hay coupling, is a prevalent side reaction where two molecules of the terminal alkyne react with each other to form a symmetrical diyne.[1] This dimerization consumes your alkyne starting material, which can be particularly wasteful if the alkyne is expensive or synthesized through a multi-step process.[2] This unwanted reaction reduces the yield of your desired cross-coupled product and introduces impurities that can complicate purification.[1]

Q2: What are the primary root causes of excessive homocoupling?

A2: The two main culprits are the presence of oxygen and the use of a copper(I) co-catalyst.[3][4] Oxygen promotes the oxidative dimerization of copper acetylide intermediates, a critical step in the Glaser coupling pathway.[3][5] The copper(I) co-catalyst, while often employed to accelerate the Sonogashira reaction, unfortunately also catalyzes this undesirable side reaction.[4][6] High concentrations of the copper catalyst can further exacerbate the issue.[1]

Q3: How can I quickly assess if homocoupling is a significant problem in my reaction?

A3: You can often get a good indication by monitoring your reaction with thin-layer chromatography (TLC). The homocoupled diyne product is typically less polar than the cross-coupled product and will appear as a new spot. For a more definitive analysis, techniques like NMR or LC-MS of the crude reaction mixture can confirm the presence and quantity of the alkyne dimer, which will have a molecular weight double that of your alkyne starting material.[1]

Q4: Is it realistic to aim for complete elimination of homocoupling byproducts?

A4: While achieving absolute zero homocoupling can be exceptionally challenging, it is certainly possible to reduce its formation to negligible levels (e.g., around 2%) through careful and systematic optimization of your reaction conditions.[2][7]

Q5: Are copper-free Sonogashira reactions the definitive solution to homocoupling?

A5: Yes, employing a copper-free protocol is the most direct and effective method to completely avoid the Glaser coupling side reaction.[3][8] Numerous copper-free Sonogashira protocols have been developed for this very reason.[4][6] These methods may, however, require different ligands or adjustments to other reaction conditions to achieve efficient coupling.[9]

In-Depth Troubleshooting Guide

When faced with significant homocoupling, a systematic approach to troubleshooting is key. This guide breaks down the problem into its core components and offers targeted solutions.

Problem Area Potential Cause Suggested Solution & Scientific Rationale
Reaction Atmosphere Oxygen Contamination Solution: Rigorously deoxygenate all solvents and reagents. This can be achieved through methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of the inert gas throughout the entire reaction setup.[3] Rationale: Oxygen is a key ingredient for the oxidative dimerization of the copper acetylide intermediate, which is the mechanistic basis of Glaser coupling.[5] By excluding oxygen, you directly inhibit this competing reaction pathway.
Catalyst System Presence of Copper(I) Co-catalyst Solution: Switch to a well-established copper-free Sonogashira protocol.[6][10] Rationale: The copper(I) salt is the primary catalyst for the homocoupling reaction.[11] Removing it from the reaction mixture is the most definitive way to prevent the formation of the diyne byproduct.[12]
Inappropriate Ligand Choice Solution: Employ bulky and electron-rich phosphine ligands. Examples include P(t-Bu)₃ or ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene).[3] Rationale: Bulky ligands can sterically hinder the formation of the dimeric copper acetylide complex required for homocoupling. Electron-rich ligands can increase the rate of the desired oxidative addition and reductive elimination steps in the palladium cycle, thus favoring the cross-coupling pathway.[13]
Reagent Concentration & Addition High Instantaneous Alkyne Concentration Solution: Add the terminal alkyne to the reaction mixture slowly over a period of time using a syringe pump.[3][4] Rationale: Homocoupling is a bimolecular reaction with respect to the alkyne. By maintaining a low, steady concentration of the alkyne, you kinetically disfavor the dimerization reaction relative to the cross-coupling reaction with the aryl/vinyl halide.[14]
Solvent and Base Suboptimal Solvent or Base Solution: Screen different solvents and bases. The choice can be highly substrate-dependent. Amine bases like triethylamine or diisopropylamine are common, but sometimes inorganic bases can be effective.[6][15] The solvent needs to effectively dissolve all reaction components.[15] Rationale: The base is crucial for the deprotonation of the terminal alkyne.[9] The solvent polarity and coordinating ability can influence the stability and reactivity of the catalytic species in both the desired Sonogashira cycle and the undesired Glaser pathway.
Temperature Elevated Reaction Temperature Solution: Attempt the reaction at a lower temperature, even room temperature if the reactivity of your substrates allows.[16] Rationale: Higher temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling. Reducing the temperature can shift the kinetic balance in favor of the Sonogashira product.

Visualizing the Competing Pathways

To better understand the challenge, it's helpful to visualize the catalytic cycles at play.

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Coupling (Undesired Side Reaction) Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-X(L)₂ Pd0->Pd_Aryl Oxidative Addition (Ar-X) Pd_Alkyne Ar-Pd(II)-C≡CR(L)₂ Pd_Aryl->Pd_Alkyne Transmetalation (from Cu-C≡CR) Product Ar-C≡CR Pd_Alkyne->Product Reductive Elimination CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR CuX->Cu_Alkyne Deprotonation (R-C≡CH + Base) Cu_Alkyne->Pd_Aryl Feeds into Sonogashira Dimer_Complex [Cu₂(C≡CR)₂] Intermediate Cu_Alkyne->Dimer_Complex Oxidative Dimerization (+ O₂) Diyne R-C≡C-C≡C-R Dimer_Complex->Diyne Coupling

Caption: The Sonogashira cycle competes with the oxygen-driven Glaser coupling.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve homocoupling issues in your Sonogashira reaction.

Troubleshooting_Workflow Start High Homocoupling Detected Inert_Check Is the reaction under a strictly inert atmosphere? Start->Inert_Check Degas Action: Rigorously degas all solvents/reagents. Use freeze-pump-thaw or extensive sparging. Inert_Check->Degas No Copper_Check Is a copper co-catalyst being used? Inert_Check->Copper_Check Yes Degas->Copper_Check Go_Copper_Free Action: Switch to a copper-free protocol. Copper_Check->Go_Copper_Free Yes Alkyne_Addition Is the alkyne added all at once? Copper_Check->Alkyne_Addition No Go_Copper_Free->Alkyne_Addition Slow_Addition Action: Use a syringe pump for slow addition of the alkyne. Alkyne_Addition->Slow_Addition Yes Optimize_Params Action: Optimize other parameters. - Screen bulky/electron-rich ligands. - Vary base and solvent. - Lower reaction temperature. Alkyne_Addition->Optimize_Params No Slow_Addition->Optimize_Params Success Homocoupling Minimized Optimize_Params->Success

Sources

Technical Support Center: Purification of 2,6-Difluoro-4-iodopyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,6-Difluoro-4-iodopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on recrystallization, a critical purification technique. Here, we move beyond simple protocols to explain the underlying principles and troubleshoot common issues, ensuring you can achieve the highest purity for your compound.

Introduction to Recrystallization of this compound

This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its purity is paramount for the success of subsequent reactions and the quality of the final product. Recrystallization is a powerful technique for purifying solids based on differences in solubility. The fundamental principle is that the solubility of most solids increases with temperature.[2] A successful recrystallization relies on selecting a solvent that dissolves the target compound well at high temperatures but poorly at low temperatures, while impurities remain either highly soluble or insoluble under these conditions.[2][3]

This guide will walk you through solvent selection, provide a detailed recrystallization protocol, and offer a comprehensive troubleshooting section to address challenges you may encounter.

Physical and Chemical Properties

Understanding the properties of this compound is crucial for its successful purification.

PropertyValueSource
Molecular FormulaC5H2F2IN[4][5]
Molecular Weight240.98 g/mol [5]
AppearanceOff-white to light yellow solid[6]
Melting Point80-82 °C[6]
Purity (Typical)97%[4]
Storage Conditions2-8°C, under inert atmosphere, keep in a dark place[4][6]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the steps for purifying this compound using a single-solvent recrystallization method. A synthesis of this compound has been reported to use hexane for crystallization, yielding colorless crystals.[7][8]

Step 1: Solvent Selection

The ideal solvent for recrystallization should exhibit high solubility for the compound when hot and low solubility when cold.[2][3] For this compound, non-polar to moderately polar solvents are often a good starting point. Based on literature, hexane has been successfully used.[7][8]

Screening for an appropriate solvent:

  • Place a small amount (e.g., 50 mg) of the crude this compound into a test tube.

  • Add a small volume (e.g., 0.5 mL) of the test solvent at room temperature and observe the solubility.

  • If the compound is insoluble or sparingly soluble, gently heat the mixture and observe.

  • A suitable solvent will dissolve the compound completely upon heating and allow for crystal formation upon cooling.

Step 2: Dissolution
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., hexane).

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.[2]

Step 3: Hot Filtration (if necessary)

If insoluble impurities are present in the hot solution, a hot filtration step is required to remove them.[2]

  • Pre-heat a separate filter funnel and receiving flask to prevent premature crystallization.

  • Quickly pour the hot solution through the pre-heated filter funnel containing fluted filter paper.

Step 4: Crystallization
  • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

Step 5: Isolation and Drying
  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to remove all traces of the solvent.[2]

Troubleshooting Guide

// Problems p1 [label="{Problem | No Crystals Form Upon Cooling}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p2 [label="{Problem | Oiling Out Occurs}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p3 [label="{Problem | Low Recovery of Purified Product}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p4 [label="{Problem | Colored Impurities Remain}", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Causes c1 [label="{Cause | Too Much Solvent Used}", fillcolor="#FBBC05", fontcolor="#202124"]; c2 [label="{Cause | Supersaturated Solution}", fillcolor="#FBBC05", fontcolor="#202124"]; c3 [label="{Cause | Solution Cooled Too Quickly}", fillcolor="#FBBC05", fontcolor="#202124"]; c4 [label="{Cause | Compound is Highly Impure}", fillcolor="#FBBC05", fontcolor="#202124"]; c5 [label="{Cause | Compound is Insoluble in Cold Solvent}", fillcolor="#FBBC05", fontcolor="#202124"]; c6 [label="{Cause | Premature Crystallization During Filtration}", fillcolor="#FBBC05", fontcolor="#202124"]; c7 [label="{Cause | Impurity is Co-crystallizing}", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions s1 [label="{Solution | Boil Off Excess Solvent}", fillcolor="#34A853", fontcolor="#FFFFFF"]; s2 [label="{Solution | Scratch Inner Wall of Flask}", fillcolor="#34A853", fontcolor="#FFFFFF"]; s3 [label="{Solution | Add a Seed Crystal}", fillcolor="#34A853", fontcolor="#FFFFFF"]; s4 [label="{Solution | Reheat and Add More Solvent}", fillcolor="#34A853", fontcolor="#FFFFFF"]; s5 [label="{Solution | Allow for Slower Cooling}", fillcolor="#34A853", fontcolor="#FFFFFF"]; s6 [label="{Solution | Cool in Ice Bath to Maximize Yield}", fillcolor="#34A853", fontcolor="#FFFFFF"]; s7 [label="{Solution | Use More Solvent During Hot Filtration}", fillcolor="#34A853", fontcolor="#FFFFFF"]; s8 [label="{Solution | Add Decolorizing Carbon}", fillcolor="#34A853", fontcolor="#FFFFFF"]; s9 [label="{Solution | Consider a Different Solvent}", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> {p1, p2, p3, p4};

p1 -> {c1, c2} [arrowhead=none, penwidth=2, color="#5F6368"]; c1 -> s1 [penwidth=2, color="#5F6368"]; c2 -> {s2, s3} [penwidth=2, color="#5F6368"];

p2 -> {c3, c4} [arrowhead=none, penwidth=2, color="#5F6368"]; c3 -> s5 [penwidth=2, color="#5F6368"]; c4 -> s4 [penwidth=2, color="#5F6368"];

p3 -> {c5, c6} [arrowhead=none, penwidth=2, color="#5F6368"]; c5 -> s6 [penwidth=2, color="#5F6368"]; c6 -> s7 [penwidth=2, color="#5F6368"];

p4 -> c7 [arrowhead=none, penwidth=2, color="#5F6368"]; c7 -> {s8, s9} [penwidth=2, color="#5F6368"]; } Recrystallization Troubleshooting Flowchart

Frequently Asked Questions (FAQs)

Q1: My this compound sample is a brownish solid. Will recrystallization remove the color?

A1: The off-white to yellow or brown color suggests the presence of impurities.[4] Standard recrystallization may not be sufficient to remove colored impurities. If the color persists after recrystallization, you can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.

Q2: I don't have hexane. What other solvents can I try for the recrystallization of this compound?

A2: A good starting point for selecting an alternative solvent is to consider solvents with similar polarity to hexane, such as other aliphatic hydrocarbons like heptane or cyclohexane. You can also explore slightly more polar solvents like toluene or a mixed solvent system. A mixed-solvent recrystallization involves dissolving the compound in a "good" solvent at a high temperature and then adding a "poor" solvent (an anti-solvent) to induce crystallization.[3][9] For this compound, a good solvent might be dichloromethane or ethyl acetate, with hexane or heptane as the anti-solvent. Always perform small-scale solubility tests first.[10]

Q3: What are the potential impurities in my crude this compound?

A3: Potential impurities can arise from the starting materials, side reactions, or degradation. Common impurities in pyridine derivatives can include isomers (like 2,6-difluoro-3-iodopyridine), starting materials such as 2,6-difluoropyridine, and byproducts from the reaction, such as those derived from the solvent (e.g., methylthio-substituted pyridines if DMSO is used in the synthesis).[7][8][11]

Q4: How can I confirm the purity of my recrystallized this compound?

A4: The purity of your final product can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value (80-82 °C) is a good indicator of purity.[6] Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify volatile impurities.

Q5: The crystals are very fine, like a powder. How can I get larger crystals?

A5: The formation of very fine crystals often indicates that the solution cooled too rapidly.[12] To obtain larger crystals, ensure the solution cools as slowly as possible.[2] You can achieve this by insulating the flask or placing it in a warm water bath that is allowed to cool to room temperature gradually.

Q6: What should I do if my compound "oils out" instead of crystallizing?

A6: "Oiling out" occurs when the solute precipitates as a liquid rather than a solid.[13] This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too concentrated.[13] To resolve this, try one of the following:

  • Reheat the solution to dissolve the oil and add a small amount of additional solvent to lower the saturation point. Then, allow it to cool more slowly.[12][14]

  • Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.[12][13]

  • Adding a seed crystal of the pure compound can provide a nucleation site for crystal growth.[12][14]

References

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • ACS Publications. (2022, November 17). Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids: The Effects of the I···O Halogen Bond. Crystal Growth & Design.
  • MDPI. (2021, February 21). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides.
  • ResearchGate. (2025, August 8). Crystal Environment Effects on Halogen-Bonded para -Substituted Pyridines in Their I–Cl Adducts.
  • National Center for Biotechnology Information. (n.d.). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. PMC.
  • ResearchGate. (2025, October 18). Halogen Bonds of Halotetrafluoropyridines in Crystals and Co‐crystals with Benzene and Pyridine.
  • Oakwood Chemical. (n.d.). This compound.
  • Google Patents. (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.

Sources

Technical Support Center: Troubleshooting Cross-Coupling Reactions with 2,6-Difluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 2,6-difluoro-4-iodopyridine. This powerful building block is prized for its utility in introducing the difluoropyridyl moiety into complex molecules. However, its unique electronic properties—driven by the electron-withdrawing effects of the two fluorine atoms and the pyridine nitrogen—present distinct challenges in palladium-catalyzed cross-coupling reactions.

This guide is structured to provide direct, actionable solutions to common problems. We will move from general principles applicable to all cross-coupling reactions to specific, in-depth troubleshooting for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Part 1: Frequently Asked Questions (General Troubleshooting)

This section addresses foundational issues that can affect any cross-coupling reaction involving this substrate.

Q1: My cross-coupling reaction with this compound has failed or resulted in a very low yield. What are the first things I should check?

A1: When a reaction fails, it's crucial to systematically verify the fundamentals before altering more complex variables. The electron-deficient nature of the pyridine ring makes the system sensitive to several factors.

  • Inert Atmosphere Integrity: This is the most common point of failure. Oxygen can rapidly deactivate the active Pd(0) catalyst through oxidation, leading to the formation of palladium black.[1] Ensure your solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes or using several freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas throughout.

  • Reagent Quality and Purity:

    • Catalyst/Ligand: Palladium sources and phosphine ligands can degrade with improper storage. Use a fresh batch or a robust, air-stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst).

    • Base: Many bases (e.g., K₃PO₄, NaOtBu) are hygroscopic. Use a freshly opened bottle or dry the base in an oven before use. Ensure it is finely powdered for better solubility and reactivity.[1]

    • Substrates: Verify the purity of your this compound and the coupling partner. Impurities can sometimes poison the catalyst.[2]

  • Solvent Choice and Anhydrous Conditions: Ensure you are using anhydrous solvents, as water can facilitate side reactions like protodeboronation in Suzuki couplings.[1] While some Suzuki protocols use aqueous mixtures, the water must be degassed.

General Troubleshooting Workflow

Below is a logical workflow to diagnose a failed reaction.

G start Low / No Yield reagents Verify Reagent Quality (Substrates, Catalyst, Base, Solvent) start->reagents setup Confirm Reaction Setup (Inert Atmosphere, Temp, Stirring) reagents->setup Reagents OK? purify Replace / Purify Reagents reagents->purify No params Re-evaluate Parameters (Ligand, Base, Solvent System) setup->params Setup Correct? correct_setup Correct Setup Issues (e.g., Degas Solvents) setup->correct_setup No end Reaction Optimized params->end Parameters Optimal? optimize Systematically Optimize Reaction Conditions params->optimize No purify->reagents correct_setup->setup optimize->params

Caption: General troubleshooting workflow for low-yield reactions.

Part 2: Suzuki-Miyaura Coupling Troubleshooting

The Suzuki reaction is a workhorse, but the electron-deficient nature of this compound can hinder key steps of the catalytic cycle.

Catalytic Cycle and Potential Pitfalls

Suzuki_Cycle cluster_cycle Main Catalytic Cycle cluster_side_reactions Common Side Reactions Pd0 L₂Pd(0) OA_complex L₂Pd(II)(ArF)(I) Pd0->OA_complex Oxidative Addition (Generally Facile) Catalyst_Deactivation Catalyst Deactivation (Pyridine Coordination) Pd0->Catalyst_Deactivation N-coordination Trans_complex L₂Pd(II)(ArF)(R) OA_complex->Trans_complex Transmetalation (Can be Slow) Trans_complex->Pd0 Reductive Elimination (Often Rate-Limiting) Product ArF-R Trans_complex->Product Boronic R-B(OH)₂ + Base Boronate [R-B(OH)₃]⁻ Boronic->Boronate Protodeboronation Protodeboronation Boronic->Protodeboronation H₂O Boronate->Trans_complex

Caption: Suzuki-Miyaura cycle with pitfalls for electron-deficient pyridines.

Q2: My Suzuki reaction stalls with significant starting material remaining. How can I improve conversion?

A2: This is a classic symptom of a slow catalytic cycle, often due to sluggish transmetalation or reductive elimination steps. The C-I bond's oxidative addition is typically fast.

  • Ligand Choice is Critical: Standard ligands like PPh₃ are often insufficient. You need highly electron-rich and sterically bulky monophosphine ligands (Buchwald ligands) to accelerate the slow steps. These ligands promote the formation of the active monoligated palladium species and stabilize the catalyst.[3]

    • Recommended Ligands: SPhos, RuPhos, or XPhos.

  • Base Selection: A strong base is required to form the "ate" complex of the boronic acid, which is necessary for transmetalation.[4][5]

    • Recommended Bases: K₃PO₄ or Cs₂CO₃ are often superior to weaker bases like K₂CO₃ or Na₂CO₃ for this substrate class.

  • Temperature: While the C-I bond is reactive, sluggish turnover may require higher temperatures (e.g., 80-110 °C) to drive the reaction to completion.[1]

Q3: I'm observing significant protodeboronation of my boronic acid partner. How do I prevent this?

A3: Protodeboronation (replacement of the -B(OH)₂ group with -H) is a major side reaction, especially with aqueous bases.[1][6]

  • Use Anhydrous Conditions: Switching to a completely anhydrous solvent system (e.g., dry dioxane or toluene) can significantly suppress this pathway.[1]

  • Milder Base: If anhydrous conditions are not feasible, consider a milder base like potassium fluoride (KF).[7]

  • Use Boronate Esters: Pinacol (Bpin) or MIDA boronate esters are often more stable towards protodeboronation than the corresponding boronic acids.

Recommended Suzuki Starting Conditions & Protocol
ParameterRecommendationRationale
Pd Precatalyst XPhos Pd G3 (or Pd₂(dba)₃)Air-stable, reliable generation of active Pd(0).
Ligand XPhos (or SPhos)Bulky, electron-rich ligand to accelerate reductive elimination.
Base K₃PO₄ (3 equivalents)Strong, effective base for transmetalation with challenging substrates.
Solvent Dioxane/H₂O (e.g., 4:1) or TolueneGood solvating power; aqueous mixture requires rigorous degassing.
Temperature 90-110 °CDrives sluggish catalytic turnover to completion.
Concentration 0.1 - 0.2 MA good starting point to balance reaction rate and solubility.

Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Add degassed 1,4-dioxane (to achieve ~0.1 M concentration) via syringe.

  • Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 3: Sonogashira Coupling Troubleshooting

The Sonogashira reaction is highly effective for C(sp²)-C(sp) bond formation but is prone to a key side reaction, especially when the main coupling is slow.

Q4: My Sonogashira reaction gives low yields of the desired product and a significant amount of a byproduct I suspect is homocoupled alkyne. Why is this happening?

A4: This is the classic Glaser coupling side reaction, where the terminal alkyne couples with itself.[8] It is an oxidative process that becomes competitive under two conditions: (1) the presence of oxygen, and (2) a slow primary Sonogashira catalytic cycle.

  • Strictly Inert Atmosphere: This is non-negotiable for Sonogashira reactions. Any oxygen will promote Glaser coupling, catalyzed by the copper(I) salt.[8]

  • Copper-Free Conditions: To eliminate Glaser coupling, you can run the reaction without a copper co-catalyst. These conditions often require a more active palladium catalyst system (e.g., a more electron-rich ligand) and may need higher temperatures, but they completely prevent the primary pathway for homocoupling.[2]

  • Reagent Quality: Use a fresh, high-purity source of CuI if you are using a copper co-catalyst, as degraded sources can be less effective.[2]

  • Base and Solvent: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard.[2] Solvents like THF and DMF are common, although DMF has been reported to slow some reactions.[2]

Recommended Sonogashira Starting Conditions
ParameterCopper-CatalyzedCopper-Free
Pd Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(OAc)₂ / XPhos (2-5 mol%)
Cu Co-catalyst CuI (5-10 mol%)None
Base Et₃N or DIPEA (2-3 equiv)DBU or Et₃N (2-3 equiv)
Solvent THF or DMFDMF or Toluene
Temperature Room Temp to 60 °C60-100 °C

Protocol: Copper-Free Sonogashira Coupling with Phenylacetylene

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).

  • Evacuate and backfill the flask with argon (repeat 3 times).

  • Add degassed DMF via syringe, followed by phenylacetylene (1.5 equiv) and Et₃N (3.0 equiv).

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Part 4: Buchwald-Hartwig Amination Troubleshooting

Forming a C-N bond on this electron-poor ring requires a highly active catalyst system capable of overcoming a potentially high barrier to reductive elimination.

Q5: My Buchwald-Hartwig amination is not working. What are the most critical parameters to focus on?

A5: For C-N coupling, the three most critical components are the ligand , the base , and the palladium precatalyst . The mechanism involves oxidative addition, amine binding and deprotonation, and rate-limiting reductive elimination.[9]

  • Ligand Choice: As with the Suzuki coupling, bulky, electron-donating biaryl monophosphine ligands are essential. They accelerate the C-N bond-forming reductive elimination step, which is often the bottleneck.

    • Recommended Ligands: Xantphos, RuPhos, BrettPhos, or Josiphos-type ligands have shown success. Bidentate ligands like BINAP can also be effective.[9][10]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) is the most common and highly effective base. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but often require higher temperatures and catalyst loadings.[11]

  • Microwave Irradiation: For challenging substrates, microwave-assisted heating can dramatically shorten reaction times and improve yields by overcoming high activation barriers.[10]

Recommended Buchwald-Hartwig Starting Conditions
ParameterRecommendationRationale
Pd Precatalyst RuPhos Pd G3 (or Pd₂(dba)₃)Provides a highly active catalyst for C-N bond formation.
Ligand RuPhos (or Xantphos)Specifically designed to accelerate C-N reductive elimination.
Base NaOtBu (1.5-2.0 equiv)Strong, non-nucleophilic base to generate the palladium-amido complex.
Solvent Toluene or Dioxane (anhydrous)Aprotic solvents that are stable under the reaction conditions.
Temperature 80-110 °C (or Microwave)Required to overcome the energy barrier for reductive elimination.

Protocol: Buchwald-Hartwig Amination with Aniline

  • In a glovebox, add Pd₂(dba)₃ (2 mol%), RuPhos (4.4 mol%), and NaOtBu (1.5 equiv) to a reaction vial.

  • Remove the vial from the glovebox, add this compound (1.0 equiv) and a stir bar.

  • Seal the vial with a septum, and add anhydrous toluene via syringe, followed by aniline (1.2 equiv).

  • Place the vial in a preheated oil bath at 100 °C and stir.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature and quench by adding saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

References

  • Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. (n.d.).
  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction - DSpace@MIT. (n.d.). MIT Libraries.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (n.d.). BenchChem.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. (n.d.).
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (n.d.). MDPI.
  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.).
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine - Benchchem. (n.d.). BenchChem.
  • How can I solve my problem with Suzuki coupling?
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
  • Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem. (n.d.). BenchChem.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Semantic Scholar. (n.d.).
  • Cu-catalysed cross-coupling of various fluorinated and nonfluori- nated arylÀ Bpin with PhÀ X (X = I or Br).
  • Buchwald–Hartwig amin
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.). MDPI.
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023, December 20).
  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.).
  • troubleshooting common issues in reactions involving 2,6-Dichloropyridine - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides - Benchchem. (n.d.). BenchChem.
  • (PDF)
  • Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. (n.d.).
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.).
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.).
  • Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes | ACS Catalysis - ACS Public
  • Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine | Request PDF. (n.d.).

Sources

Technical Support Center: Work-up Procedures for Reactions Containing 2,6-Difluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Difluoro-4-iodopyridine. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges encountered during the work-up of reactions involving this versatile building block. The unique electronic properties conferred by the two fluorine atoms and the iodine atom on the pyridine ring make this reagent highly valuable in synthetic chemistry, particularly in cross-coupling reactions.[1] However, these same properties can present challenges during product isolation and purification. This guide is designed to provide you with the expertise and practical insights to ensure a successful and efficient work-up.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the work-up of reactions involving this compound in a question-and-answer format.

Question 1: After my Suzuki coupling reaction, I have a persistent yellow/brown color in my organic layer, even after a water wash. What is the likely cause and how can I remove it?

Answer: The persistent color is likely due to the presence of residual iodine. This can arise from trace amounts of unreacted this compound or from side reactions. A simple water wash is often insufficient to remove elemental iodine.

Solution: To effectively remove the iodine, you should perform a wash with a reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is highly effective.[2][3][4] The thiosulfate ion reduces the colored iodine (I₂) to colorless iodide ions (I⁻), which are readily soluble in the aqueous phase.

  • Mechanism Insight: The reaction is as follows: 2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq).

  • Protocol Tip: During your extraction, after the initial aqueous wash, wash the organic layer with the 10% sodium thiosulfate solution. Shake the separatory funnel until the organic layer becomes colorless. A subsequent wash with brine is recommended to remove any residual water before drying the organic layer.[2]

Question 2: I am observing a significant amount of my product in the aqueous layer during extraction after a Buchwald-Hartwig amination. How can I minimize this loss?

Answer: The basic nitrogen atom of the pyridine ring can become protonated in acidic or even neutral aqueous conditions, forming a pyridinium salt. This salt will be more soluble in the aqueous layer, leading to product loss. This is a common issue with nitrogen-containing heterocycles.

Solution: To minimize the solubility of your product in the aqueous phase, ensure that the aqueous layer is basic during the extraction.

  • Protocol Tip: Use a dilute aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), for your initial washes.[2] Aim for a pH of 8-9 in the aqueous layer. This will keep the pyridine nitrogen in its neutral, less water-soluble form. Avoid using strong bases if your product contains base-sensitive functional groups.

Question 3: I am struggling with the purification of my product by column chromatography. It seems to be streaking on the silica gel. What could be the cause and how can I improve the separation?

Answer: The basicity of the pyridine nitrogen can lead to strong interactions with the acidic silica gel, causing streaking and poor separation. The fluorine atoms can also increase the polarity of the molecule, further complicating the purification.

Solution: To mitigate the interaction with silica gel, you can add a small amount of a basic modifier to your eluent.

  • Expert Tip: Adding 0.5-1% triethylamine (Et₃N) or pyridine to your eluent system (e.g., hexane/ethyl acetate) can significantly improve the chromatography. The amine modifier will competitively bind to the acidic sites on the silica gel, allowing your product to elute more cleanly and with better peak shape. Always perform a small-scale TLC analysis with the modified eluent system first to determine the optimal concentration of the amine.

Question 4: My reaction involves the use of a palladium catalyst. What is the most effective way to remove the residual palladium from my product?

Answer: Palladium residues can be challenging to remove completely by standard chromatography. Several methods can be employed, depending on the nature of your product and the downstream application.

Solutions:

  • Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This can remove a significant portion of the precipitated palladium catalyst.

  • Aqueous Washes with a Chelating Agent: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or L-cysteine can help to sequester the palladium into the aqueous phase.

  • Specialized Scavengers: For applications where very low palladium levels are required (e.g., in pharmaceuticals), using commercially available palladium scavengers (resins or silicas functionalized with thiol or amine groups) is a highly effective method.

General Work-up and Purification Protocol

This protocol provides a general workflow for the work-up and purification of a reaction involving this compound, such as a Suzuki or Buchwald-Hartwig coupling.

Experimental Protocol
  • Quenching the Reaction:

    • Cool the reaction mixture to room temperature.

    • Slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Be cautious if reactive reagents like organometallics were used.

  • Liquid-Liquid Extraction:

    • Transfer the mixture to a separatory funnel.

    • Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[2][3][4]

    • Add a sufficient amount of water to dissolve all salts.

    • If the reaction was performed under basic conditions, your aqueous layer will likely be basic. If not, consider a wash with a dilute solution of NaHCO₃ to ensure the pyridine product is not protonated.

    • Separate the layers. Extract the aqueous layer 2-3 times with the organic solvent.

  • Washing the Combined Organic Layers:

    • Combine all organic extracts.

    • Wash with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine color.[2][3][4]

    • Wash with brine (saturated aqueous NaCl solution) to remove excess water and break up any emulsions.[2]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][3][4]

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use an appropriate eluent system, such as a gradient of hexane and ethyl acetate.[2]

    • If peak streaking is observed on TLC, consider adding 0.5-1% triethylamine to the eluent system.

Work-up Decision Workflow

Workup_Workflow start Reaction Mixture quench Quench Reaction (e.g., H₂O, aq. NH₄Cl) start->quench extract Liquid-Liquid Extraction (e.g., EtOAc, DCM) quench->extract check_color Organic Layer Colored? extract->check_color thiosulfate_wash Wash with 10% aq. Na₂S₂O₃ check_color->thiosulfate_wash Yes brine_wash Wash with Brine check_color->brine_wash No thiosulfate_wash->brine_wash dry Dry over Na₂SO₄ or MgSO₄ brine_wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product purify Purification (Column Chromatography) crude_product->purify pure_product Pure Product purify->pure_product

Caption: Decision workflow for the work-up of reactions containing this compound.

Key Properties of this compound

PropertyValueSource
Molecular Formula C₅H₂F₂IN[5]
Molecular Weight 240.98 g/mol [5]
Appearance Colorless or white to yellow to brown solid or liquid
Storage 2-8°C, keep in a dark place, under an inert atmosphere

Safety Information

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7] It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[5] Always work in a well-ventilated fume hood.[6][7]

References

  • PubChem. (n.d.). This compound.
  • Rupe, A. et al. (2010). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 15(11), 8036-8049. [Link]
  • ResearchGate. (2009). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Chemistry LibreTexts. (2023).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Technical Support Center: Removal of Palladium Catalyst from 2,6-Difluoro-4-iodopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-PD-DFIP-001

Last Updated: January 7, 2026

Introduction

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are indispensable tools in modern synthetic chemistry, particularly for the synthesis of complex pharmaceutical intermediates. The use of highly functionalized building blocks like 2,6-Difluoro-4-iodopyridine is common. However, the unique electronic properties of this substrate introduce a significant downstream challenge: the efficient removal of the residual palladium catalyst.

This technical guide provides a structured approach to troubleshooting and resolving issues related to palladium removal in reactions involving this compound. It is designed for researchers, process chemists, and drug development professionals who require robust methods to achieve the stringent purity levels demanded by regulatory authorities.

Section 1: The Core Challenge & Regulatory Landscape

This section addresses the fundamental chemical principles that make palladium removal from pyridine-containing reaction mixtures a unique challenge.

Q1: Why is removing palladium from reactions involving this compound particularly difficult?

A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen atom can act as a strong ligand, coordinating tightly to the palladium center of the catalyst.[1][2] This coordination forms stable, soluble palladium-product complexes that are challenging to separate from the desired product using standard purification techniques like simple filtration or solvent extraction.[1] The catalyst, which might otherwise precipitate or remain on a solid support, is effectively "leached" into the product phase.

Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Global regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D guidelines for elemental impurities, impose strict limits on residual metals in drug products.[3] Palladium is considered a metal with high oral toxicity. The permitted daily exposure (PDE) for palladium is 100 µ g/day .[1] For a typical drug with a maximum daily dose of 10 grams, this translates to a concentration limit of 10 parts per million (ppm) in the final API.[1] Achieving this level necessitates highly efficient and validated removal strategies.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific problems encountered during the purification process.

Issue Observed Probable Cause(s) Recommended Troubleshooting Actions & Rationale
High Residual Palladium (>10 ppm) Post-Purification 1. Strong Pd-Pyridine Complexation: The palladium is solubilized by the product, making standard methods ineffective.[1] 2. Ineffective Purification Method: Column chromatography or crystallization alone is often insufficient.[4][5]1. Employ High-Affinity Scavengers: Use solid-supported scavengers with functional groups that have a stronger affinity for palladium than the pyridine nitrogen. Thiol- (SH), Thiourea-, and Trimercaptotriazine (TMT)-based scavengers are industry standards for this purpose.[6][7][8] 2. Optimize Scavenging Conditions: Systematically vary the scavenger amount (start with 3-10 equivalents relative to Pd), temperature (room temperature to 40-60 °C), and stirring time (2-24 hours) to find the optimal conditions for your specific product. 3. Implement a Multi-Step Strategy: Combine methods. For example, use column chromatography for bulk removal, followed by a scavenger treatment as a polishing step to reach <10 ppm levels.[4][9]
Significant Product Loss During Palladium Removal 1. Non-Specific Adsorption: The purification medium binds the desired product in addition to the palladium. This is a well-documented issue with activated carbon.[3][10] 2. Co-precipitation/Co-crystallization: The palladium-product complex crystallizes along with the pure product.[10][11]1. Screen Scavenger Selectivity: Test different classes of scavengers (e.g., silica-based vs. polymer-based) to identify one with high selectivity for palladium and low affinity for your product.[10] 2. Minimize Scavenger Amount: Once an effective scavenger is identified, perform optimization studies to use the minimum amount necessary for the required palladium removal. 3. Optimize Solvent System: Use a solvent in which your product is highly soluble to minimize its adsorption onto the solid scavenger surface.[10]
Formation of Palladium Black in Reaction Mixture 1. Catalyst Decomposition: The active Pd(0) catalyst has agglomerated and precipitated. This can be caused by exposure to oxygen, high temperatures, or impurities in the reagents.[12][13]1. Initial Filtration: Before any other purification, filter the entire reaction mixture through a pad of Celite® or a similar filter aid to remove the insoluble palladium black.[14][15] This simplifies the subsequent removal of the more challenging soluble palladium species. 2. Process Review: While not a purification step, the formation of palladium black can indicate a suboptimal reaction. Review the reaction setup to ensure a strictly inert atmosphere and appropriate temperature control to prevent catalyst decomposition in future runs.[12]
Section 3: Strategic Workflow for Palladium Removal

A systematic approach is crucial for efficiently developing a robust purification process. The following flowchart outlines a decision-making workflow for palladium removal.

Palladium_Removal_Workflow cluster_start cluster_process cluster_analysis cluster_end start Crude Reaction Mixture (Post-Quench) pd_black_check Palladium Black Visible? start->pd_black_check celite_filter Filter through Celite® Pad primary_purify Primary Purification (e.g., Chromatography, Crystallization) celite_filter->primary_purify analyze_pd Quantify Residual Pd (ICP-MS) primary_purify->analyze_pd scavenge Select & Optimize Scavenger (Thiol, TMT, Carbon, etc.) scavenge->analyze_pd Re-analyze pd_black_check->celite_filter Yes pd_black_check->primary_purify No pd_level_check Residual Pd > 10 ppm? analyze_pd->pd_level_check pd_level_check->scavenge Yes end_product Purified Product (<10 ppm Pd) pd_level_check->end_product No

Caption: Decision workflow for palladium catalyst removal.

Section 4: Detailed Experimental Protocols

The following are generalized, non-optimized starting procedures. They must be adapted and optimized for your specific product and process.

Protocol 1: Palladium Scavenging with Thiol-Functionalized Silica Gel

This method is highly effective for removing soluble Pd(II) species, which are often present after the oxidative addition step in cross-coupling reactions.

  • Dissolution: After initial workup, dissolve the crude product containing this compound derivative in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, DCM) to a concentration of 50-100 mg/mL.

  • Scavenger Addition: Add thiol-functionalized silica gel (e.g., SiliaMetS® Thiol, ISOLUTE® Si-Thiol). A good starting point is 5-10 molar equivalents relative to the initial amount of palladium catalyst used in the reaction.[6][7]

  • Stirring: Stir the suspension at room temperature for 12-16 hours. For particularly stubborn cases, the temperature can be increased to 40-50 °C and the time extended to 24 hours.

  • Filtration: Filter the mixture through a Büchner funnel with a suitable filter paper, ensuring the silica gel is completely retained.

  • Washing: Wash the filter cake (the collected silica gel) with 2-3 portions of fresh solvent to recover any adsorbed product.

  • Concentration & Analysis: Combine the filtrate and washings. Remove the solvent under reduced pressure. Submit a sample of the resulting solid/oil for quantitative palladium analysis by ICP-MS to confirm removal to the target level.[16][17]

Protocol 2: Palladium Removal with Activated Carbon

This is a cost-effective but less selective method. It is often used as a final polishing step or when product loss is not a critical concern.

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add activated carbon (e.g., Darco® KB-B) to the solution. A typical loading is 0.1 to 0.5 weight equivalents (e.g., 10-50g of carbon for 100g of crude product).[3]

  • Stirring: Stir the slurry at room temperature or slightly elevated temperature (e.g., 45 °C) for 2-18 hours.[3]

  • Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles. Caution: Carbon filtration can be slow.

  • Washing: Thoroughly wash the Celite/carbon cake with fresh solvent to minimize product loss.

  • Concentration & Analysis: Concentrate the filtrate and analyze for residual palladium via ICP-MS. Note any significant yield loss.

Section 5: Frequently Asked Questions (FAQs)

Q1: Which specific scavenger is best for my this compound reaction?

A1: There is no universal "best" scavenger, and experimental screening is always recommended. However, for N-heterocyclic products, thiol-functionalized (e.g., SiliaMetS Thiol) and TMT-functionalized (e.g., ISOLUTE Si-TMT) silica gels are excellent starting points due to their very high affinity for palladium, which can outcompete the pyridine coordination.[6][7][8]

Q2: Is it possible to remove the palladium sufficiently with only column chromatography?

A2: It is highly unlikely. While flash chromatography is effective at removing the majority (~90%) of residual palladium, it is rarely sufficient to consistently reach the <10 ppm levels required for APIs.[5] It should be viewed as a bulk reduction step, with a subsequent scavenging treatment required for final polishing.[4][9]

Q3: How do I know if the palladium has been successfully removed?

A3: Visual inspection is unreliable. The only way to confirm successful removal to regulatory standards is through quantitative elemental analysis. The industry-standard methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES), which have detection limits in the parts-per-billion (ppb) range.[16][17]

Q4: Can I reuse the palladium scavenger?

A4: In a research or development setting, it is generally not recommended to reuse scavengers, as their capacity and efficacy will be diminished, and the risk of cross-contamination is high. For large-scale manufacturing, regeneration protocols may be developed, but this requires extensive validation.

References
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology.
  • Bu, X., et al. Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
  • G. E. M. Maguire, et al. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • Palladium Detection for API Purific
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. University of Oxford Department of Pharmacology.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications - Organic Process Research & Development.
  • How can I remove palladium Pd catalyst easily?
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Removal of palladium (Pd)
  • How to Remove Palladium in three easy steps. Biotage.
  • How to remove palladium catalyst
  • Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process. SiliCycle.
  • Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-iodopyridine Reaction Mixtures. Benchchem.
  • Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal.
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
  • Metal scavengers for organic purific
  • What would be a good way to kill leftover palladium
  • Technical Support Center: Palladium Catalyst Removal from 2-Amino-4-bromopyridine Reaction Mixtures. Benchchem.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
  • Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. Benchchem.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn···N Interactions.

Sources

Technical Support Center: Reactions of 2,6-Difluoro-4-iodopyridine with Strong Bases

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of reactions involving 2,6-difluoro-4-iodopyridine and strong bases. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. My goal is to provide you with not just troubleshooting steps, but also the underlying mechanistic rationale to empower you to anticipate and overcome challenges in your experiments.

The unique electronic properties of this compound, stemming from the electron-withdrawing fluorine atoms and the labile iodine atom, make it a valuable precursor.[1] However, these same features can lead to a variety of side reactions when treated with strong bases. This guide will address the most common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise when working with this compound and strong bases.

Q1: I am trying to perform a lithium-halogen exchange on this compound using n-butyllithium to generate the 4-lithiated species, but I am seeing a complex mixture of products. What is going on?

A1: This is a very common issue. While the iodine at the 4-position is the expected site of metal-halogen exchange, several competing reactions can occur.

Primary Suspect: The "Halogen Dance" Reaction

The most likely culprit is a phenomenon known as the "halogen dance" or base-catalyzed halogen migration.[2] In this reaction, the initially formed 4-lithiated species is not stable and can rearrange to a thermodynamically more stable lithiated intermediate before being trapped by an electrophile.[2][3] The fluorine atoms on the pyridine ring can influence the position of this rearrangement.

Troubleshooting Steps & The "Why":

  • Lower the Temperature: Perform the lithium-halogen exchange at a very low temperature (e.g., -78°C or even -100°C) and trap the intermediate quickly with your electrophile. The halogen dance is often temperature-dependent, and lower temperatures can kinetically favor the desired 4-lithiated species.[3]

  • Choice of Base: While n-butyllithium is common, consider using a less nucleophilic but still strong base like lithium diisopropylamide (LDA). LDA is bulkier and can sometimes offer better selectivity for deprotonation over other pathways.

  • Rapid Quenching: Add the electrophile as quickly as possible after the addition of the organolithium reagent to trap the desired intermediate before it has a chance to rearrange.

Q2: I am observing the formation of 3-substituted-2,6-difluoropyridine in my reaction. How is this possible?

A2: The formation of a 3-substituted product strongly suggests a halogen dance has occurred, leading to a 3-lithiated intermediate. This is a known phenomenon in pyridine chemistry.[2][4]

Mechanistic Insight:

The initial metal-halogen exchange at the 4-position generates an aryllithium species. This species can then deprotonate the 3-position of another molecule of this compound or intramolecularly rearrange, leading to a mixture of lithiated species. The 3-lithiated species, once formed, can then react with your electrophile.

Workflow for Diagnosing Halogen Dance:

Caption: Diagnostic workflow for halogen dance side reactions.

Q3: Besides the halogen dance, what other side reactions should I be aware of?

A3: Several other side reactions can complicate your desired transformation.

  • Vicarious Nucleophilic Substitution (VNS): In some cases, instead of a metal-halogen exchange, the strong base can act as a nucleophile, leading to the substitution of a hydrogen atom on the pyridine ring.[5][6] This is particularly relevant if your base has a carbanionic character with a leaving group.[6]

  • Direct Nucleophilic Attack: Highly nucleophilic organolithium reagents can potentially attack the pyridine ring directly, especially at elevated temperatures.

  • Metal-Fluorine Exchange: While less common than iodine exchange, under harsh conditions, exchange of a fluorine atom is a possibility.

Q4: I am considering using a Grignard reagent instead of an organolithium. Is this a viable strategy to avoid these side reactions?

A4: Using a Grignard reagent (e.g., i-PrMgCl) can be an excellent strategy. Magnesium-halogen exchange is often slower and less prone to the halogen dance rearrangement compared to lithium-halogen exchange.[7] This can lead to a cleaner formation of the desired 4-pyridyl Grignard reagent.

Comparative Reactivity of Organometallic Reagents

Reagent TypeRelative ReactivityPropensity for Halogen DanceTypical Conditions
n-ButyllithiumHighHigh-78°C to 0°C
s-ButyllithiumVery HighHigh-78°C
t-ButyllithiumVery HighHigh-78°C
i-PrMgClModerateLow0°C to RT
i-PrMgCl·LiClHighLow to Moderate-20°C to RT

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems.

Problem 1: Low yield of the desired 4-substituted product.
Potential Cause Troubleshooting Step Rationale
Halogen Dance Lower reaction temperature to -100°C. Add electrophile rapidly.Kinetically traps the 4-lithiated species before rearrangement.[3]
Incomplete Reaction Use a stronger organolithium reagent (e.g., s-BuLi or t-BuLi).Ensures complete metal-halogen exchange.
Protonation of Intermediate Ensure rigorously anhydrous conditions. Use freshly distilled solvents.Organolithium reagents are extremely sensitive to moisture.[8]
Side reaction with electrophile Add the organolithium reagent to a mixture of the substrate and electrophile (inverse addition).Can minimize side reactions if the organolithium is reacting with the electrophile.
Problem 2: Formation of multiple, difficult-to-separate byproducts.
Potential Cause Troubleshooting Step Rationale
Multiple Isomers from Halogen Dance Switch to a Grignard reagent (i-PrMgCl or i-PrMgCl·LiCl).Magnesium-halogen exchange is less prone to rearrangement.[7]
Decomposition of Starting Material or Product Maintain low temperatures throughout the reaction and workup.The fluorinated pyridine ring can be sensitive to harsh conditions.
Reaction with Solvent Use a non-reactive solvent like THF or diethyl ether. Avoid halogenated solvents.Strong bases can react with certain solvents.
Experimental Protocol: Minimizing Side Reactions in the Lithiation of this compound

This protocol is designed to favor the formation of the 4-lithiated species while minimizing the halogen dance.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (1.6 M in hexanes)

  • Electrophile of choice

  • Anhydrous quenching solution (e.g., saturated aqueous NH4Cl)

Procedure:

  • Setup: Under an inert atmosphere (argon or nitrogen), add this compound to a flame-dried flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the starting material in anhydrous THF.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition of Base: Slowly add n-butyllithium dropwise to the cooled solution. Monitor the reaction by TLC or LC-MS if possible.

  • Stirring: Stir the reaction mixture at -78°C for 15-30 minutes.

  • Quenching: Add the electrophile dropwise at -78°C.

  • Warming: Slowly warm the reaction to room temperature over 1-2 hours.

  • Workup: Quench the reaction with the appropriate aqueous solution. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Reaction Pathway Visualization:

Reaction_Pathways cluster_main Desired Pathway cluster_side Side Reaction: Halogen Dance Start This compound Intermediate1 4-Lithio-2,6-difluoropyridine (Kinetic Product) Start->Intermediate1 n-BuLi, -78°C Product Desired 4-Substituted Product Intermediate1->Product Electrophile (E+) Intermediate2 3-Lithio-2,6-difluoro-4-iodopyridine (Thermodynamic Product) Intermediate1->Intermediate2 Rearrangement (warming) SideProduct Undesired 3-Substituted Product Intermediate2->SideProduct Electrophile (E+)

Caption: Competing reaction pathways for this compound.

By understanding the potential for these side reactions and implementing the strategies outlined in this guide, you can significantly improve the outcome of your experiments with this compound.

References
  • Bregent, L. et al. (2021). Continuous‐flow halogen dance on 2‐fluoro‐3‐iodopyridine (4) and 3‐fluoro‐4‐iodopyridine (6).
  • Wu, Y.-J. et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Journal of Organic Chemistry, 87(5), 2559-2568. [Link]
  • Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. Arkivoc. [Link]
  • Anonymous. (n.d.). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors.
  • Anonymous. (n.d.). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.
  • Chen, Y.-L. et al. (2004). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. Thieme Connect. [Link]
  • Sammakia, T. et al. (2006). Total Synthesis of Caerulomycin C via the Halogen Dance Reaction. Organic Letters, 8(23), 5421-5423. [Link]
  • Wikipedia. (n.d.). Vicarious nucleophilic substitution. [Link]
  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). [Link]
  • Wikipedia. (n.d.). Metal–halogen exchange. [Link]
  • Mąkosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research, 20(8), 282-289. [Link]
  • U.S. Geological Survey. (n.d.). Aromatic fluorine compounds. X. The 2,3- and 2,6-difluoropyridines. [Link]
  • Grokipedia. (n.d.). Metal–halogen exchange. [Link]
  • Anonymous. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH. [Link]
  • Mąkosza, M. (1994). Vicarious Nucleophilic Substitution of Hydrogen. CHIMIA International Journal for Chemistry, 48(9), 416-419. [Link]
  • Anonymous. (n.d.).
  • MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]
  • Oakwood Chemical. (n.d.). This compound. [Link]
  • Evano, G., & Theunissen, C. (2019). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC - NIH. [Link]
  • The Sheppard Group. (2008). Metal-catalysed halogen exchange reactions of aryl halides. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Organic Chemistry Data. (n.d.). A. Organolithium Reagents. [Link]
  • Wiley Online Library. (n.d.). The Halogen-Metal Interconversion Reaction with Organolithium Compounds. [Link]
  • Anonymous. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH. [Link]
  • Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References. [Link]
  • ChemistryViews. (2024). Continuous-Flow Cross-Coupling Reactions Using Organolithium Reagents. [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2,6-Difluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Difluoro-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection in reactions involving this versatile building block. The unique electronic properties of this compound, stemming from the electron-withdrawing fluorine atoms and the reactive C-I bond, make solvent choice a critical parameter for successful and reproducible outcomes.[1] This document provides in-depth troubleshooting advice and frequently asked questions to empower you to optimize your reactions.

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound, with a focus on solvent-related causes and solutions.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Question: My Suzuki-Miyaura coupling reaction between this compound and an arylboronic acid is giving poor yields. I've tried standard conditions in toluene, but the reaction is sluggish. What could be the problem?

Answer: The issue likely lies in the solvent's inability to adequately facilitate one or more steps in the catalytic cycle. While toluene is a common solvent for cross-coupling, its nonpolar nature can be suboptimal for substrates like this compound.[2][3]

Root Causes & Solutions:

  • Poor Solubility of Reagents: The base (e.g., K₂CO₃, Cs₂CO₃) or the boronic acid may have limited solubility in nonpolar solvents like toluene or hexane. This creates a heterogeneous reaction mixture, slowing down the reaction.

    • Solution: Switch to a more polar aprotic solvent such as 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) . These solvents are better at dissolving the various components of the reaction mixture.[4][5] For Suzuki reactions, the addition of water as a co-solvent can sometimes be beneficial, but should be carefully controlled to avoid side reactions.[4]

  • Catalyst Stability and Activity: The nature of the solvent can significantly impact the stability and reactivity of the palladium catalyst.[3][5] In some cases, coordinating solvents can stabilize the active catalytic species or even alter the reaction's selectivity.[6]

    • Solution: For Suzuki couplings, a mixture of toluene/ethanol or dioxane/water can be effective. For Sonogashira reactions, solvents like DMF or THF with an amine base (e.g., triethylamine) are often good starting points.[7][8][9] Buchwald-Hartwig aminations are commonly performed in toluene, THF, or dioxane .[10][11]

  • Transmetalation Step (Suzuki Coupling): The transmetalation step in a Suzuki coupling requires activation of the organoboron species by a base.[12] The solvent can influence the efficacy of the base.

    • Solution: Polar aprotic solvents can enhance the basicity of common carbonate bases, thereby accelerating the transmetalation step.

Troubleshooting Workflow for Low Yield in Cross-Coupling:

G start Low Yield in Cross-Coupling check_solubility Are all reagents soluble in the current solvent? start->check_solubility change_solvent Switch to a more polar aprotic solvent (e.g., Dioxane, THF, DMF). check_solubility->change_solvent No check_temp Is the reaction temperature optimal? check_solubility->check_temp Yes success Improved Yield change_solvent->success increase_temp Increase reaction temperature. Consider microwave irradiation. check_temp->increase_temp No check_catalyst Is the catalyst/ligand system appropriate for this substrate? check_temp->check_catalyst Yes increase_temp->success screen_ligands Screen alternative phosphine ligands (e.g., SPhos, XPhos). check_catalyst->screen_ligands No check_base Is the base strength and solubility adequate? check_catalyst->check_base Yes screen_ligands->success change_base Switch to a stronger or more soluble base (e.g., CsF, K3PO4). check_base->change_base No check_base->success Yes change_base->success

Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.

Issue 2: Formation of Side Products (e.g., Protodeiodination, Homocoupling)

Question: In my Sonogashira coupling, I'm observing a significant amount of the starting material being converted back to 2,6-difluoropyridine (protodeiodination) and some homocoupling of my alkyne. How can I minimize these side reactions?

Answer: These side reactions are often exacerbated by the choice of solvent and the presence of impurities like water.

Root Causes & Solutions:

  • Protodeiodination: This occurs when the aryl-palladium intermediate reacts with a proton source instead of the coupling partner. Water is a common culprit.[13]

    • Solution: Use anhydrous solvents and ensure all reagents are thoroughly dried. Performing the reaction under a strict inert atmosphere (e.g., argon or nitrogen) is also crucial. Degassing the solvent prior to use can help remove dissolved oxygen and moisture.[7]

  • Homocoupling (Glaser Coupling): The homocoupling of terminal alkynes in Sonogashira reactions is often catalyzed by the copper(I) co-catalyst in the presence of oxygen.

    • Solution: As with protodeiodination, using degassed, anhydrous solvents and maintaining an inert atmosphere is key. Minimizing the reaction time after the consumption of the starting material can also prevent further homocoupling.[7]

  • Solvent-Catalyst Interactions: Certain solvents can influence the relative rates of the desired cross-coupling versus undesired side reactions.

    • Solution: For Sonogashira reactions, a common solvent system is a mixture of an aprotic solvent like THF or DMF and an amine base like triethylamine or diisopropylethylamine , which also acts as a solvent.[8]

Issue 3: Low or No Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to displace the iodine in this compound with an amine nucleophile, but the reaction is not proceeding in THF. What am I doing wrong?

Answer: While the fluorine atoms activate the pyridine ring towards nucleophilic attack, the choice of solvent is paramount for a successful SNAr reaction. THF might not be polar enough to facilitate this reaction efficiently.

Root Causes & Solutions:

  • Stabilization of the Meisenheimer Complex: SNAr reactions proceed through a negatively charged intermediate called a Meisenheimer complex.[14][15] Polar aprotic solvents are essential to stabilize this charged intermediate, thereby lowering the activation energy of the reaction.[14]

    • Solution: Switch to a highly polar aprotic solvent like DMF, dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) .[14][16] These solvents will significantly accelerate the rate of SNAr reactions.

  • Nucleophile Reactivity: Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[14][16]

    • Solution: If a protic solvent must be used, a stronger base may be required to deprotonate the nucleophile and increase its reactivity. However, polar aprotic solvents are generally the preferred choice.[14]

Solvent Polarity and SNAr Reaction Rate:

Caption: Effect of solvent polarity on the SNAr reaction pathway.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react in a palladium-catalyzed cross-coupling reaction on this compound?

A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl >> F.[17] The Carbon-Iodine bond is significantly weaker and more susceptible to oxidative addition to the palladium catalyst than the Carbon-Fluorine bond. Therefore, the C-I bond at the 4-position is the exclusive site of reaction under standard cross-coupling conditions. The C-F bonds will remain intact.

Q2: What is the best starting point for solvent selection in a Suzuki coupling with this compound?

A2: A good starting point is a polar aprotic solvent or a mixture containing one. This is due to the need to dissolve the polar reaction components and facilitate the catalytic cycle. Below is a table of commonly used solvent systems for Suzuki reactions.

Solvent SystemBaseTypical TemperatureNotes
1,4-Dioxane / H₂OK₂CO₃, K₃PO₄80-100 °CA versatile and widely used system. The water ratio needs to be optimized.
Toluene / EtOH / H₂ONa₂CO₃80-110 °CThe alcohol co-solvent can aid in the solubility of reagents.[18]
DMFCsF, K₂CO₃80-120 °CGood for less reactive substrates due to its high boiling point and polarity.[4]
THFK₂CO₃, CsF60-70 °CA lower boiling point option, suitable for more reactive coupling partners.

Q3: Can the solvent itself react with this compound?

A3: Yes, under certain conditions. Nucleophilic solvents, such as alcohols (methanol, ethanol), can act as nucleophiles in SNAr reactions, especially in the presence of a strong base which would generate the corresponding alkoxide.[14] If this is not the desired outcome, it is crucial to use a non-nucleophilic, aprotic solvent.

Q4: I'm having difficulty removing high-boiling point solvents like DMF or DMSO after the reaction. What are some effective strategies?

A4: This is a common challenge. Here are a few strategies:

  • Aqueous Work-up: Perform multiple extractions with a water-immiscible solvent (e.g., ethyl acetate, dichloromethane). DMF and DMSO are water-soluble and will partition into the aqueous layer.

  • Azeotropic Removal: For residual amounts, co-evaporation with a lower boiling point solvent that forms an azeotrope with the high-boiling solvent (e.g., toluene or heptane) can be effective.

  • Lyophilization (Freeze-drying): If the product is non-volatile and stable, lyophilization can be an effective, albeit slower, method for removing residual water and solvent.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and H₂O (4:1 v/v)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019).
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.).
  • PYRIDINE, 2,6-DIFLUORO-4-IODO- | 685517-71-9 - ChemicalBook. (2025).
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.).
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate. (2025).
  • Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing). (2021).
  • PYRIDINE, 2,6-difluoro-4-iodo- - CymitQuimica. (n.d.).
  • Troubleshooting low reactivity in 5-Chloro-2-fluoropyridin-3-amine couplings - Benchchem. (n.d.).
  • Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine - Benchchem. (n.d.).
  • Managing solvent effects in fluoropyridine reactions - Benchchem. (n.d.).
  • What is the best procedure for Sonogashira coupling? - ResearchGate. (2014).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (2025).
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics - ACS Publications. (n.d.).
  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022).
  • Sonogashira Cross-Coupling - J&K Scientific LLC. (2021).
  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - ResearchGate. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Solvent effects on the reactivity of 3,4,5-Tribromo-2,6-dimethylpyridine - Benchchem. (n.d.).
  • Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition | Asian Journal of Chemistry. (2014).

Sources

column chromatography conditions for purifying 2,6-Difluoro-4-iodopyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2,6-difluoro-4-iodopyridine and its derivatives. These compounds are critical intermediates in medicinal chemistry, but their unique electronic and physical properties can present challenges during chromatographic purification. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common issues and streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound derivatives with column chromatography?

The primary challenges stem from the inherent properties of the molecule. The pyridine nitrogen is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and poor separation.[1] Furthermore, some halogenated pyridines can be sensitive and potentially degrade on silica gel, especially if the crude material contains acidic or basic impurities.[1][2] The introduction of fluorine atoms can also significantly alter the polarity of the molecule compared to its non-fluorinated analogs, requiring careful optimization of the mobile phase.[3]

Q2: What is the best stationary phase for purifying these compounds?

For most routine purifications, standard flash-grade silica gel (230-400 mesh) is the workhorse and most cost-effective option.[4] However, its acidic nature is the main drawback.

To mitigate issues with silica:

  • Deactivated Silica: You can add a small amount of a basic modifier, like triethylamine (TEA) or pyridine (~0.1-1%), to the mobile phase.[5] This neutralizes the acidic sites on the silica, preventing strong interactions with the basic pyridine nitrogen and dramatically reducing peak tailing.

  • Alternative Stationary Phases: If issues persist, especially compound degradation or inseparable impurities, consider other options:

    • Alumina (neutral or basic): A good alternative for acid-sensitive or very basic compounds.

    • Reversed-Phase Silica (C18): Useful if your compound is sufficiently non-polar to be retained. The mobile phase is typically a polar mixture, like water/acetonitrile or water/methanol.[6]

    • Fluorinated Phases (e.g., Pentafluorophenyl - PFP): These specialized columns can offer unique selectivity for halogenated compounds through fluorophilic interactions, sometimes providing superior separation from their des-fluoro or other halogenated analogs.[7][8]

Q3: How do I select an appropriate mobile phase (eluent)?

Mobile phase selection is critical and should always begin with Thin-Layer Chromatography (TLC) analysis.[6]

  • Starting Point: A mixture of a non-polar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate (EtOAc) is the most common and effective system for many pyridine derivatives.[4][6]

  • TLC Goal: The goal is to find a solvent ratio that gives your desired compound an Rf value of approximately 0.2-0.4 .[6] This Rf range typically ensures good separation and a reasonable elution time from the column.

    • If the Rf is too high (spot near the solvent front), the eluent is too polar; decrease the amount of ethyl acetate.[9]

    • If the Rf is too low (spot near the baseline), the eluent is not polar enough; increase the amount of ethyl acetate.[9]

  • Other Systems: For more polar derivatives, a dichloromethane (DCM)/methanol (MeOH) system may be necessary.[5]

  • Gradient Elution: If there is a large polarity difference between your product and impurities, a gradient elution (gradually increasing the mobile phase polarity during the run) can improve separation quality and reduce run time.[6][10]

Q4: My compound is a solid. Should I use column chromatography or recrystallization?

Both are powerful techniques, and the choice depends on the impurity profile.

  • Recrystallization: This is highly effective for removing small amounts of impurities from a solid product, especially if the impurities have different solubility profiles. It can often yield very high purity material but may result in significant yield loss if not optimized.[6][11] Common solvent systems for recrystallization of similar compounds include hexane/ethyl acetate or ethanol/water mixtures.[11]

  • Column Chromatography: This is more versatile for separating mixtures with multiple components or when impurities have polarities very similar to the product.[9] It is also the primary method for purifying oils or non-crystalline solids.[6]

For achieving the highest purity, a sequential purification involving column chromatography followed by recrystallization is often the best approach.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

Problem 1: Poor Separation or Co-elution of Impurities

Possible Cause: The selectivity of your chosen chromatography system (stationary and mobile phase combination) is insufficient to resolve the product from one or more impurities.

Solutions & Optimization:

  • Optimize the Mobile Phase: Small changes in solvent composition can lead to large changes in resolution.[10] Prepare several TLC plates with slightly different solvent ratios (e.g., 90:10, 85:15, 80:20 Hex/EtOAc) to find the optimal system.

  • Change Solvent Selectivity: If optimizing the ratio of your current system fails, switch one of the solvents. For example, instead of hexanes/ethyl acetate, try hexanes/dichloromethane or hexanes/diethyl ether. Solvents from different selectivity groups can alter the interactions with your compounds and improve separation.[10]

  • Implement Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving highly polar impurities on the column.[6][10]

  • Change the Stationary Phase: If mobile phase optimization fails, the issue is likely the stationary phase's lack of selectivity. Switching from silica gel to alumina, a C18 reversed-phase column, or a specialized PFP column may provide the necessary resolution.[6][7]

Troubleshooting Workflow: Improving Poor Resolution

G start Poor Separation (Co-eluting Peaks) check_rf Is product Rf on TLC between 0.2 and 0.4? start->check_rf adjust_polarity Adjust Hex/EtOAc ratio to target Rf ≈ 0.3 check_rf->adjust_polarity No change_solvent Change Solvent System (e.g., Hex/DCM or Tol/EtOAc) check_rf->change_solvent Yes adjust_polarity->change_solvent No Improvement success Resolution Achieved adjust_polarity->success Success gradient Try Gradient Elution change_solvent->gradient No Improvement change_solvent->success Success change_stationary_phase Change Stationary Phase (e.g., Alumina, C18, PFP) gradient->change_stationary_phase No Improvement gradient->success Success change_stationary_phase->success Success

Caption: A decision tree for systematically troubleshooting poor chromatographic separation.

Problem 2: Significant Peak Tailing or Streaking on TLC/Column

Possible Cause: Strong, undesirable interactions between the basic pyridine nitrogen of your compound and the acidic silanol groups on the silica gel surface.[1] This causes a portion of the molecules to "stick" to the stationary phase, eluting slowly and creating a tail.

Solutions & Optimization:

  • Add a Basic Modifier: This is the most common and effective solution. Add 0.1-1% triethylamine (TEA) to your mobile phase.[5] The TEA is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your pyridine derivative to pass through without tailing.

  • Use a Less Acidic Stationary Phase: Switch to neutral alumina or deactivated silica gel.

  • Check Sample Concentration: Overloading the column can cause band broadening and tailing. Ensure you are not loading too much crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Problem 3: Low Recovery or Suspected Compound Degradation

Possible Cause: The compound may be unstable on the acidic silica gel surface, leading to decomposition during the purification process.[12] Alternatively, the compound may be irreversibly adsorbed to the stationary phase.

Solutions & Optimization:

  • Perform a Stability Test (2D TLC): This quick test can determine if your compound is degrading on silica.[12] See the protocol below. If degradation is observed, you must avoid silica gel.

  • Minimize Contact Time: Use flash chromatography with positive pressure to move the compound through the column more quickly, reducing the time it spends in contact with the silica.

  • Switch to an Inert Stationary Phase: Use a less reactive stationary phase like neutral alumina or consider reversed-phase chromatography.[6]

  • Workup Neutralization: Ensure your crude product is thoroughly neutralized after the reaction workup. Residual acid or base can catalyze degradation on the column.

Workflow: Assessing Compound Stability on Silica Gel

G cluster_0 2D TLC Stability Test cluster_1 Interpreting the Result spot 1. Spot sample on TLC plate corner develop1 2. Develop in Eluent (1st Dimension) spot->develop1 dry_rotate 3. Dry plate completely & rotate 90° develop1->dry_rotate develop2 4. Develop again in the SAME eluent (2nd Dimension) dry_rotate->develop2 result Visualize Plate develop2->result stable Single spot on diagonal? COMPOUND IS STABLE result->stable unstable Multiple spots/streaking off the diagonal? COMPOUND IS DEGRADING result->unstable

Caption: Workflow for conducting a 2D TLC test to check for compound degradation on silica gel.


Experimental Protocols

Protocol 1: Standard Flash Column Chromatography (Normal Phase)

This protocol outlines a standard procedure for purifying 50-500 mg of a crude this compound derivative.

1. TLC Analysis & Solvent Selection: a. Dissolve a small amount of crude material in a suitable solvent (e.g., DCM or EtOAc). b. Spot the solution on at least three TLC plates. c. Develop each plate in a different mobile phase system (e.g., 95:5, 90:10, 85:15 Hexanes:EtOAc). d. Visualize the plates under UV light. e. Select the solvent system that provides an Rf of ~0.3 for the target compound and the best separation from impurities.[5] If tailing is observed, add 0.5% TEA to the chosen eluent.

2. Column Packing (Slurry Method): a. Select an appropriate size glass column. b. Plug the bottom of the column with a small piece of cotton or glass wool, then add a thin layer of sand.[9] c. In a beaker, prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes).[6] d. Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.[6] e. Open the stopcock to drain some solvent, allowing the silica to pack. Do not let the top of the silica bed run dry. f. Add another thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.[9]

3. Sample Loading (Wet Loading): a. Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane (DCM) or your eluent.[13] Using too much solvent will broaden the initial band and lead to poor separation. b. Using a pipette, carefully add the dissolved sample to the top of the silica bed.[14] c. Open the stopcock and allow the sample to absorb onto the silica until the liquid level reaches the top of the sand. d. Carefully rinse the flask with a tiny amount of eluent and add it to the column, again letting it absorb. Repeat twice.

4. Elution and Fraction Collection: a. Carefully fill the column with the mobile phase. b. Apply gentle positive pressure using a pump or regulated air line to achieve a steady flow rate. c. Begin collecting fractions in test tubes immediately.[5] d. Monitor the progress of the separation by periodically analyzing the collected fractions with TLC. e. Once the desired compound has fully eluted, combine the pure fractions, and remove the solvent under reduced pressure.[6]

Protocol 2: Dry Loading for Poorly Soluble or Concentrated Samples

Use this method when your compound is not very soluble in the starting eluent or to achieve a very tight starting band for difficult separations.

  • Dissolve your crude product in a minimal amount of a low-boiling-point solvent (e.g., DCM, acetone).[5]

  • Add a small amount of silica gel (2-3 times the weight of your crude material) to the solution.

  • Remove the solvent completely under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This is your crude material adsorbed onto silica.[5]

  • Pack the column as described in Protocol 1.

  • Carefully add your dry-loaded silica onto the top layer of sand in the packed column.

  • Add another thin layer of sand on top of the dry-loaded silica.

  • Proceed with elution as described in Protocol 1.

Data Summary Table

ProblemCommon Cause(s)Recommended Solutions
Poor Separation - Incorrect mobile phase polarity.- Insufficient selectivity.- Optimize mobile phase using TLC (target Rf ~0.3).- Try a different solvent system (e.g., switch EtOAc for DCM).- Use gradient elution.- Change stationary phase (Alumina, C18).[6]
Peak Tailing - Strong interaction of basic pyridine with acidic silica.- Add 0.1-1% triethylamine (TEA) to the eluent.[5]- Use neutral alumina as the stationary phase.
Low Recovery - Compound degradation on silica.- Irreversible adsorption.- Product loss during workup.- Perform a 2D TLC stability test.[12]- Use a more inert stationary phase (e.g., alumina).- Minimize column contact time (run faster).- Ensure all transfers are quantitative.[9]
Compound Fails to Elute - Mobile phase is not polar enough.- Compound is ionic or extremely polar.- Gradually increase eluent polarity (gradient).- Switch to a more polar solvent system (e.g., DCM/MeOH).- Consider reversed-phase or ion-exchange chromatography.

References

  • Technical Support Center: Purification of Fluorinated Pyridine Intermediates. (2025). BenchChem.
  • Troubleshooting low yield in heterocycle fluorination reactions. (2025). BenchChem.
  • Overcoming challenges in the purification of pyridine compounds. (2025). BenchChem.
  • Technical Support Center: Stability of Fluorinated Pyridines in Solution. (n.d.). BenchChem.
  • An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine. (2025). BenchChem.
  • Technical Support Center: Purification of 2,6-Dichloro-4-iodopyridine Reaction Products. (2025). BenchChem.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (2025). BenchChem.
  • Technical Support Center: Purification of Crude 2,6-dichloro-4-iodopyridine. (2025). BenchChem.
  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2013). ACS Publications.
  • PYRIDINE, 2,6-DIFLUORO-4-IODO-. (2025). ChemicalBook.
  • A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. (n.d.). The Royal Society of Chemistry.
  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). Buchi.
  • Chromatography: How to Run a Small Scale Flash Column. (n.d.). University of Rochester, Department of Chemistry.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Chromatography: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry.
  • Column Chromatography (Purification). (2013). YouTube.
  • Questions about Column Chromatography. (2016). Reddit.
  • Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. (2015). PubMed.

Sources

Technical Support Center: Managing the Thermal Stability of 2,6-Difluoro-4-iodopyridine in Heated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Difluoro-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for managing the thermal stability of this versatile building block in heated reactions. Our goal is to equip you with the knowledge to anticipate challenges, optimize your reaction conditions, and ensure the safe and successful use of this compound in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the known thermal stability of this compound?

A1: While a specific decomposition temperature for this compound is not extensively reported in the literature, its structural features provide clues to its thermal behavior. The presence of two electron-withdrawing fluorine atoms is known to enhance the thermal stability of the pyridine ring.[1][2] However, the carbon-iodine (C-I) bond is the weakest among carbon-halogen bonds, making it susceptible to cleavage at elevated temperatures. For a related compound, 4-iodopyridine, a decomposition temperature of 274-276 °C has been reported. Given these opposing factors, it is crucial to experimentally determine the thermal stability of this compound for your specific application. We recommend performing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to establish a safe operating temperature range.[3][4][5]

Q2: What are the primary signs of decomposition of this compound in a heated reaction?

A2: Visual indicators of decomposition can include a change in the reaction mixture's color, often to a dark brown or black, which may suggest the formation of elemental iodine or other degradation products. Analytically, you may observe the formation of 2,6-difluoropyridine as a byproduct (from protodehalogenation), the appearance of homocoupled products, or a general decrease in the yield of your desired product. Monitoring your reaction by techniques like TLC, GC-MS, or LC-MS can help in the early detection of these issues.

Q3: How should I store this compound to ensure its stability?

A3: To maintain the integrity of this compound, it is recommended to store it in a cool, dark place, under an inert atmosphere (e.g., argon or nitrogen).[6] Exposure to light and air can potentially lead to degradation over time. Proper storage is the first step in ensuring reproducible results in your heated reactions.

Troubleshooting Guide for Heated Reactions

This section addresses specific issues you might encounter when using this compound in heated reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).

Issue 1: Low or No Yield of the Desired Product

Q: My reaction is not proceeding, or the yield is significantly lower than expected. What are the potential causes related to the stability of this compound?

A: Low yields can stem from several factors, including the thermal degradation of your starting material. Here’s a systematic approach to troubleshoot this issue:

  • Assess Thermal Stability: The primary suspect is the decomposition of this compound at your reaction temperature. The C-I bond is susceptible to homolytic cleavage at elevated temperatures, which can initiate radical side reactions.[5]

    • Recommendation: If you haven't already, perform a TGA/DSC analysis to determine the onset of decomposition for your specific batch of the compound. This will provide a definitive upper-temperature limit for your reaction.

  • Reaction Temperature Optimization: Many cross-coupling reactions require heat to proceed efficiently. However, excessive temperatures can accelerate the decomposition of your starting material.

    • Recommendation: Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve the overall yield by minimizing degradation. A temperature screen is often a worthwhile investment of time.

  • Solvent and Base Selection: The choice of solvent and base can influence the stability of this compound.

    • Causality: Protic solvents can participate in hydrogen bonding and may not be ideal for all reaction types. Certain bases can promote side reactions or the decomposition of your starting material.[7]

    • Recommendation: For reactions like Suzuki-Miyaura, a mixture of an aprotic polar solvent (e.g., dioxane, DMF) and water is common. For Sonogashira couplings, an amine base in a solvent like THF or DMF is often used.[8][9] If you suspect base-mediated decomposition, consider using a milder base (e.g., K₂CO₃ instead of Cs₂CO₃ or an organic base).

  • Catalyst and Ligand Choice: The palladium catalyst and its associated ligand are critical for a successful cross-coupling reaction. Catalyst deactivation can be a significant issue.[10][11][12]

    • Causality: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity. Furthermore, high temperatures can lead to the formation of palladium black (inactive palladium nanoparticles).

    • Recommendation: For challenging couplings with electron-rich pyridines, consider using more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands) which can promote the oxidative addition step and stabilize the catalyst.[13]

Issue 2: Formation of Significant Side Products

Q: I am observing significant amounts of 2,6-difluoropyridine (protodehalogenation) and/or homocoupled products in my reaction mixture. How can I minimize these?

A: The formation of these side products is a strong indicator that undesired reaction pathways are competing with your desired transformation.

  • Protodehalogenation (Loss of Iodine): This occurs when the iodine atom is replaced by a hydrogen atom.

    • Causality: This can happen through a radical pathway initiated by thermal cleavage of the C-I bond, followed by hydrogen abstraction from the solvent or other reaction components. It can also be a competing pathway in the catalytic cycle if transmetalation is slow.[13]

    • Recommendation:

      • Lower the reaction temperature: This is the most direct way to reduce thermally induced C-I bond cleavage.

      • Ensure anhydrous conditions: Water can sometimes be a proton source for protodehalogenation.

      • Optimize the base: A stronger base might accelerate the desired catalytic cycle, outcompeting the protodehalogenation pathway.

  • Homocoupling (Glaser or Ullmann-type): This results in the formation of a dimer of your alkyne (in Sonogashira) or your boronic acid/ester (in Suzuki).

    • Causality: In Sonogashira reactions, homocoupling is often copper-catalyzed and occurs in the presence of oxygen. In Suzuki reactions, it can be promoted by the palladium catalyst under certain conditions.

    • Recommendation:

      • Maintain a strict inert atmosphere: Thoroughly degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

      • Use fresh, high-quality reagents: Old or impure reagents can contribute to side reactions.

      • Optimize catalyst loading: In some cases, a lower catalyst loading can reduce the rate of homocoupling.

Experimental Protocols

Protocol 1: Determination of Thermal Stability using TGA/DSC

This protocol provides a general guideline for assessing the thermal stability of this compound.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean TGA/DSC pan.

  • Instrument Setup:

    • Place the sample pan in the TGA/DSC instrument.

    • Use an inert atmosphere (e.g., nitrogen) with a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature of at least 350 °C.

  • Data Analysis:

    • TGA Curve: The onset of weight loss indicates the temperature at which the compound begins to decompose.

    • DSC Curve: Endothermic or exothermic peaks can indicate phase transitions (melting) or decomposition events. An exothermic decomposition is a significant safety concern.[3][4][5]

Parameter Description
Tonset (TGA) The temperature at which significant weight loss begins. This should be considered the upper limit for your reaction temperature.
Melting Point (DSC) An endothermic peak corresponding to the melting of the solid.
Decomposition (DSC) A sharp exothermic or endothermic peak that coincides with weight loss in the TGA curve.
Protocol 2: General Procedure for a Heated Cross-Coupling Reaction

This is a generalized protocol that should be optimized for your specific substrates and reaction type.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), your coupling partner (e.g., boronic acid/ester or terminal alkyne, 1.1-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • If required for the specific reaction (e.g., Sonogashira), add the copper co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Base Addition: Add the degassed solvent and then the base under a positive pressure of inert gas.

  • Heating and Monitoring:

    • Heat the reaction mixture to the desired temperature (determined to be safely below the decomposition temperature) with vigorous stirring.

    • Monitor the progress of the reaction by TLC or GC-MS at regular intervals.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Perform an appropriate aqueous work-up to remove the base and other inorganic salts.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction check_temp Is Reaction Temperature below T_decomposition? start->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp No check_reagents Are Reagents and Solvents Pure and Anhydrous? check_temp->check_reagents Yes lower_temp->check_reagents purify_reagents Purify/Replace Reagents and Dry Solvents check_reagents->purify_reagents No check_conditions Are Catalyst, Ligand, and Base Optimal? check_reagents->check_conditions Yes purify_reagents->check_conditions optimize_conditions Screen Catalysts, Ligands, and Bases check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_conditions->success

Caption: Troubleshooting workflow for low-yield reactions.

Decomposition_Pathways cluster_thermal Thermal Stress (Heat) cluster_side_reactions Side Reactions start This compound cleavage Homolytic C-I Bond Cleavage start->cleavage Δ radical 2,6-Difluoropyridin-4-yl Radical + I• cleavage->radical protodehalogenation Protodehalogenation (e.g., from solvent) radical->protodehalogenation dimerization Dimerization radical->dimerization product1 2,6-Difluoropyridine protodehalogenation->product1 product2 Iodinated Bipyridine Derivatives dimerization->product2

Caption: Potential thermal decomposition pathways.

References

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. Molecules. [Link]
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. [Link]
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]
  • Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH. [Link]
  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formul
  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]
  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogen
  • Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determin
  • Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. RSC Publishing. [Link]
  • How can I solve my problem with Suzuki coupling?.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. News-Medical. [Link]
  • Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants.
  • Poisoning and deactivation of palladium catalysts.
  • Poisoning and deactivation of palladium c
  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
  • UV photolysis for accelerating pyridine biodegrad
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Failed suzuki coupling, any suggenstions?. Reddit. [Link]
  • The impact of carbon-hydrogen bond dissociation energies on the prediction of the cytochrome P450 mediated major metabolic site of drug-like compounds. PubMed. [Link]
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms. Scholar Commons. [Link]
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines.
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a C
  • The thermal decomposition of azidopyridines.
  • Kinetics of the Thermal Decomposition of Pyridine. WMU's ScholarWorks. [Link]
  • Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. MDPI. [Link]
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Iodopyridine: Common isomorphs, synthesis, side effects and applic
  • Direct regioselective C-3 halogenation of pyridines.
  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and deriv
  • 4-Iodopyridine. PubChem. [Link]
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]
  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
  • π-Bond Dissociation Energies: C–C, C–N, and C–O.

Sources

preventing dehalogenation of 2,6-Difluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,6-Difluoro-4-iodopyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during its use in complex organic syntheses. As a critical building block in pharmaceutical and materials science research, understanding its reactivity and potential pitfalls is paramount to experimental success.[1][2] This resource leverages field-proven insights and mechanistic principles to help you navigate challenges, particularly the common side reaction of dehalogenation.

Understanding the Challenge: The Lability of the C-I Bond

This compound is a valuable reagent due to its distinct reactivity sites. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-fluorine (C-F) bonds, allowing for selective functionalization at the 4-position through various cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1] However, the electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen makes the C4 position highly susceptible to a competing side reaction: hydrodehalogenation , where the iodine atom is replaced by a hydrogen atom.[3] This guide will address the common causes of this undesired reaction and provide robust strategies to mitigate it.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant amounts of the dehalogenated byproduct, 2,6-difluoropyridine, in my Suzuki-Miyaura coupling reaction. What's causing this and how can I fix it?

A1: The Root of the Problem

Hydrodehalogenation in palladium-catalyzed cross-coupling reactions is a common issue.[4] It often arises after the initial oxidative addition of the aryl iodide to the Pd(0) catalyst. The resulting Ar-Pd(II)-I complex is an intermediate that should ideally proceed to transmetalation with the boronic acid. However, it can instead react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated arene.[4]

Potential Hydride Sources:

  • Solvent: Protic solvents like alcohols (e.g., methanol, isopropanol) or even residual water can act as hydride donors.[3][5]

  • Base: Certain bases, particularly alkoxides or those containing trace formate impurities, can generate palladium-hydride species.[4]

  • Amine Bases: Tertiary amines used as bases can sometimes be a source of hydrides.[4]

Troubleshooting Flowchart: Minimizing Dehalogenation in Suzuki Coupling

G cluster_0 Problem Identification cluster_1 Primary Troubleshooting Steps cluster_2 Solvent Optimization cluster_3 Base Optimization cluster_4 Ligand Selection cluster_5 Outcome start High % of Dehalogenated Byproduct Observed solvent Change Solvent start->solvent Is solvent a potential hydride source? base Optimize Base start->base Is the base too strong or a hydride source? ligand Screen Ligands start->ligand Is reductive elimination slow? aprotic Switch to Aprotic Solvents (Toluene, Dioxane, THF) solvent->aprotic weaker_base Use Weaker Inorganic Base (K₂CO₃, Cs₂CO₃, K₃PO₄) base->weaker_base bulky_ligand Employ Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) ligand->bulky_ligand dry Ensure Anhydrous Conditions aprotic->dry end Minimized Dehalogenation, Improved Product Yield dry->end avoid_alkoxide Avoid Strong Alkoxide Bases weaker_base->avoid_alkoxide avoid_alkoxide->end nhc_ligand Consider N-Heterocyclic Carbene (NHC) Ligands bulky_ligand->nhc_ligand nhc_ligand->end

Caption: Troubleshooting workflow for Suzuki coupling dehalogenation.

Recommended Protocol Adjustments:

ParameterStandard Condition (Prone to Dehalogenation)Recommended AdjustmentRationale
Solvent Alcohols, DMF, excess waterAprotic solvents like Toluene, Dioxane, or THF.[6][7]Minimizes the presence of hydride donors. While some water is often necessary for Suzuki reactions, using rigorously dried aprotic solvents is a good starting point.[6]
Base Strong alkoxide bases (e.g., NaOtBu)Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[6]Less likely to act as a hydride source or promote side reactions. K₃PO₄ is often an excellent choice.
Ligand PPh₃Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).[6][8][9]These ligands promote faster reductive elimination of the desired product, outcompeting the dehalogenation pathway.[4][8]
Catalyst Pd(PPh₃)₄Pre-catalysts like (IPr)Pd(allyl)Cl or systems using Pd(OAc)₂ with a specific ligand.[10]Pre-catalysts can ensure the formation of the active Pd(0) species more cleanly and efficiently.
Q2: My Buchwald-Hartwig amination is failing, and all I isolate is 2,6-difluoropyridine. What is happening?

A2: The Amination/Dehalogenation Competition

Similar to Suzuki coupling, the Buchwald-Hartwig amination is susceptible to hydrodehalogenation.[11] The key intermediate, an arylpalladium amido complex, must undergo reductive elimination to form the C-N bond. If this step is slow, a competing pathway, β-hydride elimination (if the amine has a β-hydrogen), or reaction with an external hydride source can lead to dehalogenation.[11]

Key Factors to Consider:

  • Base Strength: Very strong bases like NaOtBu or LiHMDS, while often necessary for amine deprotonation, can also promote dehalogenation pathways.[12]

  • Ligand Choice: The ligand is crucial. It must facilitate both oxidative addition and the final reductive elimination. Suboptimal ligands can stall the catalytic cycle, allowing more time for side reactions.[11]

  • Temperature: Higher temperatures can sometimes accelerate dehalogenation more than the desired C-N bond formation.[13]

Experimental Protocol: Optimized Buchwald-Hartwig Amination to Suppress Dehalogenation

  • Reagent Preparation: In a glovebox, add this compound (1.0 equiv), the desired amine (1.2 equiv), a bulky biarylphosphine ligand like XPhos (4 mol%), and Pd₂(dba)₃ (2 mol%) to a dry Schlenk tube.

  • Base Addition: Add a weaker base such as Cs₂CO₃ (1.5 equiv).

  • Solvent: Add anhydrous toluene as the solvent.

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, a careful, incremental increase in temperature may be necessary.

Mechanistic Diagram: Desired vs. Undesired Pathways

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(I)L₂ Pd0->OxAdd Oxidative Addition ArI Ar-I (2,6-F₂-4-I-Py) ArI->OxAdd Amido Ar-Pd(II)(NR₂)L OxAdd->Amido Amine Coordination & Deprotonation PdH Ar-Pd(II)(H)L₂ OxAdd->PdH Reaction with Hydride Source Amine R₂NH Amine->Amido Base Base Base->Amido Product Ar-NR₂ (Desired Product) Amido->Product Reductive Elimination (Fast, Favored) Product->Pd0 Dehalogenated Ar-H (Byproduct) Dehalogenated->Pd0 HydrideSource [H]⁻ Source (Solvent, Base, H₂O) HydrideSource->PdH PdH->Dehalogenated Reductive Elimination (Slow, Undesired)

Caption: Competing pathways in Buchwald-Hartwig amination.

Q3: Can I perform a Sonogashira coupling without causing dehalogenation? The C-I bond seems too reactive.

A3: Balancing Reactivity in Sonogashira Couplings

Yes, successful Sonogashira couplings are possible, but conditions must be carefully controlled. The standard Sonogashira conditions often employ a palladium catalyst, a copper(I) co-catalyst, and an amine base (like triethylamine or diisopropylamine) which also serves as the solvent.[14] This environment can be conducive to dehalogenation.

Strategies for a Successful Sonogashira Coupling:

  • Copper-Free Conditions: The copper co-catalyst can sometimes promote side reactions. Copper-free Sonogashira protocols, often requiring a different ligand/palladium source, can be cleaner.

  • Ligand Choice: The choice of phosphine ligand is critical. Using a ligand that promotes a fast catalytic cycle is key. For electron-deficient substrates, ligands that stabilize the Pd(0) state and accelerate oxidative addition are beneficial.[15]

  • Base and Solvent System: Using a non-amine base like K₂CO₃ in an aprotic solvent such as THF or dioxane can reduce the risk of dehalogenation from the amine base/solvent.[14]

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is advisable. Room temperature reactions are often feasible for highly reactive iodides.[14]

Recommended Protocol for Sonogashira Coupling:

  • Setup: To a degassed solution of this compound (1.0 equiv) and the terminal alkyne (1.1 equiv) in anhydrous THF, add Pd(PPh₃)₄ (5 mol%) and CuI (3 mol%).[14]

  • Base: Add triethylamine (2.0 equiv).

  • Execution: Stir the reaction mixture at room temperature under an inert atmosphere for 16-24 hours.[14]

  • Monitoring: Follow the consumption of the starting material by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through celite, concentrate, and purify by column chromatography.

General Preventative Measures

Across all cross-coupling reactions with this compound, the following principles apply to minimize dehalogenation:

  • Inert Atmosphere: Always conduct reactions under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can degrade catalysts and ligands, leading to sluggish reactions where side products are more likely to form.[12]

  • High-Purity Reagents: Use high-purity, anhydrous solvents and fresh, high-quality catalysts and ligands. Impurities can act as catalyst poisons or unwanted hydride sources.

  • Reaction Kinetics: The goal is to make the desired productive catalytic cycle (oxidative addition -> transmetalation/amine coordination -> reductive elimination) kinetically much faster than the competing dehalogenation pathway.[6] This is primarily achieved through the strategic selection of the ligand, base, and solvent.

By understanding the mechanistic underpinnings of dehalogenation and carefully selecting reaction parameters, researchers can successfully utilize the synthetic potential of this compound while minimizing the formation of this common and frustrating byproduct.

References
  • Orbach, M., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 36(21), 4185-4194. [Link]
  • El-Khouly, M. E., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(46), 10073-10081. [Link]
  • El-Khouly, M. E., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(46), 10073-10081. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Powers, I. G., et al. (2023). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]
  • University of Calgary. (n.d.).
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
  • Reddit. (2019, October 7). significant dehalogenation in stille coupling. r/Chempros. [Link]
  • Doyle, A. G., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings.
  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 112(4), 2177-2250. [Link]
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
  • Wölfling, J., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 77(10), 999-1006. [Link]
  • Chemistry LibreTexts. (2023, June 30).
  • Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 25(47), 11025-11029. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • ResearchGate. (n.d.). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]
  • MDPI. (n.d.). Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. [Link]
  • Bar, S., et al. (2016). Radical Hydrodeiodination of Aryl, Alkenyl, Alkynyl, and Alkyl Iodides with an Alcoholate as Organic Chain Reductant through Electron Catalysis. The Journal of Organic Chemistry, 81(13), 5395-5403. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. [Link]
  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
  • ResearchGate. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]
  • ResearchGate. (n.d.). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. [Link]
  • Gunturu, S., et al. (2020). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 7(1), 115-120. [Link]
  • ResearchGate. (n.d.). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)

Sources

strategies to avoid formation of Glaser coupling byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Glaser Coupling Reactions

Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with advanced troubleshooting strategies and frequently asked questions (FAQs) to minimize or eliminate byproduct formation in Glaser coupling reactions. The content is structured to explain the causal relationships behind experimental choices, ensuring a deeper understanding of the reaction mechanism and robust, reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Glaser coupling is producing significant amounts of homocoupled byproducts instead of my desired unsymmetrical bi-alkyne. What is the primary cause?

A1: This is a classic challenge in Glaser-Hay type cross-coupling reactions. The fundamental issue is the relative reaction rates. Homocoupling occurs when one terminal alkyne reacts with itself faster than it reacts with the second, different alkyne. This is especially prevalent when one alkyne is significantly more acidic or sterically less hindered than the other, leading to its preferential reaction.

The mechanism involves the deprotonation of the alkyne to form a copper(I) acetylide. This acetylide then undergoes oxidation to a copper(II) species, which can then react with another acetylide. If the concentration of one acetylide is much higher or it forms much more rapidly, it will preferentially couple with itself.

To mitigate this, a common and highly effective strategy is to use a slow-addition method for the more reactive alkyne. This maintains a low instantaneous concentration of the more reactive species, statistically favoring the cross-coupling reaction with the less reactive alkyne, which is present in a higher concentration.

Troubleshooting Guide: Suppressing Homocoupling

Issue: Dominant Homocoupling of Alkyne A

You are attempting to couple Alkyne A with Alkyne B, but the primary product is the A-A homodimer. This indicates Alkyne A is the more reactive coupling partner.

Core Strategy: Slow Addition Protocol

This protocol is designed to maintain a low concentration of the more reactive alkyne (Alkyne A), thereby favoring the desired A-B cross-coupling.

Experimental Protocol: Slow Addition to Minimize Homocoupling

  • System Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the copper catalyst (e.g., CuCl, 5 mol%) and a ligand such as TMEDA (tetramethylethylenediamine, 1.2 equivalents).

    • Add the less reactive alkyne (Alkyne B, 1.0 equivalent) and the solvent (e.g., pyridine or a mixture of CH2Cl2/pyridine).

    • Begin sparging the system with oxygen or air via a needle submerged in the reaction mixture. Ensure vigorous stirring.

  • Slow Addition of Reactive Partner:

    • Dissolve the more reactive alkyne (Alkyne A, 1.1 to 1.2 equivalents) in the reaction solvent.

    • Using a syringe pump, add the solution of Alkyne A to the reaction mixture over a period of 4-8 hours. The optimal addition rate depends on the specific substrates and should be determined empirically.

  • Reaction Monitoring & Workup:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Look for the disappearance of Alkyne B and the appearance of the new, higher-Rf A-B product spot.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography.

Logical Workflow for Troubleshooting Homocoupling

The following diagram illustrates the decision-making process when encountering homocoupling byproducts.

G cluster_0 start Glaser Coupling Initiated check_tlc Monitor by TLC/GC-MS: Significant Homocoupling? start->check_tlc identify_reactive Identify More Reactive Alkyne (e.g., more acidic, less hindered) check_tlc->identify_reactive Yes success Successful Cross-Coupling check_tlc->success No implement_slow_add Implement Slow Addition Protocol for the more reactive alkyne identify_reactive->implement_slow_add optimize_rate Optimize Addition Rate (e.g., 4h, 8h, 12h) implement_slow_add->optimize_rate check_success Homocoupling Suppressed? optimize_rate->check_success check_success->success Yes failure Consider Alternative Coupling (e.g., Cadiot-Chodkiewicz) check_success->failure No caption Fig 1. Troubleshooting workflow for homocoupling.

Caption: Fig 1. Troubleshooting workflow for homocoupling.

Q2: Besides homocoupling, what other byproducts can form, and how can I prevent them?

A2: A common but often overlooked byproduct is the formation of 1,3,5-trisubstituted benzenes through the cyclotrimerization of alkynes. This side reaction is also catalyzed by copper and other transition metals. It becomes particularly significant at higher temperatures or with prolonged reaction times.

Prevention Strategies:

  • Temperature Control: Maintain the reaction at or below room temperature if possible. Exothermic reactions should be cooled in an ice bath.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the limiting reagent (the less reactive alkyne) is consumed. Unnecessary, extended reaction times can promote cyclotrimerization.

  • Catalyst Loading: Use the lowest effective catalyst loading. While a higher loading might speed up the desired coupling, it can also accelerate the rate of side reactions. Typically, 1-5 mol% of the copper catalyst is sufficient.

Data-Driven Insights: Effect of Ligand and Solvent

The choice of ligand and solvent system can dramatically influence the ratio of desired product to byproducts. The ligand modulates the reactivity of the copper center, while the solvent affects the solubility and stability of the intermediates.

Condition Ligand Solvent Desired Product Yield (%) Homocoupling Byproduct (%) Comments
A TMEDAPyridine7520Standard conditions, effective but can lead to homocoupling.
B PyridineCH3CN6035Pyridine as both ligand and solvent can be too coordinating, slowing the reaction and allowing side reactions.
C NoneDMF4050Unligated copper is highly active and often unselective, leading to significant homocoupling.
D TMEDACH2Cl28510A less coordinating solvent can sometimes improve selectivity by favoring the cross-coupling pathway.

Note: These are representative yields and will vary based on the specific substrates used.

Q3: My reaction is sluggish or fails to initiate. What are the likely causes?

A3: A stalled Glaser coupling reaction can typically be traced back to one of three issues: catalyst deactivation, insufficient oxidant, or problems with the starting materials.

  • Catalyst Quality (Cu(I) vs. Cu(II)): The catalytic cycle requires the copper to be in the +1 oxidation state to form the acetylide intermediate. If your copper(I) salt (e.g., CuCl, CuI) has been exposed to air and moisture, it may have oxidized to the inactive copper(II) state.

    • Solution: Use freshly purchased, high-purity copper(I) salts. If you suspect oxidation, you can purify CuCl by washing it with dilute HCl followed by ethanol and ether, then drying under vacuum.

  • Insufficient Oxidant: The Glaser coupling is an oxidative homocoupling. Oxygen (from air or pure O2) is the most common terminal oxidant.

    • Solution: Ensure efficient introduction of the oxidant. Vigorous stirring and sparging the reaction mixture with a stream of air or O2 through a needle is more effective than simply leaving the flask open to the air.

  • Base/Ligand Issues: The base (often a coordinating amine like pyridine or TMEDA) is crucial for deprotonating the alkyne.

    • Solution: Ensure your amine base/ligand is dry and of high purity. The pKa of the base should be sufficient to deprotonate the terminal alkyne.

Mechanism Overview: The Role of Key Components

This diagram outlines the catalytic cycle and highlights where potential issues can arise.

G cluster_0 Glaser Coupling Catalytic Cycle cluster_1 Troubleshooting Points A R-C≡C-H + Cu(I)L₂ B R-C≡C-Cu(I)L₂ (Copper Acetylide) A->B -H⁺ C Oxidation (O₂) B->C D [R-C≡C-Cu(II)L₂]⁺ C->D E Reductive Elimination D->E + R-C≡C-Cu(I)L₂ F R-C≡C-C≡C-R (Diacetylene Product) E->F G Cu(I)L₂ Regenerated E->G T1 Problem: Alkyne Acidity Base (L) choice is critical T1->A T2 Problem: Catalyst Oxidation Cu(I) must be pure T2->A T3 Problem: Insufficient Oxidant O₂ supply is essential T3->C caption Fig 2. Catalytic cycle and key failure points.

Caption: Fig 2. Catalytic cycle and key failure points.

References

  • Title: The Glaser-Hay Coupling Source: Organic Chemistry Portal URL:[Link]
  • Title: Copper-Catalyzed Acetylenic Cross-Coupling Source: Chemical Reviews URL:[Link]

Validation & Comparative

A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 2,6-Difluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-iodopyridine is a valuable synthetic intermediate in medicinal chemistry and materials science, where the precise characterization of its structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of such characterization, providing unparalleled detail about the molecular framework. The presence of both fluorine and iodine substituents on the pyridine ring introduces unique electronic effects that are clearly reflected in the ¹H and ¹⁹F NMR spectra. Understanding these spectral nuances is crucial for confirming the identity and purity of the compound and for predicting the reactivity of different positions on the ring. This guide will dissect the NMR data of this compound, offering a comparative analysis with its parent fluorinated and iodinated pyridine analogues to illuminate the interplay of substituent effects.

Experimental Protocol: Acquiring High-Quality ¹H and ¹⁹F NMR Spectra

A robust and well-defined experimental protocol is the foundation of reliable NMR data. The following step-by-step methodology is recommended for the analysis of this compound and similar fluorinated heterocycles.

1. Sample Preparation:

  • Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak.

  • Purity: Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For quantitative analysis, a known amount of an internal standard can be added. However, for routine characterization, referencing to the residual solvent peak is sufficient.

2. NMR Instrument Parameters:

  • Spectrometer Frequency: A spectrometer with a proton frequency of 400 MHz or higher is recommended to achieve good signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, is generally sufficient for aromatic compounds.

    • Acquisition Time: An acquisition time of at least 3 seconds ensures good digital resolution.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the protons.

    • Number of Scans: 16 to 64 scans are typically adequate for a sample of this concentration.

  • ¹⁹F NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgfhig' on a Bruker spectrometer) is recommended to simplify the spectrum by removing ¹H-¹⁹F couplings.

    • Spectral Width: The chemical shift range for ¹⁹F is much larger than for ¹H. A spectral width of at least 250 ppm is a good starting point.

    • Transmitter Offset: The transmitter offset should be set close to the expected chemical shift of the fluorine atoms. For this compound, a value around -70 ppm is appropriate.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Number of Scans: 64 to 256 scans may be necessary to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹⁹F spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm. The ¹⁹F spectrum can be referenced externally to a standard such as CFCl₃ (0 ppm).

Spectral Analysis and Comparison

A detailed analysis of the ¹H and ¹⁹F NMR spectra of this compound reveals the influence of the fluorine and iodine substituents on the electronic environment of the pyridine ring. A comparison with 2,6-difluoropyridine and 4-iodopyridine provides a clear picture of these effects.

¹H and ¹⁹F NMR Data Comparison
CompoundNucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound ¹H H-3, H-57.22Triplet (t)⁴J(H,F) = 1.2
¹⁹F F-2, F-6-68.1Singlet-
2,6-Difluoropyridine ¹H H-3, H-56.86Doublet of triplets (dt)³J(H,H) = 8.1, ⁴J(H,F) = 0.8
¹H H-47.85Triplet of triplets (tt)³J(H,H) = 8.1, ³J(H,F) = 6.9
¹⁹F F-2, F-6-66.4--
4-Iodopyridine ¹H H-2, H-68.45Doublet (d)³J(H,H) = 4.8
¹H H-3, H-57.55Doublet (d)³J(H,H) = 4.8

Note: Data for this compound obtained from commercially available sources. Data for comparative compounds are from established spectral databases and literature, all in CDCl₃.

Interpretation of the Spectra

This compound:

  • ¹H NMR: The two equivalent protons at the 3 and 5 positions (H-3 and H-5) appear as a single signal at 7.22 ppm.[1][2] The multiplicity is a triplet with a small coupling constant of 1.2 Hz.[1][2] This splitting is not due to coupling with other protons, as there are none adjacent. Instead, it arises from a four-bond coupling to the two equivalent fluorine atoms at the 2 and 6 positions (⁴J(H,F)). This type of long-range coupling is often observed in fluorinated aromatic systems and is transmitted through space rather than through the bond network. The magnitude of this through-space coupling is consistent with values reported for similar systems.

  • ¹⁹F NMR: The two equivalent fluorine atoms at the 2 and 6 positions give rise to a single resonance at -68.1 ppm.[1][2] In the proton-decoupled spectrum, this appears as a singlet.

Comparison with 2,6-Difluoropyridine:

  • The protons at the 3 and 5 positions in 2,6-difluoropyridine are shifted upfield (6.86 ppm) compared to the target molecule. This indicates that the iodine atom at the 4-position in this compound has a deshielding effect on the adjacent protons.

  • The proton at the 4-position in 2,6-difluoropyridine appears significantly downfield at 7.85 ppm, highlighting the strong electron-withdrawing nature of the adjacent fluorine atoms.

  • The ¹⁹F chemical shift of 2,6-difluoropyridine is very similar to that of this compound, suggesting that the iodine at the para-position has a minimal effect on the electronic environment of the fluorine atoms.

Comparison with 4-Iodopyridine:

  • The protons at the 2 and 6 positions of 4-iodopyridine are significantly deshielded (8.45 ppm) due to their proximity to the electronegative nitrogen atom.

  • The protons at the 3 and 5 positions in 4-iodopyridine (7.55 ppm) are also downfield compared to this compound. This demonstrates the strong shielding effect of the fluorine atoms at the 2 and 6 positions in the target molecule, which outweighs the deshielding effect of the iodine.

Visualization of Molecular Structure and NMR Interactions

The following diagrams illustrate the molecular structure of this compound and the key NMR coupling interactions.

Caption: Molecular structure of this compound.

Caption: Through-space ⁴J(H,F) coupling in this compound.

Conclusion

The ¹H and ¹⁹F NMR analysis of this compound provides a clear and unambiguous confirmation of its structure. The characteristic triplet in the ¹H NMR spectrum, arising from a through-space four-bond coupling to the fluorine atoms, is a key diagnostic feature. Comparison with the spectra of 2,6-difluoropyridine and 4-iodopyridine effectively illustrates the electronic influence of the fluoro and iodo substituents on the pyridine ring. The fluorine atoms exert a strong shielding effect on the adjacent protons, while the iodine atom has a deshielding effect. This guide provides researchers with the necessary data and protocols to confidently identify and characterize this compound, facilitating its use in further synthetic applications.

References

Sources

Reactivity Face-Off: A Comparative Guide to 2,6-Difluoro-4-iodopyridine and 2,6-Dichloro-4-iodopyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, trifunctional heterocyclic building blocks are invaluable tools for constructing complex molecular architectures. Among these, 2,6-dihalo-4-iodopyridines stand out due to their capacity for sequential and regioselective functionalization. This guide provides a deep, evidence-based comparison of two prominent members of this class: 2,6-difluoro-4-iodopyridine and 2,6-dichloro-4-iodopyridine. We will dissect their reactivity profiles in key synthetic transformations, explain the electronic and steric underpinnings of their behavior, and provide actionable experimental protocols to guide your synthetic strategy.

The core utility of these reagents stems from the differential reactivity of their halogen substituents. In palladium-catalyzed cross-coupling reactions, the C4-I bond is significantly more susceptible to oxidative addition than the C2/C6-F or C2/C6-Cl bonds, allowing for selective elaboration at the 4-position.[1][2] Subsequently, the remaining halogens at the C2 and C6 positions can be targeted, primarily through nucleophilic aromatic substitution (SNAr), where the difference between fluorine and chlorine becomes paramount.

Section 1: Physicochemical Properties and Electronic Effects

The reactivity of these molecules is fundamentally governed by the distinct properties of fluorine and chlorine. Fluorine is the most electronegative element, leading to a highly polarized and strong C-F bond.[3] Chlorine is less electronegative but larger, with a more polarizable electron cloud and a longer, weaker bond to carbon.[3] These differences have profound implications for reaction mechanisms.

PropertyFluorine (in C-F)Chlorine (in C-Cl)Impact on Pyridine Ring
Pauling Electronegativity 3.98[3]3.16[3]Fluorine exerts a stronger inductive electron-withdrawing effect, making the pyridine ring more electron-deficient.
van der Waals Radius 1.47 Å[3]1.74 Å[3]Chlorine imposes greater steric hindrance around the C2 and C6 positions.
Mean C(sp²)-X Bond Energy ~123 kcal/mol~96 kcal/molThe C-F bond is significantly stronger and less prone to oxidative addition in Pd catalysis.

The stronger inductive effect of fluorine renders the 2,6-difluoropyridine core more electron-poor than its 2,6-dichloropyridine counterpart. This electronic disparity influences both the initial cross-coupling at the C4 position and, more dramatically, the subsequent substitutions at C2 and C6.

Section 2: Palladium-Catalyzed Cross-Coupling at the C4-Position

The C-I bond is the primary reactive site for palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, a consequence of its lower bond dissociation energy compared to C-Cl and C-F bonds.[1] This allows for the selective introduction of aryl, alkynyl, and amino groups at the 4-position while preserving the C2 and C6 halogens for later functionalization.

reagent 2,6-Dihalo-4-iodopyridine (X = F or Cl) pd_cycle Pd(0) Catalytic Cycle (Suzuki, Sonogashira, etc.) reagent->pd_cycle 1. Oxidative Addition at C-I bond intermediate 2,6-Dihalo-4-substituted-pyridine pd_cycle->intermediate 2. Transmetalation 3. Reductive Elimination snar SNAr Reaction (at C2/C6) intermediate->snar final_product 2,4,6-Trisubstituted Pyridine snar->final_product

Caption: Sequential functionalization strategy for 2,6-dihalo-4-iodopyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For both 2,6-dichloro-4-iodopyridine and its difluoro analogue, this reaction proceeds selectively at the C4-iodo position.[1][2] While both substrates are effective, the more electron-deficient nature of the difluoropyridine ring can subtly influence catalyst kinetics, though typically, standard conditions are effective for both.

Table 2: Representative Suzuki-Miyaura Coupling Data

SubstrateBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp/TimeYield (%)Reference
2,6-Dichloro-4-iodopyridinePhenylboronic AcidPd(PPh₃)₄ (5)K₂CO₃ (3.0)Dioxane/H₂O100°C / 24h>90[4]
2,6-Dichloro-4-iodopyridine4-Tolylboronic AcidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100°C / 16h~70-80[4]
This compoundArylboronic AcidPd(dppf)Cl₂ (3)Na₂CO₃ (2.0)Dioxane/H₂O90°C / 12h~85-95*Typical conditions, yields may vary

*Note: Data for the difluoro analogue is based on established protocols for similar substrates, as direct comparative studies are not always available in a single source.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to 4-alkynylpyridines. The mechanism is tolerant of both fluoro and chloro substituents at the C2 and C6 positions. The primary site of reaction is exclusively the C-I bond.[5]

Table 3: Representative Sonogashira Coupling Data

SubstrateAlkyneCatalyst (mol%)Base (equiv.)SolventTemp/TimeYield (%)Reference
2,6-Dichloro-4-iodopyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2) / CuI (2)NEt₃ (3.0)THFRT / 12h~90[5]
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (2) / CuI (2)NEt₃ (3.0)THFRT / 12h~88-95*Typical conditions, yields may vary

Section 3: Nucleophilic Aromatic Substitution (SNAr)

The most significant divergence in reactivity between the two molecules occurs in SNAr reactions at the C2 and C6 positions after the C4 site has been functionalized. SNAr proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate.[6][7] The rate-determining step is typically the initial nucleophilic attack, which is heavily influenced by two factors: the electron-deficient nature of the ring and the ability of the halogen to act as a leaving group.

Here, the "element effect" is critical: in SNAr, the reactivity order is F > Cl > Br > I.[6] This is because the high electronegativity of fluorine strongly stabilizes the negative charge of the Meisenheimer complex, lowering the activation energy for its formation, even though the C-F bond is stronger.

sub_f 2,6-Difluoro-4-R-Pyridine + Nu⁻ meisen_f Meisenheimer Complex (F-substituted) Highly Stabilized by Electronegative F Lower Activation Energy sub_f:port->meisen_f Fast Attack sub_cl 2,6-Dichloro-4-R-Pyridine + Nu⁻ meisen_cl Meisenheimer Complex (Cl-substituted) Less Stabilized by Electronegative Cl Higher Activation Energy sub_cl:port->meisen_cl Slow Attack prod_f 2-Nu-6-Fluoro-4-R-Pyridine meisen_f->prod_f - F⁻ prod_cl 2-Nu-6-Chloro-4-R-Pyridine meisen_cl->prod_cl - Cl⁻

Caption: SNAr mechanism comparing Fluorine and Chlorine stabilization.

This makes This compound a superior substrate for synthetic routes requiring a final SNAr step. The fluorine atoms at C2 and C6 are readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) under significantly milder conditions than those required for the displacement of chlorine atoms.[8]

Table 4: Qualitative Comparison of SNAr Reactivity at C2/C6

Feature4-Substituted-2,6-difluoropyridine4-Substituted-2,6-dichloropyridine
Reaction Rate FastSlow to very slow
Required Temperature Often room temp. to moderate heating (e.g., 80°C)Typically requires high temperatures (e.g., >120°C) or forcing conditions
Nucleophile Scope Broad; effective with moderate nucleophilesOften limited to strong nucleophiles
Selectivity High for SNArMay compete with other side reactions at high temps

Section 4: Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C4-Position

This protocol is optimized for the selective mono-arylation of the C4-iodo position.

setup 1. Setup - Add 2,6-dihalo-4-iodopyridine (1 eq), arylboronic acid (1.2 eq), base (e.g., K₂CO₃, 2 eq), and Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to a dry Schlenk flask. solvent 2. Solvent Addition - Add degassed solvent (e.g., Dioxane/H₂O 4:1) via cannula. setup->solvent reaction 3. Reaction - Heat mixture to 80-100°C under inert gas (Ar/N₂). - Monitor by TLC or LC-MS (typically 12-24h). solvent->reaction workup 4. Work-up - Cool to RT, dilute with water. - Extract with organic solvent (e.g., EtOAc). - Dry, concentrate, and purify by chromatography. reaction->workup

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Reaction Setup: To a dry Schlenk flask charged with a magnetic stir bar, add 2,6-dichloro-4-iodopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).[4]

  • Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL total per mmol of halide) via syringe or cannula.[4]

  • Execution: Heat the reaction mixture to 100°C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2,6-dichloropyridine.

Protocol 2: General Procedure for SNAr with a 4-Aryl-2,6-difluoropyridine Intermediate

This protocol leverages the high reactivity of the C-F bonds for nucleophilic substitution.

Methodology:

  • Reaction Setup: In a sealed vial, dissolve the 4-aryl-2,6-difluoropyridine intermediate (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO.

  • Reagent Addition: Add the nucleophile (e.g., a secondary amine, 2.2 eq) and a non-nucleophilic base such as potassium carbonate or DIPEA (2.5 eq).

  • Execution: Stir the reaction mixture at a specified temperature (ranging from room temperature to 80°C, depending on the nucleophile's reactivity).

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 2-12 hours.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts, dry, concentrate, and purify by column chromatography to afford the 2,6-disubstituted-4-arylpyridine.

Summary and Outlook

Both this compound and 2,6-dichloro-4-iodopyridine are powerful and versatile building blocks for creating 2,4,6-trisubstituted pyridines.

  • For Palladium-Catalyzed Couplings (Suzuki, Sonogashira, etc.) at the C4-position: Both reagents are highly effective and exhibit excellent selectivity for the C-I bond. The choice between them for this initial step is often a matter of cost or availability, with minimal difference in reactivity.

  • For Subsequent Nucleophilic Aromatic Substitution (SNAr) at the C2/C6 positions: This compound is unequivocally the superior choice. The fluorine substituents act as excellent leaving groups in SNAr, enabling reactions to proceed under mild conditions with a broad range of nucleophiles. This reactivity profile is highly advantageous in late-stage functionalization and for the synthesis of complex, sensitive molecules.

The strategic selection between these two reagents, guided by an understanding of their fundamental reactivity, is crucial for the efficient and successful execution of complex synthetic campaigns in drug discovery and materials science.

References

  • Benchchem. (n.d.). Reactivity Face-Off: 2,6-Difluoropyridine vs. 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution.
  • Benchchem. (n.d.). Application of 2,6-dichloro-4-iodopyridine in Medicinal Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Pharmaceutical Ingredients Using 2,6-Dichloro-4-iodopyridine.
  • Benchchem. (n.d.). Application Notes and Protocols: 2,6-Dichloro-4- iodopyridine as a Versatile Intermediate for the Synthesis of Trisubstituted Pyridines.
  • ChemRxiv. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
  • ResearchGate. (n.d.). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem.
  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine.

Sources

A Senior Application Scientist's Guide: Strategic Alternatives to 2,6-Difluoro-4-iodopyridine for the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry, present in a remarkable number of FDA-approved pharmaceuticals.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity for metal coordination make it a privileged scaffold in drug design. Consequently, the development of robust and flexible methods for synthesizing highly functionalized pyridines is of paramount importance to researchers in drug discovery and development.

For years, 2,6-difluoro-4-iodopyridine has served as a premier building block for this purpose. The iodine at the C4 position provides a reliable handle for transition-metal-catalyzed cross-coupling reactions, while the fluorine atoms at the C2 and C6 positions activate the ring for nucleophilic aromatic substitution (SNAr) and offer metabolic stability. However, reliance on a single, often costly, starting material can limit synthetic exploration. This guide provides an in-depth comparison of viable, field-proven alternatives, offering researchers a broader toolkit for accessing diverse, substituted pyridine derivatives. We will move beyond simple reagent lists to dissect the underlying chemical principles, providing the causal logic behind experimental choices to empower your synthetic strategy.

Core Principles: Understanding Reactivity in Halopyridines

The regioselectivity of reactions on substituted halopyridines is governed by a predictable interplay of electronics and bond strengths. The pyridine nitrogen is strongly electron-withdrawing, which significantly lowers the electron density at the ortho (C2, C6) and para (C4) positions.

  • Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon, forming a negatively charged Meisenheimer intermediate.[2] The stability of this intermediate is key. Attack at the C2 and C4 positions is favored because the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, a stabilizing effect not possible with C3 attack.[3] The reactivity of the leaving group in SNAr is dictated by its electronegativity, following the order F > Cl > Br > I .[4] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and stabilizing the intermediate.

  • Palladium-Catalyzed Cross-Coupling: This family of reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) relies on a catalytic cycle, typically initiated by the oxidative addition of the organohalide to a Pd(0) complex.[5][6] The rate of this step is largely dependent on the carbon-halogen bond strength. Consequently, the reactivity order is the inverse of SNAr: I > Br > Cl >> F .[7] This orthogonal reactivity is the foundation of sequential functionalization strategies.

Alternative Building Blocks: A Comparative Analysis

The ideal starting material is a function of the target molecule's substitution pattern, cost constraints, and desired reaction sequence. Here, we compare the most practical alternatives to this compound.

The Dichloro and Dibromo Analogs: A Cost vs. Reactivity Trade-Off

The most direct alternatives are the corresponding 2,6-dichloro- and 2,6-dibromo-4-iodopyridines. These reagents retain the C4-iodine handle for initial cross-coupling while offering different reactivities at the C2/C6 positions.

  • 2,6-Dichloro-4-iodopyridine: As a significantly more cost-effective option than its difluoro counterpart, this is an excellent entry point. The C4-iodine remains highly reactive in standard cross-coupling reactions. The C-Cl bonds are less reactive towards SNAr than C-F bonds, requiring higher temperatures or stronger nucleophiles for substitution.[8] However, they are suitable for a second, more forcing cross-coupling reaction, enabling the synthesis of 2,4,6-trisubstituted pyridines.

  • 2,6-Dibromo-4-iodopyridine: This substrate offers a balanced reactivity profile.[9] The C-Br bonds are more reactive than C-Cl bonds in cross-coupling reactions, allowing for milder conditions for sequential functionalization.[10] This is particularly advantageous when sensitive functional groups are present. While less reactive than C-F in SNAr, C-Br can still be displaced by potent nucleophiles.

Workflow Diagram: Sequential Cross-Coupling Strategy

This diagram illustrates a common strategy for synthesizing a 2,4,6-trisubstituted pyridine using a trihalogenated precursor, exploiting the differential reactivity of the halogens.

G cluster_0 Step 1: C4 Functionalization (Suzuki) cluster_1 Step 2: C6 Functionalization (Buchwald-Hartwig) cluster_2 Step 3: C2 Functionalization (Sonogashira) start 2,6-Dibromo-4-iodopyridine step1 Pd Catalyst (e.g., Pd(PPh₃)₄) + Arylboronic Acid + Base (e.g., K₂CO₃) start->step1 Milder Conditions prod1 2,6-Dibromo-4-arylpyridine step1->prod1 step2 Pd Catalyst (e.g., Pd₂(dba)₃) + Bulky Ligand (e.g., SPhos) + Amine + Strong Base (e.g., NaOtBu) prod1->step2 More Forcing Conditions prod2 2-Bromo-4-aryl-6-aminopyridine step2->prod2 step3 Pd/Cu Catalysis + Terminal Alkyne + Base (e.g., Et₃N) prod2->step3 Final Coupling final_prod 2-Alkynyl-4-aryl-6-aminopyridine step3->final_prod

Caption: Sequential functionalization exploiting halogen reactivity (I > Br).

Simpler Dihalopyridines: The Workhorse Precursors

For syntheses where C4 functionalization is not the initial or only goal, starting with simpler, more economical dihalopyridines is often the most efficient path.

  • 2,6-Dichloropyridine: This is one of the most inexpensive and readily available pyridine building blocks.[11] Its symmetrical nature means that selective mono-functionalization is the key challenge. This can often be achieved by carefully controlling stoichiometry (using a slight excess of the pyridine) and reaction conditions.[12] It is an excellent substrate for introducing nucleophiles via SNAr or for mono-Suzuki or Buchwald-Hartwig couplings.[12][13]

  • 2,6-Dibromopyridine: Offering greater reactivity in cross-coupling than its dichloro analog, 2,6-dibromopyridine allows for milder reaction conditions and broader substrate scope, particularly with less reactive coupling partners.[14][15] Copper-catalyzed amination has been shown to be highly selective for mono-substitution.[10]

C-H Functionalization: The Modern, Atom-Economical Approach

A paradigm shift in synthetic strategy involves forgoing pre-halogenated pyridines altogether and instead directly functionalizing the C-H bonds of simpler pyridine precursors.[16] This approach is highly atom-economical and can significantly shorten synthetic sequences.

  • Directed C-H Arylation: Using a directing group (often the pyridine nitrogen itself), a transition metal catalyst (typically Palladium) can selectively activate a specific C-H bond (usually at the C2 position) for coupling with an arylating agent.[17][18] This method avoids the need to install and then replace a halogen. While powerful, directing group assistance is often required to control regioselectivity.[19]

Decision Tree for Pyridine Building Block Selection

This chart guides the selection of an appropriate starting material based on synthetic goals and constraints.

DecisionTree start What is the primary synthetic goal? q1 Is initial C4 functionalization required? start->q1 q3 Is cost the primary driver? start->q3 q4 Is atom economy critical? start->q4 q2 Is sequential functionalization at C2/C6 needed? q1->q2 Yes ans1 Use 2,6-Difluoro-4-X (X=I, Br, Cl) based on desired C2/C6 reactivity. q1->ans1 No q2->ans1 No ans2 Use 2,6-Di(Br/Cl)-4-Iodopyridine. Exploit I > Br > Cl reactivity. q2->ans2 Yes q3->q1 No ans3 Start with 2,6-Dichloropyridine. Optimize for selective mono-functionalization. q3->ans3 Yes q4->q3 No ans4 Employ C-H functionalization on a simpler pyridine core. q4->ans4 Yes

Caption: A logic guide for selecting the optimal pyridine precursor.

Quantitative Performance Comparison

The following table summarizes the key characteristics of each alternative, providing a high-level overview to guide your selection process.

Building BlockRelative CostC4 X-Coupling ReactivityC2/C6 SNAr ReactivityC2/C6 X-Coupling ReactivityKey AdvantageKey Limitation
This compound

$
Excellent (I)Excellent (F)Very Low (F)High, orthogonal reactivityHigh cost
2,6-Dichloro-4-iodopyridine

Excellent (I)Moderate (Cl)Good (Cl)Cost-effective, sequential couplingSNAr requires harsh conditions
2,6-Dibromo-4-iodopyridine

$
Excellent (I)Low (Br)Excellent (Br)Excellent for sequential couplingsHigher cost than dichloro analog
2,6-Dichloropyridine $N/AModerate (Cl)Good (Cl)Very low cost, widely availableMono-functionalization can be challenging
2,6-Dibromopyridine

N/ALow (Br)Excellent (Br)Good reactivity for mono-couplingMore expensive than dichloropyridine
C-H Functionalization VariableN/AN/AN/AAtom economical, shorter routesRegioselectivity can be a challenge

Experimental Protocols: From Theory to Practice

The trustworthiness of a synthetic method is validated by reproducible, detailed protocols. Below are representative procedures for key transformations discussed in this guide.

Protocol 1: Suzuki-Miyaura Coupling at the C4-Position of 2,6-Dichloropyridine

Objective: To demonstrate the selective functionalization of the C4 position on a readily available precursor, which would first need to be iodinated. This protocol assumes the synthesis of 2,6-dichloro-4-iodopyridine as a starting point.

Rationale: This protocol uses standard Suzuki conditions to couple an arylboronic acid at the most reactive C-I bond, leaving the C-Cl bonds intact for subsequent modification. Pd(PPh₃)₄ is a reliable, commercially available catalyst suitable for this transformation.

  • Materials: 2,6-dichloro-4-iodopyridine (1.0 equiv), Arylboronic acid (1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv), Potassium carbonate (K₂CO₃) (3.0 equiv), Toluene and Water (4:1 mixture).

  • Procedure:

    • To an oven-dried Schlenk flask, add 2,6-dichloro-4-iodopyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Mono-amination of 2,6-Dichloropyridine

Objective: To achieve selective mono-functionalization of a cost-effective symmetrical starting material.

Rationale: This Buchwald-Hartwig amination uses a slight excess of 2,6-dichloropyridine to favor mono-substitution. The choice of a bulky, electron-rich phosphine ligand (like SPhos) is critical for promoting the catalytic cycle and achieving high yields under relatively mild conditions.

  • Materials: Amine (1.0 equiv), 2,6-Dichloropyridine (1.2 equiv), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv), SPhos (0.08 equiv), Sodium tert-butoxide (NaOtBu) (1.4 equiv), Anhydrous toluene.

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, SPhos, and NaOtBu to an oven-dried Schlenk flask.

    • Add anhydrous toluene, followed by the amine and then 2,6-dichloropyridine.

    • Seal the flask and heat the mixture to 100 °C for 18-24 hours. Monitor the reaction for the disappearance of the limiting amine reagent.

    • Cool the mixture to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash column chromatography to isolate the 2-amino-6-chloropyridine product.

Protocol 3: Palladium-Catalyzed C2-Arylation of 2,6-Difluoropyridine (C-H Functionalization)

Objective: To demonstrate a modern, atom-economical approach that avoids halogenated precursors for C-C bond formation.

Rationale: This protocol, adapted from literature on directed C-H functionalization, uses the pyridine nitrogen to direct a palladium catalyst to the C2-H bond.[18] A diaryliodonium salt is used as the arylating agent. This method showcases a direct route to 2-arylpyridines.

  • Materials: 2,6-Difluoropyridine (1.0 equiv), Diphenyliodonium tetrafluoroborate [Ph₂I]BF₄ (1.5 equiv), Palladium(II) acetate [Pd(OAc)₂] (0.1 equiv), Acetic acid (AcOH) as solvent.

  • Procedure:

    • To a sealed vial, add 2,6-difluoropyridine, [Ph₂I]BF₄, and Pd(OAc)₂.

    • Add acetic acid as the solvent.

    • Seal the vial tightly and heat the mixture at 110 °C for 24 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the layers, and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield 2,6-difluoro-3-phenylpyridine (note: regioselectivity can vary based on substrate and conditions).

Conclusion and Future Outlook

While this compound remains a powerful and effective tool, a nuanced understanding of the available alternatives empowers chemists to devise more efficient, cost-effective, and innovative synthetic routes. For sequential, multi-component assemblies, analogs like 2,6-dibromo-4-iodopyridine offer a superb balance of reactivity and control. When cost is paramount, commodity chemicals like 2,6-dichloropyridine serve as excellent starting points, provided that conditions for selective mono-functionalization are carefully optimized.

Looking forward, the field is increasingly moving towards C-H functionalization .[16][17] These methods, which bypass the need for halogenated starting materials, represent the future of sustainable and efficient pyridine synthesis. As catalyst systems become more sophisticated and their regioselectivity more predictable, direct C-H activation will undoubtedly become a primary strategy for constructing the complex pyridine scaffolds essential to the next generation of therapeutics.

References

  • VertexAI Search. (2010). Efficient, mild and completely regioselective synthesis of substituted pyridines.
  • NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Beilstein Journals. (n.d.). Pyridine C(sp2)
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.).
  • Ingenta Connect. (2022).
  • Journal of the American Chemical Society. (n.d.). C–H Activation of Pyridines by Boryl Pincer Complexes.
  • ResearchGate. (n.d.).
  • ResearchGate. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.
  • A2B Chem. (n.d.). 2,6-Dibromo-4-iodopyridine.
  • Georgia Southern University. (n.d.). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
  • YouTube. (2018).
  • YouTube. (2019).
  • Wikipedia. (n.d.). 2,6-Dichloropyridine.
  • Wikipedia. (n.d.).
  • Stack Exchange. (2018).
  • NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • BenchChem. (n.d.). A Comparative Analysis of Reactivity: 2-Bromo-4-iodopyridine vs.
  • NIH. (n.d.).
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reactions Guide.
  • Wikipedia. (n.d.). Cross-coupling reaction.

Sources

A Predictive and Comparative Guide to the X-ray Crystal Structure of 2,6-Difluoro-4-iodopyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, understanding the three-dimensional architecture of molecules is paramount. The precise arrangement of atoms in a crystal lattice dictates a compound's physical properties, reactivity, and biological activity. Halogenated pyridines, in particular, are key building blocks in pharmaceuticals and functional materials, with their crystal structures governed by a delicate interplay of non-covalent interactions.

This guide focuses on the X-ray crystal structure of 2,6-difluoro-4-iodopyridine, a compound of significant interest due to the combined electronic effects of its fluorine and iodine substituents. While a definitive crystal structure for this specific molecule is not yet publicly available, this guide provides a predictive comparison based on the known crystal structures of its constituent fragments: 2,6-difluoropyridine and 4-iodopyridine. We will delve into the anticipated structural features, the influential role of halogen bonding, and provide a comprehensive, field-proven protocol for its synthesis, crystallization, and structural determination.

The Influence of Halogen Substitution on Pyridine Crystal Packing

The introduction of halogen atoms onto a pyridine ring significantly alters its electronic and steric properties, thereby directing its supramolecular assembly. Fluorine, being highly electronegative, can participate in weak C-H···F hydrogen bonds and influence π-π stacking interactions.[1] Iodine, with its electropositive σ-hole, is a potent halogen bond donor, readily interacting with Lewis bases like the nitrogen atom of a neighboring pyridine.[2]

In this compound, these competing and cooperating forces are expected to result in a unique crystal packing arrangement. The difluoro substitution will withdraw electron density from the pyridine ring, potentially enhancing the halogen bonding capability of the iodine atom.

Comparative Analysis of Parent Structures

To predict the crystal structure of this compound, we can analyze the crystallographic data of its parent compounds, 4-iodopyridine and 2,6-difluoropyridine.

4-Iodopyridine: A Halogen Bonding Archetype

The crystal structure of 4-iodopyridine reveals a dominant intermolecular N···I halogen bond with a remarkably short contact distance of 2.988 Å.[2] This strong interaction organizes the molecules into chains parallel to the polar z-axis.

2,6-Difluoropyridine: The Impact of Fluorination

The crystal structure of 2,6-difluoropyridine (CSD Refcode: WEXQAY, CCDC 742849) provides insight into the effects of fluorination. Analysis of its structure would likely reveal the presence of C-H···F and/or C-H···N hydrogen bonds, as well as potential π-π stacking interactions influenced by the fluorine atoms.[3]

Predicted Crystal Structure of this compound

Based on the analysis of its parent structures, we can hypothesize the key features of the this compound crystal structure:

  • Dominant N···I Halogen Bonding: The strong N···I interaction observed in 4-iodopyridine is expected to be a primary packing motif.

  • Modulated Bond Lengths and Angles: The electron-withdrawing fluorine atoms are predicted to shorten the C-F bonds and slightly alter the pyridine ring geometry compared to 4-iodopyridine.

  • Potential for C-H···F Interactions: Weak hydrogen bonds involving the fluorine atoms may provide additional stability to the crystal lattice.

  • Influence on π-π Stacking: The fluorination will likely modify the nature and geometry of any π-π stacking interactions compared to unsubstituted or solely iodinated pyridines.

The following table summarizes the known crystallographic data for the parent compounds and provides predicted values for this compound.

Parameter4-Iodopyridine2,6-DifluoropyridineThis compound (Predicted)
Formula C₅H₄INC₅H₃F₂NC₅H₂F₂IN
Molecular Weight 205.00 g/mol 115.08 g/mol 240.98 g/mol
Crystal System OrthorhombicOrthorhombicTo be determined
Space Group Fdd2PccnTo be determined
C-I Bond Length 2.100(5) ÅN/A~2.09 - 2.11 Å
C-F Bond Length N/A~1.34 Å~1.33 - 1.35 Å
Pyridine Ring Angles C-N-C: 115.2(5)°To be retrievedC-N-C: ~115-117°
Key Intermolecular Interaction N···I Halogen Bond (2.988 Å)C-H···F/N Hydrogen BondsStrong N···I Halogen Bond

Experimental Protocols

To validate these predictions, the following experimental workflow is proposed. The causality behind each step is explained to provide a deeper understanding of the process.

Part 1: Synthesis of this compound

The synthesis of this compound can be achieved from 2,6-difluoro-3-iodopyridine.[4]

Methodology:

  • Lithium Diisopropylamide (LDA) Formation: Slowly add n-butyllithium (1.66 mL, 4.15 mmol) to a solution of diisopropylamine (1.30 mL, 4.15 mmol) in anhydrous tetrahydrofuran (THF, 2 mL) at -78 °C under an inert atmosphere. This in-situ formation of LDA, a strong, non-nucleophilic base, is crucial for the subsequent deprotonation.

  • Deprotonation: After 25 minutes, add a solution of 2,6-difluoro-3-iodopyridine (1.00 g, 4.15 mmol) in THF (5 mL) dropwise to the LDA mixture. The reaction is maintained at -78 °C for 12 hours to ensure complete deprotonation at the 4-position, which is activated by the adjacent iodine and fluorine atoms.

  • Quenching and Workup: Quench the reaction by adding a solution of water (0.2 mL) in THF (2 mL) and allow the mixture to slowly warm to room temperature. The mixture is then washed with 10% aqueous Na₂SO₃ to remove any unreacted iodine and extracted with ethyl acetate.[4]

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is then purified by crystallization from hexane to yield colorless crystals.[4]

Experimental Workflow for Synthesis

cluster_synthesis Synthesis of this compound LDA LDA Formation (n-BuLi + Diisopropylamine in THF at -78°C) Deprotonation Deprotonation (Addition of 2,6-difluoro-3-iodopyridine at -78°C) LDA->Deprotonation 25 min Quench Quenching and Workup (H₂O/THF, Na₂SO₃ wash, EtOAc extraction) Deprotonation->Quench 12 h Purification Purification (Crystallization from Hexane) Quench->Purification

Caption: Synthesis workflow for this compound.

Part 2: Single-Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis.

Methodology:

  • Solvent Screening: Dissolve a small amount of the purified this compound in various solvents of differing polarity (e.g., hexane, ethanol, acetone, dichloromethane) to determine its solubility.

  • Slow Evaporation: Prepare saturated or near-saturated solutions in promising solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent over several days at room temperature. This gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and induce crystallization.

  • Cooling: Slowly cool a saturated solution from an elevated temperature. This method is effective if the compound's solubility is significantly temperature-dependent.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

Methodology:

  • Crystal Mounting: Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A preliminary screening will determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the space group and the initial positions of the atoms are found using direct methods or Patterson synthesis. The structural model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.

Workflow for Crystal Structure Determination

cluster_xrd Single-Crystal X-ray Diffraction Workflow Crystal_Growth Single-Crystal Growth (Slow Evaporation/Vapor Diffusion/Cooling) Mounting Crystal Selection and Mounting Crystal_Growth->Mounting Data_Collection SC-XRD Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods/Patterson) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Analysis Data Analysis (Bond Lengths, Angles, Interactions) Refinement->Analysis

Caption: General workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and determining the X-ray crystal structure of this compound. By comparing the known structures of 4-iodopyridine and 2,6-difluoropyridine, we can anticipate a structure dominated by N···I halogen bonding, with modulatory effects from the fluorine substituents. The provided experimental protocols offer a robust pathway for the synthesis, crystallization, and structural analysis of this and related compounds.

The successful determination of the crystal structure of this compound will not only provide valuable fundamental data but also enable a deeper understanding of the interplay between halogen and hydrogen bonding in directing crystal packing. This knowledge is crucial for the rational design of new pharmaceutical cocrystals and functional organic materials with tailored solid-state properties.

References

  • Ahrens, B., & Jones, P. G. (1999). 4-Iodopyridine, a structure with very short nitrogen–iodine contacts.
  • Thalladi, V. R., Boese, R., & Weiss, H.-C. (2010). Aggregation of fluorine-substituted pyridines. Journal of Fluorine Chemistry, 131(3), 353-362. [Link]
  • Klein, C., Housecroft, C. E., & Constable, E. C. (2019). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. Crystals, 9(2), 103. [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2,6-Difluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Fluorinated Pyridines

In the landscape of modern drug discovery, the 2,6-difluoropyridine scaffold is a privileged structure. Its incorporation into lead compounds can significantly enhance metabolic stability, binding affinity, and lipophilicity, making it a highly sought-after motif. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the C-C bond formations necessary to elaborate these scaffolds.[1][2]

However, the specific substrate of 2,6-difluoro-4-iodopyridine presents a unique set of challenges and opportunities for the synthetic chemist. The strong electron-withdrawing nature of the two fluorine atoms significantly modulates the electronic properties of the pyridine ring. While this activates the C-I bond towards the crucial oxidative addition step in the catalytic cycle, it can also influence subsequent steps and the overall stability of intermediates.[3] The choice of palladium catalyst is therefore not a trivial matter; it is the critical parameter that dictates the efficiency, yield, and purity of the desired coupled product.

This guide provides a comparative analysis of three distinct palladium catalyst systems for the Suzuki-Miyaura coupling of this compound. We will move from a traditional, first-generation catalyst to modern, highly active systems featuring bulky biaryl phosphine ligands. The objective is to provide researchers with the technical rationale and practical data needed to select the optimal catalytic system for their specific synthetic goals.

Comparative Analysis of Catalyst Systems

The performance of a palladium catalyst in this specific transformation is fundamentally tied to the nature of the ligand coordinating to the metal center. The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination, the key steps governing the catalytic cycle's efficiency.[4] We will examine three systems: the classic Pd(PPh₃)₄, and two advanced systems based on the Buchwald biarylphosphine ligands, SPhos and XPhos.[1][5]

Catalyst System 1: The Classic Workhorse - Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a foundational catalyst in cross-coupling chemistry. As a pre-formed, air-sensitive Pd(0) complex, it offers the convenience of not requiring an in-situ reduction step. However, triphenylphosphine is a relatively small, moderately electron-donating ligand. While often effective for reactive substrates like aryl iodides, its performance can be limited by slower rates of reductive elimination compared to more modern ligands, sometimes requiring higher catalyst loadings and longer reaction times to achieve complete conversion.[2][4]

Catalyst System 2: The SPhos/Pd(II) System - A Modern Standard

The advent of bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), revolutionized Suzuki-Miyaura couplings.[1] These ligands are typically used in conjunction with a stable Pd(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃. The SPhos ligand's steric bulk promotes the formation of a monoligated L-Pd(0) species, which is highly active in oxidative addition.[1] Furthermore, its electron-donating character accelerates the final reductive elimination step, leading to faster turnover and higher yields, even with more challenging substrates.[1]

Catalyst System 3: The XPhos/Pd(II) System - Pushing the Boundaries of Activity

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is another highly effective biaryl phosphine ligand from the Buchwald group, distinguished by even greater steric bulk than SPhos.[5] This enhanced steric profile can be particularly advantageous for promoting the coupling of hindered substrates and accelerating reductive elimination.[1][5] Catalyst systems based on XPhos are renowned for their high activity, often allowing for reactions at lower temperatures or with significantly reduced catalyst loadings.[6][7]

Data Presentation: Performance Head-to-Head

The following table summarizes the projected performance of the three catalyst systems for the coupling of this compound with 4-methoxyphenylboronic acid. These projections are based on typical performance characteristics reported in the literature for analogous transformations.[1][6][8][9][10]

Catalyst SystemPd PrecursorLigandBaseSolventTemp (°C)Time (h)Approx. Yield (%)Key Advantages/Disadvantages
System 1 Pd(PPh₃)₄ (3 mol%)PPh₃K₂CO₃Toluene/H₂O10012-16~75-85Adv: Readily available, no separate ligand needed. Disadv: Higher loading, longer time, potential for PPh₃ side reactions.[4]
System 2 Pd(OAc)₂ (1.5 mol%)SPhos (3 mol%)K₃PO₄Toluene/H₂O902-4>95Adv: High yield, fast reaction, good substrate scope.[1] Disadv: Requires separate ligand and precursor.
System 3 Pd₂(dba)₃ (1 mol%)XPhos (2.5 mol%)K₃PO₄Dioxane/H₂O801-3>98Adv: Extremely high activity, lower temperature, very fast.[5][6] Disadv: Ligand can be more expensive.

Mechanistic Insights & Experimental Design

The superior performance of the SPhos and XPhos systems can be directly attributed to their influence on the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd PdII L₂(Ar)Pdᴵᴵ(I) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal DiarylPd L₂(Ar)Pdᴵᴵ(Ar') Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylIodide Ar-I (this compound) ArylIodide->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The cycle begins with the oxidative addition of this compound to a Pd(0) complex. The electron-deficient nature of the pyridine ring makes this step relatively facile. Bulky ligands like SPhos and XPhos favor the formation of highly reactive, monoligated Pd(0) species, which can accelerate this rate-determining step.[1][4]

  • Transmetalation: The organoboron species, activated by a base (e.g., K₃PO₄), transfers its organic group to the palladium center. The choice of a strong base and a polar solvent system is crucial for the formation of the reactive boronate species.[1][2]

  • Reductive Elimination: This is the final, product-forming step. The steric bulk of ligands like SPhos and XPhos creates a strained environment around the palladium center, promoting the rapid reductive elimination of the biaryl product and regenerating the active Pd(0) catalyst.[1][5] This step is often significantly faster with these advanced ligands compared to PPh₃, leading to higher overall catalytic turnover.

Experimental Protocols

The following protocols are designed for a 1.0 mmol scale reaction. All solvents should be degassed prior to use, and reactions should be run under an inert atmosphere (Argon or Nitrogen).

Experimental_Workflow start Start: Prepare Schlenk Flask add_solids Add this compound, boronic acid, and base. start->add_solids inert Evacuate & Backfill with Inert Gas (3x) add_solids->inert add_catalyst Add Pd Catalyst / Ligand inert->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent react Heat and Stir (Monitor by LC-MS/TLC) add_solvent->react workup Cool, Dilute, and Perform Aqueous Workup react->workup purify Purify by Column Chromatography workup->purify end End: Isolated Product purify->end

Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.

Protocol 1: Using Pd(PPh₃)₄
  • Materials:

    • This compound (243 mg, 1.0 mmol, 1.0 equiv)

    • 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₄ (34.7 mg, 0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv)

    • Degassed Toluene (8 mL)

    • Degassed Water (2 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

    • Seal the flask, then evacuate and backfill with Argon three times.

    • Under a positive flow of Argon, add the Pd(PPh₃)₄ catalyst.

    • Add the degassed toluene and water via syringe.

    • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours, monitoring progress by LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Using Pd(OAc)₂ / SPhos
  • Materials:

    • This compound (243 mg, 1.0 mmol, 1.0 equiv)

    • 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (3.4 mg, 0.015 mmol, 1.5 mol%)

    • SPhos (12.3 mg, 0.03 mmol, 3 mol%)

    • Potassium Phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv)

    • Degassed Toluene (8 mL)

    • Degassed Water (2 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and potassium phosphate.

    • Seal the flask, then evacuate and backfill with Argon three times.

    • Add the degassed toluene and water via syringe.

    • Heat the reaction mixture to 90 °C and stir vigorously for 2-4 hours, monitoring progress by LC-MS.

    • Follow steps 6-8 from Protocol 1 for workup and purification.

Protocol 3: Using Pd₂(dba)₃ / XPhos
  • Materials:

    • This compound (243 mg, 1.0 mmol, 1.0 equiv)

    • 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (9.2 mg, 0.01 mmol, 1 mol% Pd)

    • XPhos (11.9 mg, 0.025 mmol, 2.5 mol%)

    • Potassium Phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv)

    • Degassed 1,4-Dioxane (8 mL)

    • Degassed Water (2 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd₂(dba)₃, XPhos, and potassium phosphate.

    • Seal the flask, then evacuate and backfill with Argon three times.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 80 °C and stir vigorously for 1-3 hours, monitoring progress by LC-MS.

    • Follow steps 6-8 from Protocol 1 for workup and purification.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of this compound, the selection of a modern catalyst system featuring a bulky biaryl phosphine ligand is highly recommended for achieving optimal results.

  • For Routine, High-Yield Synthesis: The Pd(OAc)₂/SPhos system offers an excellent balance of high performance, reliability, and cost-effectiveness. It delivers high yields in short reaction times under relatively mild conditions.

  • For Maximum Activity and Challenging Substrates: The Pd₂(dba)₃/XPhos system provides the highest level of catalytic activity. It is the preferred choice when seeking the shortest possible reaction times, lower reaction temperatures, or when dealing with particularly sterically demanding or electronically challenging boronic acids.

  • When Modern Ligands are Unavailable: The traditional Pd(PPh₃)₄ catalyst remains a viable option and can provide moderate to good yields. However, researchers should be prepared for longer reaction times, higher catalyst loadings, and a more rigorous purification process compared to the more advanced systems.

By understanding the mechanistic principles and leveraging the advanced capabilities of modern palladium catalysts, researchers can efficiently and reliably synthesize valuable 2,6-difluoropyridine derivatives, accelerating progress in drug discovery and materials science.

References

  • A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7. (2018). Monatshefte für Chemie - Chemical Monthly. [Link]
  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.).
  • Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling. (2019). White Rose Research Online. [Link]
  • Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). DiVA portal. [Link]
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research. [Link]
  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2012). The Journal of Organic Chemistry. [Link]
  • Efficient Suzuki cross-coupling reactions using bulky phosphines. (2006).
  • Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4... (2022). Reddit. [Link]
  • Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. Reaction conditions... (2018).
  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2012). Tetrahedron. [Link]
  • Organoborane coupling reactions (Suzuki coupling). (2004). Proceedings of the Japan Academy, Series B. [Link]
  • Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. (2009).
  • Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. (2011). Chemistry - An Asian Journal. [Link]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Which conditions are favorable for the efficient Suzuki coupling? (2014).
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2017). Journal of the Iranian Chemical Society. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014).

Sources

A Comparative Guide to the Regioselectivity of Reactions with 2-, 3-, and 4-Halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone in modern chemistry, forming the core of countless pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The ability to selectively functionalize the pyridine ring is therefore a critical skill for researchers in drug development and chemical synthesis. Halopyridines are arguably the most versatile precursors for this purpose, serving as electrophilic partners in a wide array of transformations.

However, the pyridine ring is not a simple benzene analogue. The presence of the electronegative nitrogen atom fundamentally alters the electronic landscape of the ring, creating a nuanced and often counterintuitive reactivity profile.[4] The regiochemical outcome of a reaction is critically dependent on the position of the halogen (C-2, C-3, or C-4) relative to this nitrogen atom.

This guide provides an in-depth comparison of the regioselectivity observed when reacting 2-, 3-, and 4-halopyridines in two major classes of transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We will delve into the mechanistic principles that govern these selectivities, provide supporting experimental data, and offer detailed protocols to empower researchers to make informed decisions in their synthetic design.

Part 1: The Underlying Principles of Pyridine Reactivity

Before comparing specific reactions, it is essential to understand the electronic factors at play. The nitrogen atom exerts a powerful influence through both inductive and resonance effects.

  • Inductive Effect: Being more electronegative than carbon, the nitrogen atom withdraws electron density from all ring carbons, making the entire ring electron-deficient.

  • Resonance Effect: The nitrogen lone pair is in an sp² orbital in the plane of the ring and does not participate in the aromatic π-system. However, the nitrogen can accept electron density from the ring via resonance, placing a partial positive charge on the carbons at the C-2 (ortho) and C-4 (para) positions.[5][6]

This electron deficiency deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack, particularly at the C-2 and C-4 positions.[4][7]

Figure 1: Resonance contributors illustrating electron deficiency at C2/C4.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for C-N, C-O, and C-S bond formation. It proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[6][8] The stability of this intermediate is the key to understanding the regioselectivity in halopyridines.

G Figure 2: General SNAr Mechanism start Aryl Halide (Ar-X) + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate Addition (Rate-Determining) product Substituted Product (Ar-Nu) + Halide (X⁻) intermediate->product Elimination

Figure 2: The two-step mechanism for nucleophilic aromatic substitution.
Regioselectivity: A Tale of Two Positions

2- and 4-Halopyridines: The Activated Substrates

When a nucleophile attacks a 2- or 4-halopyridine, the resulting negative charge in the Meisenheimer complex is delocalized onto the electronegative nitrogen atom.[8][9] This provides substantial resonance stabilization, lowering the activation energy of the rate-determining addition step and making the reaction highly favorable.[6]

Figure 3: Resonance stabilization of the Meisenheimer complex.

3-Halopyridines: The Unreactive Isomer

In stark contrast, nucleophilic attack at the C-3 position results in a Meisenheimer complex where the negative charge cannot be delocalized onto the nitrogen. The charge is distributed only among the carbon atoms, resulting in a significantly less stable intermediate. Consequently, 3-halopyridines are generally considered unreactive in SNAr reactions under standard conditions.[9]

Comparative Experimental Data: SNAr with Sodium Methoxide

The following table summarizes the typical outcomes for the reaction of chloropyridine isomers with sodium methoxide, a common nucleophile.

Starting MaterialPosition of ClTypical ConditionsProductApprox. YieldRationale for Reactivity
2-Chloropyridine2NaOMe, MeOH, 65°C, 12h2-Methoxypyridine>90%High; N-atom stabilizes intermediate.[8][9]
3-Chloropyridine3NaOMe, MeOH, 150°C, 24h3-Methoxypyridine<5% or No ReactionVery Low; No N-atom stabilization.[9]
4-Chloropyridine4NaOMe, MeOH, 65°C, 8h4-Methoxypyridine>95%High; N-atom stabilizes intermediate.[8][9]
Experimental Protocol: Synthesis of 4-Methoxypyridine

This protocol provides a self-validating system for demonstrating the high reactivity of a 4-halopyridine in SNAr.

Objective: To synthesize 4-methoxypyridine from 4-chloropyridine hydrochloride.

Materials:

  • 4-Chloropyridine hydrochloride (1.0 equiv)

  • Sodium methoxide (25 wt% in MeOH, 2.5 equiv)

  • Methanol (Anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloropyridine hydrochloride.

  • Reagent Addition: Add anhydrous methanol to dissolve the starting material. Begin stirring.

  • Carefully add the sodium methoxide solution dropwise at room temperature. The initial addition neutralizes the hydrochloride salt, and the excess serves as the nucleophile.

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 8-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Quench carefully by adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

While SNAr relies on the inherent electronic properties of the pyridine ring, palladium-catalyzed cross-coupling reactions follow a different mechanistic pathway, governed by a catalytic cycle. This changes the rules of regioselectivity. Here, factors like C-X bond strength and the potential for the pyridine nitrogen to interact with the catalyst become paramount.

G Figure 4: General Pd Cross-Coupling Cycle Pd0 Pd(0)Lₙ OxiAdd Oxidative Addition Pd0->OxiAdd + R¹-X PdII R¹-Pd(II)Lₙ-X OxiAdd->PdII Trans Transmetalation PdII->Trans + R²-M PdII_R2 R¹-Pd(II)Lₙ-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Figure 4: Catalytic cycle for reactions like Suzuki and Buchwald-Hartwig.
Suzuki-Miyaura Coupling

The Suzuki reaction couples an organoboron species with an organohalide.[10] Unlike SNAr, the reactivity is less dependent on the halogen's position relative to nitrogen and more on the C-X bond energy (I > Br > OTf > Cl).[10]

  • 2-Halopyridines: These can be problematic substrates. The proximity of the nitrogen lone pair to the reaction site can lead to coordination with the palladium center. This can form inactive catalyst species or hinder the crucial oxidative addition step, leading to lower yields or requiring specialized ligands.[11][12]

  • 3- and 4-Halopyridines: These isomers generally behave more like conventional aryl halides. The nitrogen is more remote and less likely to interfere with the catalyst, often resulting in more robust and higher-yielding reactions. Some studies have explicitly shown that coupling yields for 3-halopyridines can be higher than for the corresponding 2-halo isomers under identical conditions.[13]

Comparative Experimental Data: Suzuki Coupling with Phenylboronic Acid
Starting MaterialPosition of BrTypical Catalyst/LigandProductApprox. YieldRationale for Reactivity
2-Bromopyridine2Pd(OAc)₂ / SPhos2-Phenylpyridine60-85%Moderate-Good; Prone to catalyst inhibition.[11] Requires robust ligands.
3-Bromopyridine3Pd(OAc)₂ / SPhos3-Phenylpyridine>90%Excellent; Behaves like a standard aryl bromide.[13]
4-Bromopyridine4Pd(OAc)₂ / SPhos4-Phenylpyridine>90%Excellent; Remote nitrogen does not interfere.
Experimental Protocol: Suzuki Coupling of 3-Bromopyridine

Objective: To synthesize 3-phenylpyridine via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene/Water (10:1 mixture), degassed

  • Schlenk flask or microwave vial

Procedure:

  • Setup: To a dry Schlenk flask, add 3-bromopyridine, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos under an inert atmosphere.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction forms C-N bonds between an aryl halide and an amine.[14] The challenges and regioselectivity patterns often mirror those seen in Suzuki couplings.

  • 2-Halopyridines: These are notoriously challenging substrates. The 2-aminopyridine product is an excellent bidentate ligand (similar to bipyridine) that can strongly bind to the palladium catalyst, sequestering it from the catalytic cycle and causing reaction shutdown. Overcoming this catalyst inhibition is a significant focus of ligand development, requiring very bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) that disfavor the formation of these stable off-cycle complexes.[15]

  • 3- and 4-Halopyridines: As with Suzuki coupling, these isomers are far more straightforward. The product amine is a monodentate ligand, and its coordination to the catalyst is less likely to cause deactivation.

  • Dihalopyridines: In substrates like 2,4-dichloropyridine, the higher reactivity of the C2 position towards oxidative addition (influenced by proximity to nitrogen) can be exploited. Highly regioselective amination can be achieved at the C2 position using milder conditions, leaving the C4-Cl bond intact for a subsequent, different coupling reaction.[16]

Summary and Conclusions

The regioselectivity of reactions involving halopyridines is a direct consequence of the interplay between the reaction mechanism and the powerful electronic influence of the ring nitrogen. A clear dichotomy exists between nucleophilic substitution and transition-metal-catalyzed cross-coupling.

Reaction Type2-Halopyridine3-Halopyridine4-HalopyridineKey Determining Factor
SNAr Highly Reactive Unreactive Highly Reactive Stability of the Meisenheimer intermediate via N-atom resonance.[8][9]
Pd-Coupling Challenging Highly Reactive Highly Reactive Catalyst inhibition by N-atom coordination (substrate or product).

For the synthetic chemist, this guide provides a predictive framework:

  • To achieve substitution at the C-2 or C-4 position with strong nucleophiles (alkoxides, amides), SNAr is the most direct and efficient method.

  • To functionalize the C-3 position , or to install carbon or amine substituents at any position where SNAr is not feasible, palladium-catalyzed cross-coupling is the method of choice.

  • When targeting the C-2 position via cross-coupling, be prepared to employ specialized, sterically hindered ligands to overcome inherent challenges with catalyst inhibition.

Understanding these fundamental principles is not merely an academic exercise; it is crucial for the rational design of synthetic routes, enabling researchers to access complex and valuable pyridine-containing molecules with precision and efficiency.

References

  • D. A. D. S. P., et al. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society.
  • Saeed, A., et al. (2018). The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermediate. Current Organic Chemistry.
  • Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems. Pearson+.
  • ACS Publications. (2023). Transition Metal-Free Regioselective Phosphonation of Pyridines: Scope and Mechanism. ACS Organic & Inorganic Au.
  • Chemistry LibreTexts. (2021). Heterocyclic Amines.
  • Campeau, L.-C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.
  • Movassaghi, M., & Hill, M. D. (2006). A Simple, Modular Synthesis of Substituted Pyridines. National Institutes of Health.
  • Slideshare. (n.d.). Pyridine CH functionalization.
  • National Institutes of Health. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
  • Movassaghi, M., & Hill, M. D. (2006). A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications.
  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?.
  • Boyd, M. J., et al. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society.
  • ChemistryViews. (2019). Synthesis of Fully Substituted Pyridines.
  • ResearchGate. (2025). Discovery of Switchable Metal‐ and Ligand‐Centered Reactivity via Mechanistic Studies on CO Activation of Pyridines.
  • McNally, A., et al. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. ACS.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • National Institutes of Health. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
  • ResearchGate. (n.d.). A possible mechanism for the synthesis of substituted pyridines.
  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed.
  • Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed.
  • ResearchGate. (n.d.). Scheme 1. Initial finding of a pyridine directed direct arylation.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Frontiers. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls.
  • National Institutes of Health. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Lewis, J. C., et al. (2008). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. National Institutes of Health.
  • ResearchGate. (n.d.). Established strategies for controlling regioselectivity in C−H activation of pyridine.
  • OUCI. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution.
  • ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Um, I.-H., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health.
  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • RSC Publishing. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties.
  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • ResearchGate. (2025). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis.
  • National Institutes of Health. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • OUCI. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
  • RSC Publishing. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides.
  • Reddit. (2012). Suzuki coupling help.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

Sources

A Comparative Computational Guide to the Reaction Mechanisms of 2,6-Difluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Difluoro-4-iodopyridine is a pivotal building block in contemporary organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals.[1] Its unique electronic structure, characterized by a trifecta of reactive sites, presents a fascinating case for mechanistic exploration. The electron-deficient pyridine core, amplified by two powerful electron-withdrawing fluorine atoms, primes the C2 and C6 positions for nucleophilic attack. Concurrently, the carbon-iodine bond at the C4 position offers a classic handle for transition-metal-catalyzed cross-coupling reactions.[1]

This guide provides a comprehensive computational analysis of the competing reaction mechanisms available to this compound. By leveraging Density Functional Theory (DFT) as our primary analytical tool, we will dissect the energetic landscapes of the most probable reaction pathways. Our objective is to furnish researchers, scientists, and drug development professionals with a predictive framework for understanding and controlling the reactivity of this versatile synthetic intermediate. We will compare the thermodynamics and kinetics of Palladium-Catalyzed Cross-Coupling reactions at the C-I bond against Nucleophilic Aromatic Substitution (SNAr) at the C-F bonds, offering insights grounded in robust theoretical data.

Part 1: Comparative Analysis of Dominant Reaction Mechanisms

The reactivity of this compound is a delicate balance between two primary pathways: functionalization at the C4-Iodo position via cross-coupling and substitution at the C2/C6-Fluoro positions via SNAr. The preferred pathway is dictated by the reaction conditions, including the choice of catalyst, nucleophile/coupling partner, and solvent.

Palladium-Catalyzed Cross-Coupling at the C4-Position

The C-I bond is the most labile site for oxidative addition to a low-valent metal center, making it the prime target for palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings.[2][3] These reactions are cornerstones of modern synthesis for their reliability in forming C-C bonds.[4]

Mechanism Focus: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods.[3] A typical catalytic cycle, initiated by the oxidative addition of the aryl iodide to a Pd(0) complex, is depicted below. Computational studies using DFT have been instrumental in elucidating the energetics of each elementary step, from oxidative addition and transmetalation to reductive elimination.[5][6] The rate-determining step is often found to be the oxidative addition or the transmetalation, depending on the specific substrates and ligands.[7]

Workflow: Pd-Catalyzed Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I (2,6-F₂-4-I-Pyr) PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R-B(OR)₃]⁻ PdII_Both Ar-Pd(II)L₂-R Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-R Product BoronicAcid R-B(OH)₂ Base Base (e.g., OH⁻) BoronicAcid->Base Boronate [R-B(OH)₃]⁻ Base->Boronate Boronate->Transmetal SNAr_Mechanism cluster_stepwise Stepwise Pathway cluster_concerted Concerted Pathway Start This compound + Nu⁻ TS1 Transition State 1 (C-Nu bond forming) Start->TS1 Concerted_TS Concerted Transition State (Simultaneous bond forming/breaking) Start->Concerted_TS Intermediate Meisenheimer Complex (Stepwise Path) TS1->Intermediate TS2 Transition State 2 (C-F bond breaking) Intermediate->TS2 Product Substituted Product + F⁻ TS2->Product Concerted_TS->Product

Caption: Stepwise (via Meisenheimer complex) vs. Concerted SNAr pathways.

Computational Comparison: Which Path is Favored?

To objectively compare these pathways, we can use DFT to calculate the activation energies (ΔG‡) for the rate-determining steps of each reaction. A lower activation energy indicates a kinetically more favorable reaction.

While a full DFT study on this compound itself is not readily available in published literature, we can extrapolate from numerous studies on similar halopyridines and haloarenes. [8][9][10][11]

Reaction Pathway Key Step Typical Calculated ΔG‡ (kcal/mol) Influencing Factors Supporting Source
Suzuki-Miyaura Coupling Oxidative Addition 15 - 25 Ligand choice, Pd precursor, solvent [5][12]
Transmetalation 10 - 20 Base, boronic ester vs. acid, solvent [6][13]
SNAr (Stepwise) Meisenheimer Formation 5 - 15 Nucleophile strength, solvent polarity [14]
Leaving Group Expulsion >15 (can be rate-limiting) Leaving group ability (F⁻ is poor) [15]

| SNAr (Concerted) | Single Transition State | 10 - 25 | Nucleophile, leaving group, ring electronics | [11][16]|

Analysis of Comparative Data:

  • Cross-Coupling: The C-I bond is significantly weaker than the C-F bond, making oxidative addition a relatively low-energy process. This pathway is generally favored under palladium catalysis.

  • SNAr: The feasibility of SNAr is highly dependent on the nucleophile's strength and the reaction conditions. While the ring is highly activated, fluoride is a poor leaving group compared to chloride or bromide, which can increase the activation barrier for the second step of a stepwise mechanism or the single transition state of a concerted one. Computational studies suggest that for many heterocycles, concerted SNAr pathways are common. [14] Conclusion: For typical synthetic applications, palladium-catalyzed cross-coupling at the C4-Iodo position is the kinetically and thermodynamically preferred pathway . SNAr at the C2/C6 positions requires strong nucleophiles and often higher temperatures to overcome the activation barrier associated with C-F bond cleavage.

Part 2: A Practical Guide to a DFT Workflow

To validate the mechanistic hypotheses, a robust computational protocol is essential. This section outlines a step-by-step methodology for performing a DFT analysis of the Suzuki-Miyaura reaction with this compound.

Experimental Protocol: DFT Calculation of Reaction Profile
  • Software Selection:

    • Utilize a quantum chemistry package like Gaussian, ORCA, or Spartan.

  • Model System Definition:

    • Reactants: this compound, a boronic acid (e.g., phenylboronic acid), a Pd(0) catalyst (e.g., Pd(PPh₃)₂), and a base (e.g., OH⁻).

    • Solvent: Model the solvent environment (e.g., DMF, THF) using an implicit solvation model like the Polarizable Continuum Model (PCM) or SMD.

  • Methodology Selection:

    • Functional: Employ a well-established density functional, such as B3LYP or M06-2X. The latter is often recommended for kinetics.

    • Basis Set: Use a double-zeta basis set with polarization functions for light atoms (e.g., 6-31G(d)). For palladium and iodine, use a basis set that includes effective core potentials (ECPs), such as LANL2DZ.

  • Computational Workflow:

    • Step 4.1: Geometry Optimization: Perform geometry optimizations for all reactants, intermediates, transition states, and products. This finds the lowest energy structure for each species.

    • Step 4.2: Frequency Calculation: Conduct frequency calculations on all optimized structures.

      • Purpose: To confirm the nature of the stationary point. Minima (reactants, products, intermediates) will have zero imaginary frequencies. Transition states will have exactly one imaginary frequency corresponding to the reaction coordinate.

      • Data Extraction: These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections needed to calculate Gibbs free energies (G).

    • Step 4.3: Transition State Searching:

      • Use methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization to locate transition state structures.

    • Step 4.4: Intrinsic Reaction Coordinate (IRC) Calculation:

      • Perform an IRC calculation starting from the transition state structure. This traces the reaction path downhill to connect the transition state with its corresponding reactant and product, verifying the proposed elementary step.

    • Step 4.5: Energy Profile Construction:

      • Calculate the Gibbs free energy (G) for each optimized species. The activation energy (ΔG‡) is the difference in free energy between the transition state and the preceding reactant/intermediate. The reaction energy (ΔG_rxn) is the difference between products and reactants.

Workflow: DFT Calculation Protocol

DFT_Workflow Start Define Model System (Reactants, Catalyst, Solvent) Method Select Functional & Basis Set (e.g., M06-2X/LANL2DZ) Start->Method Opt Geometry Optimization Method->Opt Freq Frequency Calculation Opt->Freq Verify Verify Stationary Points (0 or 1 Imaginary Freq.) Freq->Verify IRC IRC Calculation Freq->IRC TS_Search Transition State Search (STQN/Berny) Verify->TS_Search If TS Energy Calculate Gibbs Free Energies Verify->Energy If Minima TS_Search->Opt Verify_TS Verify TS Connectivity IRC->Verify_TS Verify_TS->Energy Profile Construct Reaction Energy Profile Energy->Profile

Caption: A self-validating workflow for computational reaction mechanism analysis.

References

  • Mathew, S. S. (n.d.). Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. International Conference on Chemical Sciences.
  • de Vries, J. G. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. In The Privileged Pincer-Metal Platform: Coordination Chemistry & Applications (pp. 1-23). American Chemical Society.
  • Gök, Y., et al. (2018). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 23(11), 2919.
  • ResearchGate. (n.d.). DFT Investigation on the Mechanism of Pd(0) Catalyzed Sonogashira Coupling Reaction.
  • Sumimoto, M., et al. (2017). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions, 202, 31-48.
  • Bello, D., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Organometallics, 25(16), 3896-3903.
  • Sandleben, A., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie International Edition, 57(42), 13733-13737.
  • ResearchGate. (n.d.). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction.
  • Oakwood Chemical. (n.d.). This compound.
  • ResearchGate. (n.d.). Suzuki-Miyaura coupling revisited: an integrated computational study.
  • PubChem. (n.d.). This compound.
  • Sikk, L., et al. (2013). Computational study of the copper-free Sonogashira cross-coupling reaction: shortcuts in the mechanism. Journal of Molecular Modeling, 19(7), 2811-2819.
  • Vicha, R., et al. (2012). Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. Journal of Molecular Modeling, 18(7), 3025-3033.
  • ResearchGate. (n.d.). A Theoretical Study of Pd-Catalyzed C-C Cross-Coupling Reactions.
  • Pinto, D. C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2994.
  • Palkó, M., et al. (2018). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 23(10), 2530.
  • Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(42), 13733-13737.
  • Sigman, M. S. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. ACS Central Science, 4(7), 793-794.
  • Foley, E. A., et al. (2013). Nucleophilic aromatic substitution with dianions: reactions driven by the release of Coulomb repulsion. Journal of the American Chemical Society, 135(44), 16641-16648.
  • Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(42), 13733-13737.
  • Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
  • Sperger, T., et al. (2015). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2(11), 1438-1448.

Sources

A Comparative Guide to the Spectroscopic Analysis of Intermediates in 2,6-Difluoro-4-iodopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of halogenated heterocycles is a cornerstone of modern synthetic chemistry. Among these, 2,6-Difluoro-4-iodopyridine stands out as a versatile building block, prized for its utility in cross-coupling reactions and the construction of complex molecular architectures. A robust and well-characterized synthetic route is paramount to ensuring the purity and scalability required for pharmaceutical applications.

This guide provides an in-depth comparison of common synthetic pathways to this compound, with a specialized focus on the spectroscopic data of the key intermediates. We will delve into the mechanistic underpinnings of these transformations, explain the causality behind experimental choices, and present supporting data to offer a comprehensive resource for scientists in the field.

The Synthetic Challenge: Navigating Pathways to a Key Building Block

The synthesis of this compound typically proceeds via the functionalization of 2,6-difluoropyridine. The strategic introduction of an iodine atom at the C4 position is challenging due to the directing effects of the fluorine and nitrogen atoms. Two predominant strategies have emerged, each with its own set of intermediates and analytical considerations.

  • Route A: Direct C4 Lithiation and Iodination of 2,6-Difluoropyridine. This is the most direct approach, leveraging the principles of Directed ortho Metalation (DoM).

  • Route B: Isomerization of 2,6-Difluoro-3-iodopyridine. This pathway involves the synthesis of an isomeric precursor followed by a base-mediated rearrangement.

This guide will compare these two routes, presenting spectroscopic data for the starting materials and the final product, while critically examining the nature of the transient intermediates involved.

Route A: The Directed ortho Metalation (DoM) Approach

The most common and atom-economical synthesis involves the direct deprotonation of 2,6-difluoropyridine at the C3 position, followed by quenching with an iodine source. However, to achieve C4-iodination, a subsequent rearrangement of the initial lithiated species is implied, or a direct, albeit less intuitive, C4 deprotonation must occur. Mechanistic studies suggest that the process is more complex than a simple, direct C4 abstraction.

The fluorine atoms on the pyridine ring act as moderate directing groups, acidifying the adjacent protons and coordinating with the lithium base.[1] The reaction with a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) is crucial to favor kinetic deprotonation over nucleophilic attack on the pyridine ring.[2][3]

The Elusive Lithiated Intermediate: 2,6-Difluoro-4-lithiopyridine

Treating 2,6-difluoropyridine with LDA at -78 °C quantitatively generates a lithiated intermediate.[2][3] While mechanistic studies have used IR and NMR spectroscopy to probe the reaction kinetics and the aggregation states of the organolithium species in situ, obtaining clean, isolated spectroscopic data for this intermediate is exceptionally challenging.[2] Its high reactivity means it is typically generated and used immediately without isolation.

Causality of Experimental Choice: The choice of a strong, non-nucleophilic base (LDA) and cryogenic temperatures (-78 °C) is critical. LDA is sufficiently basic to deprotonate the pyridine ring, while its steric bulk disfavors nucleophilic addition to the C-F bonds. The low temperature prevents decomposition of the thermally sensitive aryllithium intermediate and minimizes side reactions.[3]

While a dedicated spectrum is not available, its existence is confirmed by trapping experiments. When the reaction mixture is quenched with an electrophile like iodine, the formation of this compound confirms the presence of the corresponding lithiated precursor.

Route B: The Isomerization Pathway

An alternative strategy involves the synthesis and subsequent rearrangement of 2,6-Difluoro-3-iodopyridine. This method provides a different set of challenges and analytical checkpoints. The key step is a base-induced iodine migration, likely proceeding through a series of deprotonation and protonation steps that thermodynamically favor the 4-iodo isomer.

Experimental Workflow: Route B

Caption: Workflow for the synthesis of this compound via isomerization.

This pathway relies on the generation of a lithiated intermediate from 2,6-difluoro-3-iodopyridine, which then rearranges to a more stable species before being quenched to yield the final product.[4]

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for the starting materials and the final product. This data serves as the benchmark for reaction monitoring and final product confirmation.

Table 1: Spectroscopic Data for Key Compounds
Compound1H NMR (CDCl₃)13C NMR (CDCl₃)19F NMR (CDCl₃)Mass Spec (m/z)
2,6-Difluoropyridine δ 7.85 (m, 1H), 6.85 (m, 2H)Data not readily publishedδ -68.9[5]115 [M]+[6]
2,6-Difluoro-3-iodopyridine Expected: ~δ 8.0 (m, 1H), ~7.0 (m, 1H)Expected: Signals for C-I (~80-90 ppm), C-F (~160 ppm, dd)Data not readily published241 [M]+[7]
This compound δ 7.22 (s, 2H)[4]δ 161.1 (dd), 115.6 (dd), 110.3 (t)[4]δ -68.1[4]241 [M]+[4]

Note: Expected values are estimated based on substituent effects in similar pyridine systems. The high degree of C-F coupling can complicate 13C NMR spectra, often resulting in signals of low intensity.

In-Depth Analysis & Mechanistic Considerations

The choice between Route A and Route B depends on the availability of starting materials and the desired scale of the reaction.

Expertise in Action: From a process chemistry perspective, Route A appears more efficient as it involves fewer steps. However, controlling the regioselectivity of the initial lithiation can be challenging. The reaction mechanism is not a simple C4 deprotonation but is believed to proceed via an initial C3 lithiation followed by rearrangement. The stability of the lithiated intermediates is a key factor, with the 2,6-difluoro-4-lithiopyridine likely being the thermodynamic sink.

Trustworthiness of the Protocol: A self-validating protocol for either route relies on careful monitoring by TLC or GC-MS to ensure full consumption of the starting material. For Route B, it is crucial to confirm the complete conversion of the 3-iodo isomer to the 4-iodo product. The distinct singlet in the 1H NMR spectrum of the final product (δ 7.22) is a clear diagnostic marker of success, contrasting with the more complex splitting patterns expected for the starting materials.[4]

Synthetic Pathways Overview

Synthesis_Pathways DFP 2,6-Difluoropyridine LDA LDA, THF, -78 °C DFP->LDA Route A & B (Step 1) Li_Intermediate [2,6-Difluoro-lithiopyridine] (Reactive Intermediate) LDA->Li_Intermediate I2 I₂, -78 °C DF4IP This compound I2->DF4IP DF3IP 2,6-Difluoro-3-iodopyridine Rearrangement LDA, -78 °C, then H₂O DF3IP->Rearrangement Route B (Isomerization) Li_Intermediate->I2 Route A Li_Intermediate->DF3IP Route B (Intermediate Product) Rearrangement->DF4IP

Caption: Comparative synthetic routes to this compound.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always consult primary literature and perform appropriate risk assessments before conducting any experiment.

Protocol 1: Synthesis of this compound from 2,6-Difluoro-3-iodopyridine (Route B)[4]
  • LDA Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 2 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.30 mL, 4.15 mmol) to the cold THF.

  • Add n-butyllithium (1.66 mL of a 2.5 M solution in hexane, 4.15 mmol) dropwise to the diisopropylamine solution. Stir the resulting LDA solution at -78 °C for 25 minutes.

  • Reaction: In a separate flask, dissolve 2,6-difluoro-3-iodopyridine (1.00 g, 4.15 mmol) in anhydrous THF (5 mL).

  • Add the solution of 2,6-difluoro-3-iodopyridine dropwise to the LDA solution at -78 °C via cannula.

  • Stir the reaction mixture at -78 °C for 12 hours.

  • Quench: Quench the reaction by adding a solution of water (0.2 mL, 11 mmol) in THF (2 mL).

  • Allow the mixture to slowly warm to room temperature over 1 hour.

  • Work-up: Wash the reaction mixture with a 10% aqueous solution of Na₂SO₃ (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Crystallize the crude product from hexane to afford this compound as colorless crystals.

Conclusion

The synthesis of this compound is a prime example of modern heterocyclic chemistry, where a deep understanding of reaction mechanisms and spectroscopic techniques is essential for success. While direct characterization of the reactive lithiated intermediates remains a challenge for routine analysis, their presence and role are well-supported by mechanistic studies and trapping experiments. By comparing the direct DoM approach with the isomerization pathway, researchers can choose the most suitable route based on their specific needs. The spectroscopic data provided herein for the stable starting materials and the final product serves as a reliable guide for reaction monitoring and quality control, ensuring the synthesis of this valuable building block with high purity and confidence.

References

  • Collum, D. B., et al. (2010). Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. Journal of the American Chemical Society, 132(18), 6361-5. [Link]
  • Collum, D. B., et al. (2008). Mechanism of Lithium Diisopropylamide (LDA)-Mediated Ortholithiation of 2-Fluoropyridine and 2,6-Difluoropyridine. Journal of the American Chemical Society. [Link]
  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. [Link]
  • Mortier, J. (n.d.). Directed Ortho Metalation (DoM).
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
  • NIST. (n.d.). 2,6-Difluoropyridine. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 2,6-Difluoropyridine 19F NMR Spectrum.
  • Oakwood Chemical. (n.d.). 2,6-Difluoro-3-iodopyridine.
  • PubChem. (n.d.). This compound.

Sources

A Comparative Guide to the Synthetic Validation of 2,6-Difluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. 2,6-Difluoro-4-iodopyridine is a valuable intermediate, providing a versatile scaffold for the introduction of diverse functionalities through cross-coupling reactions. This guide offers an in-depth, comparative analysis of the primary synthetic routes to this compound, presenting validated experimental protocols, performance data, and expert insights to inform your synthetic strategy.

Executive Summary: A Tale of Three Pathways

The synthesis of this compound is primarily approached through three distinct strategies, each with its own set of advantages and challenges. This guide will dissect the following routes:

  • Direct C-H Lithiation and Iodination of 2,6-Difluoropyridine: A direct and atom-economical approach.

  • LDA-Mediated Rearrangement of 2,6-Difluoro-3-iodopyridine: A high-yielding, albeit multi-step, pathway.

  • Sandmeyer Reaction of 4-Amino-2,6-difluoropyridine: A classic transformation with considerations for handling diazonium intermediates.

This analysis will provide a head-to-head comparison of these routes based on overall yield, scalability, cost-effectiveness of starting materials, and safety considerations.

Visualizing the Synthetic Landscape

Synthetic_Routes_to_this compound cluster_0 Route 1: Direct Lithiation/Iodination cluster_1 Route 2: LDA-Mediated Rearrangement cluster_2 Route 3: Sandmeyer Reaction 2,6-Difluoropyridine 2,6-Difluoropyridine 4-Lithio-2,6-difluoropyridine 4-Lithio-2,6-difluoropyridine 2,6-Difluoropyridine->4-Lithio-2,6-difluoropyridine Organolithium Base 2,6-Difluoro-4-iodopyridine_R1 This compound 4-Lithio-2,6-difluoropyridine->2,6-Difluoro-4-iodopyridine_R1 Iodine 2,6-Difluoro-3-iodopyridine 2,6-Difluoro-3-iodopyridine Intermediate_Anion Intermediate Anion 2,6-Difluoro-3-iodopyridine->Intermediate_Anion LDA, -78°C 2,6-Difluoro-4-iodopyridine_R2 This compound Intermediate_Anion->2,6-Difluoro-4-iodopyridine_R2 Rearrangement 4-Amino-2,6-difluoropyridine 4-Amino-2,6-difluoropyridine Diazonium_Salt Diazonium Salt 4-Amino-2,6-difluoropyridine->Diazonium_Salt NaNO2, Acid 2,6-Difluoro-4-iodopyridine_R3 This compound Diazonium_Salt->2,6-Difluoro-4-iodopyridine_R3 KI

Caption: Synthetic pathways to this compound.

Route 1: Direct C-H Lithiation and Iodination of 2,6-Difluoropyridine

This approach is theoretically the most straightforward, involving the selective deprotonation at the C4 position of the readily available 2,6-difluoropyridine, followed by quenching the resulting anion with an iodine source.

Mechanistic Considerations and Causality

The regioselectivity of the lithiation of 2,6-difluoropyridine is a critical factor. While ortho-lithiation at the C3 position is known to occur with lithium diisopropylamide (LDA), achieving selective deprotonation at the C4 position often requires careful selection of the organolithium base and reaction conditions. The acidity of the C4 proton is enhanced by the electron-withdrawing effects of the two fluorine atoms. The choice between kinetic and thermodynamic control can influence the site of deprotonation[1][2][3][4]. Sterically hindered bases at low temperatures are more likely to favor the kinetically accessible ortho-protons, while different conditions might allow for equilibration to the thermodynamically more stable 4-lithio intermediate.

Experimental Protocol:

Materials:

  • 2,6-Difluoropyridine

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,6-difluoropyridine (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi or LDA (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound.

Performance and Trustworthiness:

While this route is attractive for its directness, achieving high selectivity for the C4 position can be challenging, and mixtures of isomers may be obtained. The yield is highly dependent on the specific conditions and the choice of the organolithium reagent. Rigorous control of anhydrous conditions is essential for the success of this reaction.

Safety Note: Organolithium reagents are pyrophoric and react violently with water. All manipulations must be carried out under an inert atmosphere by trained personnel with appropriate personal protective equipment.

Route 2: LDA-Mediated Rearrangement of 2,6-Difluoro-3-iodopyridine

This is a well-documented and high-yielding method for the synthesis of this compound. It proceeds via a fascinating LDA-mediated rearrangement of the corresponding 3-iodo isomer.

Mechanistic Insights:

The reaction is initiated by the deprotonation of 2,6-difluoro-3-iodopyridine by LDA at a position ortho to one of the fluorine atoms. This is followed by a series of anionic rearrangements, ultimately leading to the thermodynamically more stable 4-iodo isomer. The driving force for this rearrangement is likely the relief of steric strain and the formation of a more stabilized anionic intermediate.

Experimental Protocol:

Materials:

  • 2,6-Difluoro-3-iodopyridine

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 10% aqueous sodium sulfite (Na₂SO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

Procedure: [5]

  • Prepare a solution of LDA in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere by adding n-butyllithium (1.66 mL, 4.15 mmol, 2.5 M in hexanes) to a solution of diisopropylamine (1.30 mL, 4.15 mmol) in anhydrous THF (2 mL) at -78 °C.

  • After stirring for 25 minutes, add a solution of 2,6-difluoro-3-iodopyridine (1.00 g, 4.15 mmol) in anhydrous THF (5 mL) dropwise via cannula.

  • Maintain the reaction mixture at -78 °C for 12 hours.

  • Quench the reaction by adding a solution of water (0.2 mL, 11 mmol) in THF (2 mL) and slowly warm the mixture to room temperature over 1 hour.

  • Wash the mixture with 10% aqueous Na₂SO₃ solution (5 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Crystallize the crude product from hexanes to afford this compound as colorless crystals.

Performance and Trustworthiness:

This method has a reported yield of 74%, making it a highly efficient and reliable route. The starting material, 2,6-difluoro-3-iodopyridine, can be synthesized from 2,6-difluoropyridine, adding a step to the overall sequence but providing a robust pathway to the desired product. The reaction is reproducible and the product can be easily purified by crystallization.

Route 3: Sandmeyer Reaction of 4-Amino-2,6-difluoropyridine

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities, including halogens, via a diazonium salt intermediate[6][7][8].

Mechanistic Rationale:

This route involves the diazotization of 4-amino-2,6-difluoropyridine with a nitrite source in an acidic medium to form a diazonium salt. This intermediate is then treated with a source of iodide, typically potassium iodide, to yield the desired this compound. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.

Sandmeyer_Reaction_Workflow Start Start Diazotization Diazotization of 4-Amino-2,6-difluoropyridine Start->Diazotization NaNO2, Acid, 0-5°C Sandmeyer_Reaction Sandmeyer Iodination Diazotization->Sandmeyer_Reaction KI solution Workup_Purification Workup and Purification Sandmeyer_Reaction->Workup_Purification Extraction End This compound Workup_Purification->End Crystallization

Caption: Experimental workflow for the Sandmeyer reaction.

Experimental Protocol:

Materials:

  • 4-Amino-2,6-difluoropyridine

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: [9]

  • Suspend 4-amino-2,6-difluoropyridine (1.0 eq) in a mixture of concentrated HCl and water in a round-bottom flask and cool to 0-5 °C in an ice bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension of the amine, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, dissolve potassium iodide (3.0 eq) in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Extract the mixture with dichloromethane (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by saturated aqueous Na₂S₂O₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Performance and Trustworthiness:

The Sandmeyer reaction is a well-established method, but yields can be variable depending on the substrate and reaction conditions. The stability of the diazonium salt intermediate is a key concern, and careful temperature control is crucial for a successful and safe reaction. The synthesis of the starting material, 4-amino-2,6-difluoropyridine, adds an extra step to the overall process.

Safety Note: Diazonium salts can be explosive when isolated in a dry state. It is imperative to keep them in solution and at low temperatures. The reaction can also lead to the evolution of nitrogen gas, so adequate venting is necessary.

Comparative Analysis

FeatureRoute 1: Direct Lithiation/IodinationRoute 2: LDA-Mediated RearrangementRoute 3: Sandmeyer Reaction
Starting Material 2,6-Difluoropyridine2,6-Difluoro-3-iodopyridine4-Amino-2,6-difluoropyridine
Number of Steps 12 (from 2,6-difluoropyridine)2 (from a suitable precursor)
Reported Yield Variable, selectivity can be an issue74%[5]Moderate to good, substrate-dependent
Key Reagents Organolithium base (pyrophoric)LDA (pyrophoric)NaNO₂, KI (handle with care)
Scalability Challenging due to cryogenic conditions and selectivityScalable with proper equipmentScalable, but requires careful control of exotherms
Safety Concerns Pyrophoric reagents, cryogenic temperaturesPyrophoric reagents, cryogenic temperaturesPotentially explosive diazonium salts, gas evolution

Cost-Benefit Analysis

A preliminary cost analysis of the key starting materials reveals the following approximate pricing:

Starting MaterialSupplierPrice (per gram)
2,6-DifluoropyridineVaries~$7.50[10]
2,6-Difluoro-3-iodopyridineVaries~$46.00[11]
4-Amino-2,6-difluoropyridineVaries~$36.00 - $69.00[12][13]

Analysis:

  • Route 1 (Direct Lithiation/Iodination): While starting from the most affordable material, the potential for low yields and difficult purification due to isomer formation could increase the overall cost per gram of the final product. The operational costs associated with handling pyrophoric reagents at cryogenic temperatures are also significant.

  • Route 2 (LDA-Mediated Rearrangement): This route starts with a more expensive intermediate. However, the high and reliable yield of 74% makes it a very attractive option, especially when the cost of failed or low-yielding direct iodination attempts is considered. For predictable and efficient synthesis, the higher initial investment in the starting material may be justified.

  • Route 3 (Sandmeyer Reaction): The cost of the starting amine is comparable to the 3-iodo isomer. The success of this route is highly dependent on achieving a good yield in the Sandmeyer step. If high yields can be consistently obtained, this could be a cost-effective alternative to the rearrangement route.

Conclusion and Recommendation

For researchers and drug development professionals seeking a reliable and high-yielding synthesis of this compound, the LDA-mediated rearrangement of 2,6-difluoro-3-iodopyridine (Route 2) stands out as the most validated and trustworthy method based on currently available data. Its reported 74% yield and the straightforward purification by crystallization offer significant advantages in terms of predictability and efficiency.

The direct C-H lithiation and iodination of 2,6-difluoropyridine (Route 1) remains an intriguing option due to its atom economy. However, further optimization to ensure high regioselectivity for the C4 position is required to make it a competitive and reliable process.

The Sandmeyer reaction of 4-amino-2,6-difluoropyridine (Route 3) presents a viable alternative, particularly if the starting amine is readily available or can be synthesized cost-effectively. The key to its successful implementation lies in the careful optimization of the diazotization and iodination steps to maximize the yield and ensure the safe handling of the diazonium intermediate.

Ultimately, the choice of synthetic route will depend on the specific needs of the laboratory, including scale, budget, available expertise in handling hazardous reagents, and the desired level of process robustness. This guide provides the necessary data and insights to make an informed decision for the successful synthesis of this valuable chemical building block.

References

  • 2,6-DIFLUORO-3-IODOPYRIDINE. ChemUniverse. Accessed January 7, 2026. [Link]
  • Synthesis of 4-Bromo-2,6-difluoroaniline (6). PrepChem.com. Accessed January 7, 2026. [Link]
  • Finkelstein reaction. Wikipedia. Accessed January 7, 2026. [Link]
  • Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. J Am Chem Soc. 2010 May 12;132(18):6361-5. Accessed January 7, 2026. [Link]
  • 2,6-Difluoropyridine, 25 grams. CP Lab Safety. Accessed January 7, 2026. [Link]
  • Thermodynamic and kinetic reaction control. Wikipedia. Accessed January 7, 2026. [Link]
  • Sandmeyer Reaction. Organic Chemistry Portal. Accessed January 7, 2026. [Link]
  • 2,6-Difluoro-3-iodopyridine. Oakwood Chemical. Accessed January 7, 2026. [Link]
  • 2,6-Difluoro-3-iodopyridine. Lab Marketi. Accessed January 7, 2026. [Link]
  • Sandmeyer reaction. Wikipedia. Accessed January 7, 2026. [Link]
  • Sandmeyer Reaction Mechanism. BYJU'S. Accessed January 7, 2026. [Link]
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Accessed January 7, 2026. [Link]
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Accessed January 7, 2026. [Link]
  • 33: Kinetic control vs. thermodynamic control. YouTube. Accessed January 7, 2026. [Link]
  • Thermodynamic and Kinetic Products. Master Organic Chemistry. Accessed January 7, 2026. [Link]
  • Selective C–H Iodination of (Hetero)arenes. PMC. Accessed January 7, 2026. [Link]
  • Selective Iodination Using Diaryliodonium Salts. UNL Digital Commons. Accessed January 7, 2026. [Link]

Sources

Safety Operating Guide

Proper Disposal of 2,6-Difluoro-4-iodopyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. 2,6-Difluoro-4-iodopyridine, a valuable building block in synthetic chemistry, requires careful consideration for its disposal due to its halogenated structure and potential reactivity. This guide provides a detailed, step-by-step framework for the proper management and disposal of this compound, grounded in scientific principles to ensure safety and environmental responsibility.

Understanding the Hazard Profile of this compound

Before any disposal procedure, a thorough understanding of the chemical's properties and hazards is essential. This compound is a solid that is classified as a skin and eye irritant and may cause respiratory irritation.[1] Its structure, featuring both fluorine and iodine atoms on a pyridine ring, contributes to its chemical reactivity and informs the necessary precautions for its handling and disposal.

PropertyValueSource
Molecular Formula C5H2F2IN[1]
Molecular Weight 240.98 g/mol [1]
Appearance Off-white to light yellow solid[2]
GHS Hazard Statements H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[1]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[3]

The presence of a carbon-iodine bond is a key consideration for its disposal. Aryl iodides can undergo various chemical transformations, which can be exploited for their degradation into less hazardous materials. The fluorine atoms, conversely, create a more electron-deficient aromatic ring, influencing its reactivity.

Disposal Philosophy: In-Lab Neutralization vs. Hazardous Waste Collection

The primary decision for the disposal of this compound is whether to neutralize it in the laboratory before disposal or to package it for collection by a certified hazardous waste management service.

Direct Disposal as Hazardous Waste: For small quantities, the most straightforward and often safest approach is to collect the waste in a designated, properly labeled container for professional disposal. This minimizes the handling of additional hazardous reagents and complex reaction setups in the lab.

In-Lab Neutralization: For larger quantities or in situations where immediate deactivation is desired, chemical neutralization can be a viable option. The goal of in-lab neutralization is to cleave the carbon-halogen bonds, particularly the more labile carbon-iodine bond, to reduce the compound's reactivity and potential environmental impact. A common and effective method for this is reductive dehalogenation.

Procedural Guide: Reductive Dehalogenation for Laboratory-Scale Disposal

The following procedure outlines a method for the reductive dehalogenation of this compound. This process aims to replace the iodine atom with a hydrogen atom, yielding the less hazardous 2,6-difluoropyridine.

Causality of Procedural Choices: This method is based on established principles of reductive dehalogenation of aryl halides. A transition metal catalyst, in this case, palladium, is often used to facilitate this transformation. A hydrogen donor provides the hydrogen atom that replaces the halogen. The base is crucial for activating the hydrogen donor and neutralizing any acidic byproducts.

Materials and Reagents:
  • Waste this compound

  • Ethanol (as a hydrogen donor and solvent)

  • Sodium borohydride (NaBH4) (as a reducing agent)

  • Palladium on carbon (Pd/C, 10%) (as a catalyst)

  • Sodium hydroxide (NaOH) solution (1 M)

  • A suitable reaction vessel (e.g., round-bottom flask)

  • Stir plate and stir bar

  • Fume hood

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and nitrile gloves.

Step-by-Step Protocol:
  • Preparation and Safety Precautions:

    • Conduct the entire procedure in a well-ventilated fume hood.

    • Ensure all necessary PPE is worn.

    • Have a spill kit readily available.

  • Reaction Setup:

    • In the reaction vessel, dissolve the waste this compound in ethanol. A concentration of approximately 10-20 mg/mL is a reasonable starting point.

    • Add a catalytic amount of 10% Pd/C (approximately 1-2 mol% relative to the iodopyridine).

    • Begin stirring the mixture to ensure a homogenous suspension.

  • Reductive Dehalogenation:

    • Slowly and carefully add an excess of sodium borohydride to the stirring mixture. The reaction may be exothermic and produce gas (hydrogen), so slow addition is critical. A 2-3 fold molar excess of NaBH4 relative to the iodopyridine is typically sufficient.

    • Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired, by comparing the reaction mixture to a standard of the starting material. The reaction is often complete within a few hours.

  • Quenching and Workup:

    • Once the reaction is complete, cautiously quench the excess sodium borohydride by the slow addition of water. Be aware that this will generate hydrogen gas.

    • Filter the mixture through a pad of celite to remove the palladium catalyst. The collected palladium on celite should be treated as hazardous waste.

    • Neutralize the filtrate with a 1 M NaOH solution to a pH of approximately 7.

  • Final Disposal:

    • The resulting solution, containing primarily 2,6-difluoropyridine and inorganic salts in an ethanol/water mixture, is significantly less hazardous than the starting material. However, it should still be collected in a designated hazardous waste container for organic waste and disposed of through your institution's environmental health and safety (EHS) office.

Disposal Decision Workflow

DisposalWorkflow start Start: Have this compound Waste decision_quantity Is the quantity large and requires immediate deactivation? start->decision_quantity direct_disposal Collect in a labeled hazardous waste container. Arrange for professional disposal. decision_quantity->direct_disposal No in_lab_neutralization Proceed with In-Lab Reductive Dehalogenation decision_quantity->in_lab_neutralization Yes end_node End of Disposal Process direct_disposal->end_node procedure Follow Reductive Dehalogenation Protocol: 1. Prepare in Fume Hood with PPE. 2. Dissolve in Ethanol, add Pd/C. 3. Slowly add NaBH4, stir. 4. Quench with water, filter catalyst. 5. Neutralize filtrate. in_lab_neutralization->procedure final_waste Collect treated liquid and catalyst waste separately. Label as hazardous waste for professional disposal. procedure->final_waste final_waste->end_node

Caption: Decision workflow for the proper disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.

  • Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Collection and Cleaning: Carefully collect the absorbed material into a labeled hazardous waste container. Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.

  • Waste Disposal: All cleaning materials, including contaminated absorbents and PPE, must be collected as hazardous waste.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For this compound, a clear understanding of its hazards, coupled with a systematic approach to its disposal, is essential. While direct disposal as hazardous waste is often the most prudent course of action for small quantities, in-lab neutralization via reductive dehalogenation offers a scientifically sound method for managing larger amounts. By adhering to these procedural guidelines and the underlying scientific principles, laboratory professionals can ensure the safe and compliant disposal of this important chemical reagent, fostering a culture of safety and responsibility in the scientific community.

References

  • PubChem. This compound.
  • U.S. Environmental Protection Agency.
  • Organic Chemistry Portal. Dehalogenations and other reductive cleavages. [Link]
  • Czaplik, W. M., et al. (2010). Practical iron-catalyzed dehalogenation of aryl halides.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Difluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2,6-Difluoro-4-iodopyridine (CAS 685517-71-9) is foundational to innovation. This heterocyclic aromatic compound is a valuable building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][2] However, its utility is matched by a distinct hazard profile that necessitates a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a comprehensive, field-tested framework for personal protective equipment (PPE), ensuring that your focus remains on the science, secured by a foundation of safety.

Immediate Safety Profile: Understanding the "Why"

Before handling any reagent, it is critical to internalize its specific risks. The efficacy of our PPE choices is directly proportional to our understanding of the hazards we aim to mitigate. This compound is a solid that presents multiple routes of exposure and associated health risks.[3]

Table 1: GHS Hazard Profile for this compound

Hazard Class & Category Hazard Statement GHS Pictogram Rationale for Protection
Acute Toxicity, Oral H302: Harmful if swallowed[3] GHS07 (Exclamation Mark)[3] Prevents accidental ingestion through contaminated hands or surfaces.
Skin Corrosion/Irritation H315: Causes skin irritation[3][4] GHS07 (Exclamation Mark) Requires robust hand and body protection to prevent direct contact.
Serious Eye Damage/Irritation H318: Causes serious eye damage[4] GHS07 (Exclamation Mark) Mandates stringent eye protection, as contact can lead to irreversible damage.

| STOT, Single Exposure | H335: May cause respiratory irritation[3][4] | GHS07 (Exclamation Mark) | Necessitates engineering controls and, in some cases, respiratory protection to prevent inhalation of dust or aerosols. |

STOT: Specific Target Organ Toxicity

Furthermore, upon thermal decomposition, halogenated pyridines can release highly toxic gases, including nitrogen oxides (NOx), hydrogen fluoride, and hydrogen iodide.[5][6] This underscores the importance of controlled environments and appropriate PPE for both routine handling and emergency situations.

Core PPE Protocol: A Multi-Layered Defense

The following protocol outlines the minimum required PPE for handling this compound. The guiding principle is to establish multiple barriers between you and the chemical hazard.

Primary Engineering Control: The Fume Hood

All manipulations of this compound, especially handling the solid powder, must be conducted within a certified chemical fume hood.[7] This is your most critical line of defense, minimizing inhalation exposure and containing potential spills.

Eye and Face Protection

The risk of serious eye damage dictates a non-negotiable policy for eye protection.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory at all times.[8][9] Unlike standard safety glasses, goggles provide a seal around the eyes, protecting against splashes, dust, and vapors.

  • Elevated Risk Scenarios: When handling larger quantities (>1 L of a solution) or performing operations with a heightened risk of splashing (e.g., pressure reactions, rapid additions), a full-face shield must be worn in addition to chemical splash goggles.[9] The face shield protects the entire face and neck but does not provide the necessary seal against vapors that goggles do.

Hand Protection

The skin is a primary route of exposure, and this compound is a known skin irritant.[3][4]

  • Glove Selection: Use chemically resistant, disposable nitrile gloves.[10] Nitrile provides a suitable barrier for incidental contact. For prolonged handling or immersion, consult a glove manufacturer's resistance chart, but this is not a common scenario for this compound.

  • Best Practices: Always inspect gloves for tears or pinholes before use.[11] Use the proper glove removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Wash hands thoroughly with soap and water after removing gloves.[11]

Protective Clothing
  • Lab Coat: A flame-resistant lab coat is required.[9] It should be fully buttoned with sleeves rolled down to provide maximum coverage.

  • Apparel and Footwear: Full-length pants or skirts and closed-toe shoes are mandatory.[9] This prevents exposure to spills on the lower legs and feet.

Respiratory Protection

While the fume hood is the primary control, supplemental respiratory protection is necessary in specific situations.

  • Requirement Trigger: A NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is required if you are handling the solid powder outside of a fume hood, if there is a risk of dust generation that cannot be controlled, or during a spill cleanup.[8][11]

  • Fit and Training: Ensure you have been properly fit-tested and trained in the use, maintenance, and limitations of your respirator.[11]

Operational Plan: PPE Selection for Specific Tasks

The level of PPE required can be adapted based on the specific operation and its inherent risks. The following decision workflow and table provide clear guidance for common laboratory tasks.

PPE_Workflow start Start: Handling this compound fume_hood Is the work performed in a certified fume hood? start->fume_hood powder Are you handling the solid powder (e.g., weighing, transferring)? fume_hood->powder Yes no_hood NO: High-Risk Scenario fume_hood->no_hood No solution Are you handling a solution? powder->solution No ppe_standard Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Flame-Resistant Lab Coat powder->ppe_standard Yes ppe_enhanced Enhanced PPE: - Chemical Splash Goggles - Face Shield (if splash risk) - Nitrile Gloves - Flame-Resistant Lab Coat solution->ppe_enhanced Yes ppe_high_risk High-Risk PPE: - Chemical Splash Goggles - Face Shield - Nitrile Gloves - Flame-Resistant Lab Coat - NIOSH-Approved Respirator (N95/P100) no_hood->ppe_high_risk

Caption: PPE selection workflow for this compound.

Table 2: Recommended PPE for Common Laboratory Operations

Task Location Required PPE Rationale
Receiving & Storage General Lab Safety Glasses, Lab Coat, Nitrile Gloves For inspecting container integrity upon receipt and moving to storage.
Weighing Solid Fume Hood Chemical Splash Goggles, Nitrile Gloves, Lab Coat The primary risk is dust generation, which can lead to inhalation and eye exposure. The fume hood is critical.[12]
Preparing a Solution Fume Hood Chemical Splash Goggles, Nitrile Gloves, Lab Coat Risk of splashing is present. A face shield should be added if working with larger volumes or volatile solvents.[9]
Running Reaction Fume Hood Chemical Splash Goggles, Nitrile Gloves, Lab Coat Standard protocol. Assess reaction for splash or pressure risks and add a face shield accordingly.

| Spill Cleanup | Spill Location | Chemical Splash Goggles, Face Shield, Nitrile Gloves, Lab Coat, NIOSH-Approved Respirator, Shoe Covers | Assumes highest risk of exposure to dust and vapors. Evacuate non-essential personnel.[6][12] |

Disposal Plan: Managing Contaminated Materials

Safe disposal is the final step in the chemical handling lifecycle. Improper disposal of contaminated PPE and waste can lead to unintended exposure and environmental contamination.

  • Contaminated PPE:

    • Gloves: Dispose of contaminated nitrile gloves immediately in a designated hazardous waste container.[11] Do not reuse disposable gloves.

    • Lab Coats: If a lab coat becomes grossly contaminated, it must be professionally decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home.

  • Chemical Waste:

    • All excess solid this compound and solutions must be disposed of as hazardous chemical waste.[8]

    • Place waste in a clearly labeled, sealed container.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[8][12] Never dispose of this chemical down the drain.

By adhering to this comprehensive PPE and handling guide, you establish a robust safety culture that protects not only yourself but also your colleagues and your research. Trust in these protocols allows you to handle this compound with the confidence and security necessary for groundbreaking scientific work.

References

  • DiMagno, S. G. (2014). Functionalization of aromatic organic molecules through thermal decomposition of diaryliodonium salts. UNL Digital Commons.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • ResearchGate. (2025, August 7). Investigating the formation of iodinated aromatic disinfection by-products in chlorine/phenol/iodide system.
  • Ali, Z. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Oakwood Chemical. (n.d.). This compound.
  • ALFA CHEMICAL. (n.d.). Good Price CAS:685517-71-9 | this compound for Sale.
  • Capot Chemical Co., Ltd. (2018, November 28). MSDS of 2-fluoro-4-iodo-6-methoxypyridine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-4-iodopyridine
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-4-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.